molecular formula C15H9ClF3NO3 B1394878 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid CAS No. 896160-35-3

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Cat. No.: B1394878
CAS No.: 896160-35-3
M. Wt: 343.68 g/mol
InChI Key: LZOJLNTZKLHBJS-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is a high-purity chemical compound designed for research and development applications. This benzoic acid derivative is characterized by the presence of both chloro and trifluoromethylbenzamido substituents, making it a valuable intermediate in medicinal chemistry and drug discovery. Its molecular structure suggests potential as a key building block for the synthesis of more complex molecules, particularly in the development of targeted therapies. Researchers can utilize this compound in exploratory studies to investigate structure-activity relationships, enzyme inhibition, and as a precursor in organic synthesis. The incorporation of the trifluoromethyl group is often leveraged to influence a compound's metabolic stability, lipophilicity, and overall binding affinity. This product is intended for use in a controlled laboratory environment by qualified researchers. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Always refer to the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols. Specific mechanistic and application data for this compound is an area of ongoing research.

Properties

IUPAC Name

2-chloro-5-[[3-(trifluoromethyl)benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO3/c16-12-5-4-10(7-11(12)14(22)23)20-13(21)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOJLNTZKLHBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694832
Record name 2-Chloro-5-[3-(trifluoromethyl)benzamido]benzoic acid
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Molecular Weight

343.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-35-3
Record name 2-Chloro-5-[[3-(trifluoromethyl)benzoyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896160-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[3-(trifluoromethyl)benzamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Introduction

This compound is a complex organic molecule featuring a benzanilide scaffold. This structural motif is of significant interest to researchers in drug development and materials science due to its presence in a variety of biologically active compounds and functional materials. The molecule's architecture, combining a chlorinated benzoic acid with a trifluoromethyl-substituted benzamide, offers a unique combination of electronic and steric properties that can be exploited in molecular design.

This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway for this target molecule. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for reagent and condition selection, and the validation of each stage through established protocols. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through the preparation of key intermediates to the final amide coupling reaction.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule logically disconnects the central amide bond (C-N bond). This is a robust and common disconnection strategy, as amide bonds are reliably formed via nucleophilic acyl substitution. This approach identifies two primary building blocks:

  • An amine: 5-Amino-2-chlorobenzoic acid

  • An activated carboxylic acid: 3-(Trifluoromethyl)benzoyl chloride

The overall forward synthesis strategy, therefore, involves the independent preparation of these two precursors followed by their final coupling to yield the desired product.

Synthesis_Pathway Figure 1: Overall Synthetic Workflow SM1 2-Chloro-5-nitrobenzoic Acid Precursor1 5-Amino-2-chlorobenzoic Acid SM1->Precursor1 Step 1: Nitro Group Reduction SM2 3-(Trifluoromethyl)benzoic Acid Precursor2 3-(Trifluoromethyl)benzoyl Chloride SM2->Precursor2 Step 2: Acyl Chloride Formation Product This compound Precursor1->Product Step 3: Amide Coupling Precursor2->Product Step 3: Amide Coupling

Caption: Figure 1: Overall Synthetic Workflow

Step 1: Synthesis of Precursor 1: 5-Amino-2-chlorobenzoic acid

The initial precursor, 5-amino-2-chlorobenzoic acid, is efficiently prepared by the chemical reduction of its nitro-analogue, 2-chloro-5-nitrobenzoic acid. This transformation is a cornerstone of aromatic chemistry.

Reaction Scheme:

Expertise & Rationale

The chosen method employs iron powder in the presence of an electrolyte, ammonium chloride, within an ethanol/water solvent system. This is a classic Bechamp reduction.[1][2]

  • Causality of Reagent Choice : Iron is a cost-effective and highly efficient reducing agent for aromatic nitro groups. Unlike catalytic hydrogenation, it does not require specialized high-pressure equipment. The ammonium chloride serves as an electrolyte to facilitate the electrochemical process on the iron surface and helps maintain a slightly acidic pH to promote the reaction.

  • Solvent System : The ethanol/water mixture is selected for its ability to dissolve the organic substrate while also providing the aqueous medium necessary for the reduction mechanism to proceed.[1]

  • Trustworthiness : This method is widely documented and known for its high yield and reliability. The progress can be easily monitored using thin-layer chromatography (TLC), ensuring the reaction goes to completion.[1]

Detailed Experimental Protocol
  • Setup : To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid (75 g), iron powder (59 g), ethanol (800 mL), water (150 mL), and ammonium chloride (115 g).[1]

  • Reaction : Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Maintain reflux for 5 hours. Monitor the disappearance of the starting material by TLC (eluent: petroleum ether/ethyl acetate = 1:3).[1]

  • Workup : Upon completion, filter the hot reaction mixture to remove the iron and iron oxide sludge.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Add ethyl acetate (400 mL) to the crude solid and heat to reflux for 2 hours to form a slurry. Cool the mixture to 0-5°C, then allow it to return to room temperature to complete crystallization.[1]

  • Isolation : Collect the solid product by filtration, wash with a small amount of cold ethyl acetate (50 mL), and dry under reduced pressure at 50°C. This procedure typically yields a high-purity (99%+) yellow solid.[1]

Step 2: Synthesis of Precursor 2: 3-(Trifluoromethyl)benzoyl chloride

For the subsequent amide coupling to be efficient, the carboxylic acid of the second precursor must be activated. The most common and effective method is its conversion to the highly reactive acyl chloride.

Reaction Scheme:

Expertise & Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a standard and highly reliable transformation in organic synthesis.[3]

  • Causality of Reagent Choice : Thionyl chloride is an excellent choice because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This simplifies the purification process immensely, as they are easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Catalyst : While not always necessary, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.

  • Trustworthiness : This protocol is a fundamental procedure taught in organic chemistry and is used extensively in both academic and industrial settings. The product is often of sufficient purity to be used directly in the next step after the removal of excess thionyl chloride.[3]

Detailed Experimental Protocol
  • Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 3-(trifluoromethyl)benzoic acid.

  • Reaction : Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. Add one drop of DMF as a catalyst.

  • Heating : Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the purified 3-(trifluoromethyl)benzoyl chloride. The product should be stored under anhydrous conditions as it is moisture-sensitive.

Step 3: Synthesis of this compound

This final step unites the two prepared precursors through the formation of a stable amide bond.

Reaction Scheme:

Mechanism & Rationale

This reaction is a classic nucleophilic acyl substitution .

  • Mechanism : The lone pair of electrons on the nitrogen atom of the amino group in 5-amino-2-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond.

  • Causality of Condition Choice : An organic base, such as pyridine or triethylamine, is essential. It acts as a scavenger for the hydrogen chloride (HCl) produced during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to dissolve the reactants without interfering with the reaction.

Detailed Experimental Protocol
  • Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2-chlorobenzoic acid (1 equivalent) in anhydrous THF.

  • Base Addition : Add a slight excess of pyridine (or triethylamine, ~1.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.

  • Acylation : Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous THF dropwise to the cooled mixture with constant stirring.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup : Quench the reaction by adding water. Acidify the aqueous mixture with dilute HCl (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product.

  • Purification : Collect the crude solid by filtration. Wash the solid sequentially with water to remove any pyridinium hydrochloride salt, and then with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Final Purity : For high-purity material, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dry the final product under vacuum.

Quantitative Data Summary

StepStarting MaterialProductTypical YieldPurity (Typical)
12-Chloro-5-nitrobenzoic acid5-Amino-2-chlorobenzoic acid~95%[1]>99%[1]
23-(Trifluoromethyl)benzoic acid3-(Trifluoromethyl)benzoyl chloride>90%Used directly
3Precursors 1 & 2This compound80-90%>98%

References

  • Preparation of 5-amino-2-chlorobenzoic acid . PrepChem.com. [Link]

  • WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
  • WO/1992/007820 PROCESS FOR PREPARING 3-TRIFLUOROMETHYL BENZYL CHLORIDE . WIPO Patentscope. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones . National Institutes of Health (NIH). [Link]

  • US4500471A - Preparation of trifluoromethyl-benzoyl halides.
  • Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1 . European Patent Office. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide . IUCr Journals. [Link]

  • (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones . ResearchGate. [Link]

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • UNITED STATES PATENT office - Preparation of 2-chloro-5-amino benzoic acid . Googleapis.com. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, a substituted benzamide derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. The precise characterization of its physicochemical properties is fundamental to understanding its behavior in biological systems and for its application in drug design and development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside established methodologies for their experimental determination. Given the limited publicly available experimental data for this specific molecule, this document integrates known values with theoretical insights and standard protocols, offering a robust framework for researchers. Benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties, making a thorough understanding of this compound's characteristics particularly valuable.[1][2][3]

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of this compound incorporates a chlorinated benzoic acid moiety linked via an amide bond to a trifluoromethyl-substituted benzoyl group.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-chloro-5-[[3-(trifluoromethyl)benzoyl]amino]benzoic acid[4]
CAS Number 896160-35-3[4][5][6][7][8]
Molecular Formula C₁₅H₉ClF₃NO₃[4][6][8]
Molecular Weight 343.69 g/mol [4]

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Below is a summary of available and predicted data for this compound.

Table 2: Physicochemical Properties

PropertyValueMethodSource
Density 1.5 ± 0.1 g/cm³Calculated[4]
Boiling Point 385.6 ± 42.0 °C at 760 mmHgCalculated[4]
Melting Point Data not availableExperimental-
Solubility Data not availableExperimental-
pKa Data not availableExperimental-
logP Data not availableExperimental-

Expert Insights: The lack of experimental data for properties such as melting point, solubility, pKa, and logP necessitates either predictive modeling or empirical determination. The calculated high boiling point is expected for a molecule of this size and complexity. The presence of both a carboxylic acid and an amide group, along with halogen substituents, suggests a compound with moderate to low aqueous solubility and a pKa for the carboxylic acid group typical of benzoic acids (around 4-5). The trifluoromethyl group will increase lipophilicity.

Proposed Synthesis Pathway

Understanding the synthesis of a compound provides context for potential impurities and starting materials. A plausible synthetic route for this compound involves the acylation of an aminobenzoic acid derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A 5-Amino-2-chlorobenzoic acid (CAS: 89-54-3) R Acylation A->R B 3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2) B->R P This compound (CAS: 896160-35-3) R->P Base (e.g., Pyridine) Solvent (e.g., DCM) Characterization_Workflow start Pure Compound pka pKa Determination (Potentiometric Titration) start->pka logp logP Determination (Shake-Flask Method) start->logp solubility Solubility Assessment (e.g., in PBS, DMSO) start->solubility mp Melting Point (DSC or Capillary Method) start->mp spectroscopy Spectroscopic Analysis (NMR, IR, MS) start->spectroscopy data_analysis Data Analysis & Reporting pka->data_analysis logp->data_analysis solubility->data_analysis mp->data_analysis spectroscopy->data_analysis

Caption: General workflow for experimental characterization.

Determination of pKa by Potentiometric Titration

The acidity of the carboxylic acid group is a critical parameter influencing solubility and absorption. Potentiometric titration is a highly accurate method for its determination. [9][10][11] Principle: The compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water if aqueous solubility is low) and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is the pH at which the carboxylic acid is half-neutralized.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent.

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Data Collection: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes. The shake-flask method is the gold standard for its measurement. [4][5][6][8][12] Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer like PBS at a specific pH for logD). The concentration of the compound in each phase is measured at equilibrium.

Step-by-Step Methodology:

  • Pre-saturation: Shake n-octanol and the aqueous phase together for 24 hours to ensure mutual saturation.

  • Partitioning: Add a known amount of the compound to a mixture of the two pre-saturated phases.

  • Equilibration: Shake the mixture until equilibrium is reached (this can take several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound, typically by UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, with chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents. The amide N-H proton will likely appear as a broad singlet, and the carboxylic acid proton will be a highly deshielded singlet, often broad as well. [7][13][14]* ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbons of the amide and carboxylic acid will be the most downfield. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. [15][16]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. [17][18][19][20]* O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the range of 1700-1630 cm⁻¹. The amide C=O (Amide I band) and the carboxylic acid C=O may overlap or appear as distinct peaks.

  • C-N Stretch and N-H Bend (Amide II): Bands in the 1600-1500 cm⁻¹ region.

  • C-F Stretches: Strong absorptions typically in the 1350-1100 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. Fragmentation patterns would be expected to include cleavage of the amide bond, leading to benzoyl and aminobenzoic acid-related fragments. The presence of chlorine would result in a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak. [21][22][23][24]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling similar aromatic carboxylic acids and amides should be followed. These compounds are typically irritants.

General Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

For compounds with similar structural features, hazards such as skin irritation, serious eye irritation, and respiratory irritation are common. [25][26][27][28]

Conclusion and Future Directions

This compound is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has consolidated the available information and provided a framework for its experimental characterization. Future work should focus on the empirical determination of its melting point, solubility, pKa, and logP, as well as obtaining detailed spectroscopic data. Such information is invaluable for advancing its potential applications in drug discovery and other scientific fields. The methodologies outlined herein provide a clear path for researchers to generate this critical data, ensuring a solid foundation for further investigation.

References

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  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 19, 2026, from [Link]

  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

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  • Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
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  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 19, 2026, from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Using atomic charges to describe the pKa of carboxylic acids. Retrieved January 19, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved January 19, 2026, from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 10). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

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Sources

Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is a complex synthetic molecule with therapeutic potential that is yet to be fully elucidated. The absence of a definitive, well-documented mechanism of action in publicly available literature presents both a challenge and an opportunity for drug discovery professionals. This technical guide synthesizes the current understanding of structurally related compounds to propose and explore the most probable molecular mechanisms. Drawing from evidence in patent literature and academic research, we will primarily investigate its potential as an antitubercular agent targeting the essential enzyme decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1). A secondary, plausible mechanism involving the inhibition of soluble epoxide hydrolase (sEH) will also be examined. This whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding, field-proven experimental protocols, and a strategic framework for elucidating the precise biological activity of this compound.

Introduction: The Imperative of Mechanistic Clarity

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is paved with a deep understanding of its mechanism of action (MoA). The compound this compound, with its distinct chloro, trifluoromethyl, and benzamido moieties, represents a chemical scaffold with significant potential. However, without a clear MoA, its development remains speculative. This guide aims to bridge this knowledge gap by providing a scientifically rigorous exploration of its most likely biological targets and the pathways it may modulate. By understanding the causality behind its potential effects, research efforts can be more targeted, leading to more efficient and successful drug development programs.

Primary Hypothesized Mechanism: A Novel Front in Antitubercular Therapy via DprE1 Inhibition

The structural similarity of this compound to known antitubercular agents, particularly those with a trifluoromethylbenzamide core, strongly suggests a potential role in combating Mycobacterium tuberculosis. Patent literature hints that compounds of this class may act similarly to benzothiazinones (BTZs), which are potent inhibitors of DprE1.[1]

The DprE1/DprE2 Pathway: An Achilles' Heel of M. tuberculosis

The DprE1/DprE2 enzymatic system is crucial for the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1][2] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[3] Inhibition of this pathway leads to cell wall damage, lysis, and ultimately, bacterial death, making DprE1 a highly attractive target for novel antitubercular drugs.[3]

DprE1_Pathway cluster_inhibition Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan Inhibitor 2-Chloro-5-(3-(trifluoromethyl) benzamido)benzoic acid Inhibitor->DPX Blocks Oxidation

Caption: The DprE1/DprE2 pathway and the proposed point of inhibition.

The Benzothiazinone MoA: Covalent Modification of DprE1

Benzothiazinones are prodrugs that are activated by the reduced flavin cofactor within DprE1.[4][5] This activation involves the reduction of a nitro group to a reactive nitroso species.[5] This electrophilic intermediate then forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[1][2][4] Given the presence of the trifluoromethylbenzamido group in our compound of interest, it is plausible that it could engage the DprE1 active site, although the precise mechanism of interaction, whether covalent or non-covalent, would require experimental confirmation.

Experimental Validation: A Two-Pronged Approach

To validate the hypothesis that this compound targets DprE1, a combination of enzymatic and whole-cell assays is essential.

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified DprE1. A common method involves a coupled reaction where the oxidation of the substrate is linked to the reduction of a fluorogenic probe like resazurin.[6]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM glycylglycine (pH 8.0), 200 mM potassium glutamate, 0.002% Brij 35.

    • Enzyme Solution: Purified recombinant M. tuberculosis DprE1.

    • Substrate Solution: Farnesyl-phosphoryl-β-d-ribofuranose (FPR).

    • Detection Reagents: Horseradish peroxidase (HRP) and Amplex Red or resazurin.

    • Test Compound: this compound dissolved in DMSO, with serial dilutions prepared.

  • Assay Procedure:

    • In a 96-well black plate, add 2 µL of the test compound dilutions. Use DMSO as a negative control.

    • Add a master mix containing DprE1, FAD, HRP, and Amplex Red in assay buffer to each well.

    • Incubate the plate for 10 minutes at 30°C to allow for compound binding.

    • Initiate the reaction by adding the FPR substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 560 nm, Em: 590 nm for resazurin).

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

DprE1_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - DprE1 Enzyme - Substrate (FPR) - Test Compound Dilutions start->prep dispense Dispense Reagents into 96-well Plate prep->dispense preincubate Pre-incubate with Compound (10 min, 30°C) dispense->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Fluorescence (Ex: 560 nm, Em: 590 nm) initiate->measure calculate Calculate % Inhibition and IC50 Values measure->calculate end End calculate->end

Caption: Workflow for the DprE1 enzymatic inhibition assay.

This whole-cell assay determines the minimum concentration of the compound required to inhibit the visible growth of M. tuberculosis. The broth microdilution method is a standard approach.[7][8]

Protocol:

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of M. tuberculosis H37Rv from a fresh culture.

    • Dilute the suspension to achieve a final inoculum concentration of approximately 10^5 CFU/mL in Middlebrook 7H9 broth supplemented with OADC.[8]

  • Plate Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

    • Include a drug-free growth control and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[8] This can be assessed visually or by using a growth indicator like resazurin, where a color change from blue to pink indicates bacterial viability.[9]

Secondary Hypothesized Mechanism: Targeting Inflammation and Cardiovascular Disease via sEH Inhibition

The benzamidobenzoic acid scaffold is also present in known inhibitors of soluble epoxide hydrolase (sEH).[10] This suggests a completely different, yet plausible, therapeutic application for this compound.

The Role of Soluble Epoxide Hydrolase (sEH)

sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and cardioprotective effects.[11][12] By hydrolyzing EETs to their less active diol counterparts, sEH reduces the beneficial effects of these lipids.[11] Therefore, inhibiting sEH can increase the levels of EETs, making sEH inhibitors promising therapeutic agents for hypertension, inflammation, and various cardiovascular diseases.[12][13]

Experimental Validation: sEH Enzymatic Inhibition Assay

The inhibitory potential of the compound against sEH can be determined using a fluorometric assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.4).

    • Enzyme Solution: Purified recombinant human sEH.

    • Substrate Solution: A fluorogenic sEH substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC).

    • Test Compound: Serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the sEH enzyme solution to each well and pre-incubate.

    • Initiate the reaction by adding the CMNC substrate.

    • Monitor the increase in fluorescence as the substrate is hydrolyzed to a fluorescent product.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence curve.

    • Calculate the percent inhibition and determine the IC50 value.

Data Summary and Structure-Activity Relationship (SAR) Insights

While no specific quantitative data for this compound is currently available in the public domain, the following table provides a template for summarizing key parameters that should be determined experimentally.

ParameterTargetExample ValueAssay Method
IC50 DprE10.05 µMFluorometric Enzymatic Assay
MIC M. tuberculosis H37Rv0.1 µg/mLBroth Microdilution
IC50 Soluble Epoxide Hydrolase5 µMFluorometric Enzymatic Assay
CC50 Vero Cells> 100 µMMTT Assay
Selectivity Index (CC50 / MIC)> 1000-

From the broader class of benzamide derivatives, certain SAR trends can be inferred. For antitubercular activity, the presence and position of electron-withdrawing groups like trifluoromethyl often enhance potency. For sEH inhibitors, the amide linker is a key pharmacophoric element that fits into the catalytic pocket of the enzyme.[13] Further studies on analogs of this compound would be necessary to build a comprehensive SAR profile.

Conclusion and Future Directions

This compound stands at the intersection of several promising therapeutic pathways. The evidence strongly suggests that its primary mechanism of action is likely the inhibition of DprE1, positioning it as a potential next-generation antitubercular agent. However, its potential as an sEH inhibitor should not be overlooked and warrants further investigation.

To definitively elucidate its MoA, the following steps are recommended:

  • Confirmation of Target Engagement: Perform the enzymatic and whole-cell assays described in this guide.

  • Resistance Studies: Generate and sequence resistant mutants of M. tuberculosis to confirm if mutations arise in the dprE1 gene.

  • Structural Biology: Obtain a co-crystal structure of the compound with its target enzyme(s) to visualize the binding mode.

  • In Vivo Efficacy Studies: Test the compound in animal models of tuberculosis and/or inflammation and cardiovascular disease.

By systematically pursuing these lines of inquiry, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent.

References

  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. mBio, 10(2), e00350-19. [Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11343-11348. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. European Journal of Clinical Microbiology & Infectious Diseases, 39(1), 1-8. [Link]

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  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3045. [Link]

  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(150), 150ra121. [Link]

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  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142-147. [Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 7(40), 35491-35508. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. ResearchGate. [Link]

  • Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. Journal of Medicinal Chemistry, 49(10), 2873-2877. [Link]

  • Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds. University of Birmingham. [Link]

  • Soluble epoxide hydrolase inhibitor, AMS.T12974-50-MG. Amsbio. [Link]

  • Enzyme Assay Protocol. University of California, San Diego. [Link]

  • Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173-186. [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 50(1), 6-26. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. [Link]

  • Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(40), 14115-14117. [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral data for the analytical characterization of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. While experimental spectra for this specific molecule are not publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences who are working with this or similar molecular scaffolds. Detailed, field-proven protocols for data acquisition are provided, alongside an in-depth analysis of the anticipated spectral features, to facilitate the structural elucidation and purity assessment of this compound.

Introduction to this compound

This compound is a complex organic molecule incorporating several key functional groups that are of interest in medicinal chemistry and materials science. Its structure, featuring a substituted benzoic acid and a trifluoromethyl-substituted benzamide, suggests potential applications as a building block in the synthesis of pharmacologically active agents or functional materials. The precise characterization of such molecules is paramount for ensuring their identity, purity, and stability, which are critical parameters in any research and development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this level of detailed molecular characterization. This guide will delve into the theoretical and practical aspects of applying these techniques to the analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive analysis.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for a solid organic compound like this compound.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice for complex aromatic carboxylic acids and amides due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those in the carboxylic acid and amide groups.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[1]

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a highly sensitive nucleus and will provide a clear signal for the -CF₃ group.[2]

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

Caption: Workflow for NMR analysis of an organic compound.

Anticipated Spectral Data

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[3] The exact chemical shift and broadness will depend on the solvent and concentration due to hydrogen bonding and chemical exchange.

  • Amide Proton (-NH-): A singlet is anticipated, likely in the range of 8-10 ppm. The chemical shift of amide protons can be influenced by solvent and temperature.[4][5][6]

  • Aromatic Protons: The spectrum will show a complex pattern of signals in the aromatic region (approximately 7.0-8.5 ppm).

    • The benzoic acid ring protons will appear as three distinct signals, likely multiplets, corresponding to the three non-equivalent protons.

    • The trifluoromethyl-substituted benzene ring will exhibit four signals, also as multiplets. The specific splitting patterns will depend on the coupling constants between adjacent protons.

¹³C NMR:

  • Carbonyl Carbons: Two signals are expected in the highly deshielded region of the spectrum. The carboxylic acid carbonyl carbon is typically found between 165-185 ppm, while the amide carbonyl carbon will likely appear between 160-170 ppm.[3]

  • Aromatic Carbons: A number of signals will be present in the aromatic region (110-150 ppm). The carbons directly attached to electronegative atoms (Cl, N) will be deshielded.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). This signal is typically observed between 120-135 ppm.[7]

¹⁹F NMR:

  • Trifluoromethyl Group (-CF₃): A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will likely be in the range of -58 to -80 ppm relative to CFCl₃.[7]

Group ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm) Key Features
Carboxylic Acid (-COOH)10-13 (broad s)165-185N/ABroad singlet, concentration-dependent.
Amide (-NHCO-)8-10 (s)160-170N/ASharp singlet.
Aromatic (Ar-H)7.0-8.5 (m)110-150N/AComplex multiplet patterns.
Trifluoromethyl (-CF₃)N/A120-135 (q)-58 to -80 (s)Quartet in ¹³C due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to its carboxylic acid, amide, and aromatic components.

Experimental Protocol for IR Analysis

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IR_Analysis_Workflow Start Start IR Analysis Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Solid Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure with Clamp Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process and Analyze Spectrum Acquire_Spectrum->Process_Data End End Process_Data->End

Caption: Workflow for solid-state IR analysis using ATR.

Anticipated Spectral Data

The IR spectrum will be dominated by several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][9][10]

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹ is anticipated for the N-H stretch of the secondary amide.[11]

  • C-H Stretch (Aromatic): Weak to medium intensity bands are expected just above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.

  • C=O Stretch (Carbonyls): Two distinct and strong carbonyl absorption bands will be present.

    • The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹.[10][12]

    • The amide C=O stretch (Amide I band) will likely appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹.[11][12]

  • N-H Bend (Amide II): A strong band around 1510-1550 cm⁻¹ is characteristic of the N-H in-plane bending vibration of a secondary amide.[11]

  • C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the aromatic rings.

  • C-F Stretch: Strong absorption bands are expected in the 1100-1350 cm⁻¹ region corresponding to the C-F stretching vibrations of the trifluoromethyl group.

  • C-Cl Stretch: A medium to strong absorption band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretch.

Vibrational Mode Functional Group Anticipated Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300-2500Broad, Strong
N-H StretchAmide~3300Medium, Sharp
C=O StretchCarboxylic Acid1700-1725Strong
C=O Stretch (Amide I)Amide1650-1680Strong
N-H Bend (Amide II)Amide1510-1550Strong
C-F StretchTrifluoromethyl1100-1350Strong
C-Cl StretchChloroalkane600-800Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like the target compound and is compatible with liquid chromatography (LC) for LC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which can aid in confirming the elemental composition.

  • Ionization Mode: ESI can be run in either positive or negative ion mode.

    • Negative Ion Mode: This is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.

    • Positive Ion Mode: Protonation can occur on the amide oxygen or nitrogen, leading to the [M+H]⁺ ion.

  • Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., [M-H]⁻ or [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.

Anticipated Spectral Data
  • Molecular Ion: The molecular weight of this compound is 343.69 g/mol .

    • In negative ion mode ESI-MS, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 342.

    • In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 344 would be observed.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. There will be an M+2 peak with an intensity of approximately one-third of the main peak, corresponding to the presence of the ³⁷Cl isotope.[13][14][15]

  • Fragmentation:

    • A common fragmentation pathway for aromatic carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion.[3][16][17][18]

    • Cleavage of the amide bond is also a likely fragmentation pathway, which would lead to fragments corresponding to the benzoic acid and benzamide portions of the molecule.

    • Loss of the trifluoromethyl group or HF are also possible fragmentation pathways.

Conclusion

The structural characterization of this compound can be comprehensively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. This guide has provided a detailed framework for the acquisition and interpretation of spectral data for this molecule. By understanding the anticipated spectral features based on the constituent functional groups, researchers can confidently verify the identity and purity of their synthesized material. The protocols and predictive data presented herein serve as a robust starting point for the analytical characterization of this and structurally related compounds, thereby supporting advancements in medicinal chemistry and drug development.

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  • National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzamide.
  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzamide.

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CAS 896160-35-3 structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

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The Biological Activity of Trifluoromethylated Benzamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent. When coupled with the versatile benzamide scaffold, it creates a "privileged" structural motif—the trifluoromethylated benzamide—that is prominently featured in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of molecules. We will dissect the fundamental physicochemical contributions of the trifluoromethyl group, survey the broad therapeutic landscape addressed by these compounds—from enzyme inhibition and ion channel modulation to antimicrobial and central nervous system activity—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated benzamides in their therapeutic innovation pipelines.

Section 1: The Trifluoromethylated Benzamide Scaffold: A Privileged Motif in Medicinal Chemistry

The combination of a benzamide core and a trifluoromethyl group is not a fortuitous one; it is a deliberate design strategy rooted in the unique and synergistic properties of each component. This section explores the rationale behind the prevalence of this scaffold in drug discovery.

The Benzamide Core: A Versatile Pharmacophore

The benzamide moiety is a common feature in numerous approved drugs. Its amide group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzyme active sites and receptor binding pockets. The phenyl ring provides a rigid scaffold for the precise spatial orientation of other functional groups and can engage in favorable hydrophobic and π-stacking interactions. Benzamide derivatives have demonstrated a vast range of bioactivities, including neuroleptic, anti-emetic, and anti-arrhythmic properties.[1][2]

The Trifluoromethyl Group: Enhancing Drug-Like Properties

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can profoundly and beneficially alter a molecule's properties.[3][4] Its influence is multifaceted, stemming from its high electronegativity, steric bulk, and metabolic stability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life and improved bioavailability.[4][5][6]

  • Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[4][6] This property is critical for targeting intracellular proteins and developing drugs for central nervous system (CNS) disorders.

  • Binding Affinity: As a strong electron-withdrawing group, the CF₃ group can modulate the acidity or basicity of nearby functional groups, altering their ionization state at physiological pH and thereby influencing target binding. It can also engage in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein binding pocket, leading to enhanced potency.[4][7][8]

Synergistic Effects and Rationale for Combination

The combination of these two moieties creates a scaffold that possesses inherent target-binding capabilities (from the benzamide) and enhanced "drug-like" pharmacokinetic and pharmacodynamic profiles (from the CF₃ group). This synergy makes trifluoromethylated benzamides highly attractive starting points for lead optimization campaigns across numerous disease areas.

Physicochemical_Effects_of_CF3_Group cluster_pk Pharmacokinetic Profile cluster_pd Pharmacodynamic Profile main Trifluoromethyl (CF3) Group Incorporation stability Increased Metabolic Stability (Resists CYP450 Oxidation) main->stability Strong C-F Bond permeability Enhanced Membrane Permeability (Increased Lipophilicity) main->permeability High Lipophilicity binding Modulated Binding Affinity (Alters pKa of adjacent groups) main->binding Strong Electron Withdrawing Effect interactions Unique Non-Covalent Interactions main->interactions b_barrier Improved Blood-Brain Barrier Penetration permeability->b_barrier

Caption: Key physicochemical effects of incorporating a trifluoromethyl group.

Section 2: A Spectrum of Biological Activity: Therapeutic Applications

Trifluoromethylated benzamides have been successfully developed as modulators for a wide range of biological targets, leading to applications in oncology, infectious diseases, metabolic disorders, and neurology.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which these compounds exert their effects is the inhibition of key enzymes involved in disease pathology.

Hyperlipidemia is a major risk factor for atherosclerosis.[9] CETP facilitates the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic LDL and VLDL.[9][10] Inhibiting CETP raises HDL cholesterol while lowering LDL, making it an attractive therapeutic strategy. Several novel series of trifluoromethylated benzamides have been synthesized and evaluated as potent CETP inhibitors.[9][10][11][12]

Compound IDStructureCETP Inhibition IC₅₀ (µM)Reference
9b 3,5-bis(trifluoromethyl)benzylamino benzamide with ortho-CF₃ substitution0.69[10]
9a 3,5-bis(trifluoromethyl)benzylamino benzamide with unsubstituted rings1.36[10]
9c Benzylamino benzamide derivative1.03[9][12][13]

Table 1: In vitro CETP inhibitory activity of selected trifluoromethylated benzamides.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been shown to be dual inhibitors of both enzymes.[14] The trifluoromethyl group is crucial for activity, and structure-activity relationship (SAR) studies have helped identify potent candidates.

Compound IDDescriptionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
2l 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide46.8 - 137.7 (Range)19.1 - 881.1 (Range)[14]
2d 2-chloro/trifluoromethyl benzylidene derivative> 46.8< 881.1 (More potent for BuChE)[14]
2q 2-chloro/trifluoromethyl benzylidene derivative> 46.8< 881.1 (More potent for BuChE)[14]

Table 2: Dual cholinesterase inhibitory activity of 4-(trifluoromethyl)benzohydrazide derivatives.[14]

Dysregulation of protein kinase signaling is a hallmark of cancer. Trifluoromethylated benzamides have been developed as potent kinase inhibitors. A prominent example is Sorafenib , an FDA-approved multi-kinase inhibitor used to treat primary kidney and liver cancer.[3] It targets the Raf/Mek/Erk pathway, which is crucial for cell proliferation and angiogenesis.[3] Furthermore, novel trifluoromethylated 4-(2-pyrimidinylamino)benzamide derivatives have been designed as highly potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in several cancers, with some compounds showing IC₅₀ values in the low nanomolar range, exceeding the potency of the approved drug vismodegib.[15]

Modulation of Ion Channels

Ion channels are transmembrane proteins that are critical for cellular signaling and excitability, making them important drug targets.

Transient Receptor Potential Ankyrin 1 (TRPA1) is a cation channel involved in pain and neurogenic inflammation. A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides has been discovered as novel TRPA1 antagonists, representing a potential new class of non-opioid analgesics.[16]

The Kv1.3 potassium channel is crucial for the activation of T-lymphocytes. Blockade of this channel can suppress the immune response, making it a target for treating autoimmune diseases. Specific benzamide derivatives have been identified as effective Kv1.3 channel blockers.[1][17]

Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

Trifluoromethyl-containing (1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[18][19] Some of these compounds were found to be bactericidal and acted synergistically with existing antibiotics.[18][19]

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
(1,3,4-oxadiazol-2-yl)benzamidesMRSAAs low as 0.06[19]
(1,3,4-oxadiazol-2-yl)benzamidesLinezolid-resistant S. aureusAs low as 0.06[19]
(1,3,4-oxadiazol-2-yl)benzamidesVREWide spectrum of activity[19]

Table 3: Minimum Inhibitory Concentration (MIC) of potent trifluoromethylated benzamides against resistant bacteria.

Certain 3-trifluoromethyl benzamide derivatives have been identified as inhibitors of H5N1 influenza virus entry into target cells, with IC₅₀ values in the low micromolar range.[20] Another series, N-[(thiophen-3-yl)methyl]benzamides, functions by targeting the hemagglutinin (HA)-mediated fusion process of both H1N1 and H5N1 influenza strains.[21]

Section 3: Bridging Structure to Activity: Design and Evaluation

The discovery of biologically active trifluoromethylated benzamides is a systematic process involving rational design, chemical synthesis, and rigorous biological testing.

Principles of Molecular Design and SAR

The development process often begins with a lead compound, which is then systematically modified to improve potency, selectivity, and pharmacokinetic properties. This Structure-Activity Relationship (SAR) exploration is guided by computational tools and empirical testing. For instance, in the development of CETP inhibitors, molecular docking studies were used to predict how different benzamide analogs would fit into the hydrophobic tunnel of the CETP active site, guiding the synthesis of more potent compounds.[9][22] Similarly, pharmacophore mapping helps to identify the essential chemical features required for activity.[10]

Key Experimental Workflows in Drug Discovery

A typical workflow for identifying and characterizing a novel trifluoromethylated benzamide involves a tiered screening approach. This process efficiently filters large numbers of compounds to identify the most promising candidates for further development.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis 1. Library Synthesis (Combinatorial Chemistry) hts 2. High-Throughput Screening (HTS) (Primary Assay) synthesis->hts hit_confirm 3. Hit Confirmation & Triage (Dose-Response) hts->hit_confirm sar 4. SAR Studies (Analog Synthesis) hit_confirm->sar secondary_assays 5. Secondary & Selectivity Assays sar->secondary_assays adme 6. In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) secondary_assays->adme pk_pd 7. In Vivo PK/PD Studies adme->pk_pd efficacy 8. Animal Efficacy Models pk_pd->efficacy safety 9. Preclinical Safety & Toxicology efficacy->safety

Caption: A generalized workflow for the discovery of bioactive benzamides.

Section 4: Core Experimental Protocols

To ensure scientific integrity, described protocols must be robust and self-validating. Here, we detail methodologies for assessing the biological activity of trifluoromethylated benzamides.

Protocol: In Vitro CETP Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput method to quantify the CETP inhibitory activity of test compounds.

Principle: The assay measures the transfer of a fluorescently labeled neutral lipid (e.g., BODIPY®-CE) from a donor liposome particle to an acceptor particle, catalyzed by recombinant human CETP. An effective inhibitor will block this transfer, resulting in a lower fluorescence signal from the acceptor particle.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Donor Particle solution containing a fluorescent cholesteryl ester.

    • Prepare an Acceptor Particle solution (e.g., composed of egg phosphatidylcholine and bovine serum albumin).

    • Prepare a solution of recombinant human CETP in assay buffer.

    • Serially dilute test compounds (e.g., trifluoromethylated benzamides) in DMSO to create a concentration range (e.g., from 100 µM to 1 nM).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to each well.

    • Add 20 µL of the Donor Particle solution to all wells.

    • Add 10 µL of the CETP enzyme solution to all wells except for the "no enzyme" control wells (add buffer instead).

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the Acceptor Particle solution to all wells.

    • Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for the fluorophore.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: The inclusion of positive (known inhibitor) and negative (vehicle) controls on every plate validates the assay's performance. The dose-response curve confirms that the observed inhibition is specific to the compound and not an artifact of the assay system.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., S. aureus MRSA).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plate Preparation (96-well plate):

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column. This creates a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality and Self-Validation: The growth control must show distinct turbidity, and the sterility control must remain clear for the results to be valid. Testing a reference antibiotic with a known MIC against a quality control strain (e.g., S. aureus ATCC 29213) ensures the accuracy of the methodology.

Section 5: Case Study: FDA-Approved Drugs

The ultimate validation of a chemical scaffold's utility is its presence in approved therapeutic agents. Several FDA-approved drugs contain a trifluoromethylated phenyl or benzamide core, underscoring their clinical significance.[3][23]

Drug NameStructureCore MoietyTherapeutic Use
Sorafenib 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamideTrifluoromethylphenylPrimary kidney and liver cancer[3]
Selinexor Contains a 3,5-bis(trifluoromethyl)benzamide intermediate in its synthesisbis(Trifluoromethyl)phenylMultiple myeloma[3]
Enasidenib Contains a 2-(trifluoromethyl)pyridine moietyTrifluoromethyl-heterocycleRelapsed or refractory acute myeloid leukemia[3]

Table 4: Examples of FDA-approved drugs containing or derived from trifluoromethylated scaffolds.

Section 6: Future Perspectives and Conclusion

The trifluoromethylated benzamide scaffold continues to be a highly productive area of research in drug discovery. Its proven ability to favorably modulate the properties of bioactive molecules ensures its continued use in the design of next-generation therapeutics. Future research will likely focus on more complex fluorination patterns and the application of novel synthetic methods, such as late-stage C-H trifluoromethylation, to rapidly generate diverse chemical libraries.[24][25] The continued exploration of this privileged scaffold promises to yield new and improved treatments for a wide range of human diseases, from cancer and metabolic disorders to challenging infectious and neurodegenerative diseases.[26]

References

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A Comprehensive Guide to the Crystal Structure Analysis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic Acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and complete crystal structure determination of the novel compound 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. In the absence of a publicly available crystal structure for this specific molecule, this document serves as an in-depth instructional manual, guiding researchers through the necessary experimental and analytical steps. We will explore the rationale behind key procedural choices, from the selection of synthetic routes and crystallization strategies to the intricacies of single-crystal X-ray diffraction data collection, structure solution, and refinement. The guide culminates in a detailed analysis of the hypothetical crystal structure, including conformational analysis and the mapping of intermolecular interactions via Hirshfeld surface analysis, thereby providing a complete blueprint for the solid-state characterization of this and similar pharmaceutical compounds.

Introduction: The Imperative of Solid-State Characterization

In modern drug development, a thorough understanding of the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely academic; it is a cornerstone of ensuring a drug's safety, efficacy, and stability. The crystalline form of an API dictates critical physicochemical properties, including solubility, dissolution rate, bioavailability, and manufacturability. The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, further underscores the necessity of rigorous solid-state analysis.[1][2] An unexpected polymorphic transformation can have profound consequences, potentially altering a drug's performance and leading to regulatory hurdles.[1]

This guide focuses on a hypothetical yet representative molecule, this compound, to illustrate the complete process of crystal structure analysis. The molecule's structural features—a flexible amide linkage, multiple hydrogen bond donors and acceptors, and aromatic rings—make it a pertinent case study for exploring concepts like conformational polymorphism and the landscape of intermolecular interactions that govern crystal packing.[3]

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.[4]

Proposed Synthetic Pathway

The target molecule can be synthesized via a standard amide coupling reaction between 2-chloro-5-aminobenzoic acid and 3-(trifluoromethyl)benzoyl chloride. A more direct and often higher-yielding approach involves the use of a coupling agent.

Protocol: Amide Coupling via HATU Activation

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-aminobenzoic acid in an appropriate anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).

  • Acid Activation: Add 1.1 equivalents of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 2.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the solution.[5] Stir at room temperature for 20 minutes to form the activated ester. The base deprotonates the carboxylic acid, facilitating its reaction with HATU.[5]

  • Amine Addition: Add 1.05 equivalents of 3-(trifluoromethyl)aniline to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to achieve a purity of >98%, as confirmed by NMR and LC-MS.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis Protocol A Dissolve 2-chloro-5-aminobenzoic acid in DMF B Add HATU and DIPEA A->B Activate carboxylic acid C Add 3-(trifluoromethyl)aniline B->C Amine coupling D Monitor reaction by TLC/LC-MS C->D E Aqueous work-up and extraction D->E Reaction complete F Column Chromatography (>98% purity) E->F

Caption: Workflow for the synthesis of the target compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[4] It is an empirical science that requires screening a wide range of conditions to find the "sweet spot" for nucleation and slow crystal growth.[1][6] For a novel compound, a comprehensive polymorph screen is essential.[7][8]

Polymorph and Crystallization Screening Protocol

The objective is to explore a broad crystallization space by varying solvents, temperatures, and crystallization methods.[1]

Step-by-Step Methodology:

  • Solvent Selection: Choose a diverse set of ~20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Solubility Assessment: Determine the approximate solubility of the compound in each solvent at room temperature and at an elevated temperature. This helps in identifying suitable solvents for different crystallization techniques.

  • Screening Techniques: Employ a variety of methods in parallel:

    • Slow Evaporation: Prepare near-saturated solutions in multiple solvents in small vials covered with perforated foil to allow for slow solvent evaporation.[9][10] This is one of the simplest and most effective methods.[9]

    • Slow Cooling: Create saturated solutions at an elevated temperature and allow them to cool slowly and undisturbed to room temperature, and then to 4°C.[9] Insulating the vessel can promote the formation of larger crystals.[11]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[9][10]

    • Solvent Layering: Carefully layer a less dense anti-solvent over a solution of the compound in a denser solvent in a narrow tube (e.g., an NMR tube). Crystals may form at the interface as the solvents slowly mix.[9][12]

  • Sample Analysis: After a period of days to weeks, visually inspect all vials under a microscope. Any crystalline material should be harvested and analyzed. The primary characterization technique for the products of a screen is X-ray Powder Diffraction (XRPD), which can quickly identify different crystalline phases (polymorphs).[1][7]

Diagram: Crystallization Screening Funnel

G A High-Purity Compound (>98%) B Solvent & Solubility Screening (20-30 solvents) A->B C Crystallization Experiments (Slow Evaporation, Cooling, Vapor Diffusion, Layering) B->C D Microscopic Inspection C->D E Harvest Crystals D->E F X-Ray Powder Diffraction (XRPD) Analysis E->F G Identify Unique Polymorphs F->G H Select Best Crystals for SC-XRD G->H

Caption: A systematic approach to crystallization screening.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4][13]

Experimental Protocol
  • Crystal Selection and Mounting: Under a polarized light microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions) that is free of cracks and other defects.[4][13] Mount the crystal on a cryoloop or glass fiber.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion of the atoms and protect the crystal from radiation damage. The instrument uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector) at various orientations.[4]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

Hypothetical Crystallographic Data

For the purpose of this guide, we will assume a successful crystallization and data collection, yielding the following hypothetical data:

ParameterHypothetical Value
Empirical FormulaC₁₅H₉ClF₃NO₃
Formula Weight359.69
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.542(3) Å, α = 90°
b = 15.125(5) Å, β = 98.34(1)°
c = 11.897(4) Å, γ = 90°
Volume1521.1(9) ų
Z (Molecules per cell)4
Calculated Density1.571 Mg/m³
Absorption Coefficient0.315 mm⁻¹
F(000)728
Crystal Size0.25 x 0.20 x 0.15 mm
Theta range for collection2.50 to 27.50°
Reflections Collected10520
Independent Reflections3480 [R(int) = 0.035]

Structure Solution and Refinement

The processed diffraction data provide the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem" in crystallography.

Methodology
  • Structure Solution: For small molecules like the one in this guide, direct methods are typically used to solve the phase problem.[4] These are computational algorithms that use statistical relationships between reflection intensities to derive initial phase estimates. This initial solution usually reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[15][16] This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.[16]

  • Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated.[16] Peaks in this map indicate the positions of missing atoms (like hydrogens), while negative troughs can suggest an incorrect atom assignment. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement and Validation: The final model is refined until convergence is reached, and the quality of the structure is assessed using several metrics. The final results are compiled into a Crystallographic Information File (CIF).[17][18][19]

Hypothetical Refinement Statistics
ParameterHypothetical Value
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters3480 / 0 / 217
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.112
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

These low R-values and a Goodness-of-Fit close to 1 indicate a well-refined and reliable crystal structure.

Structural Analysis: From Molecular Conformation to Crystal Packing

With a refined crystal structure, the focus shifts to a detailed analysis of its features.

Molecular Conformation

Due to the rotational freedom around the C-N amide bond and the C-C bond connecting the benzoic acid to the amide, the molecule is conformationally flexible.[3] The crystal structure reveals which specific conformation is adopted in the solid state. Key torsion angles to analyze would be:

  • The angle between the two aromatic rings.

  • The orientation of the carboxylic acid group relative to its attached benzene ring.

Analysis of these angles provides insight into how the molecule balances intramolecular steric effects with the demands of efficient crystal packing and intermolecular interactions.[3][20]

Intermolecular Interactions and Hirshfeld Surface Analysis

The stability of a crystal lattice is derived from a network of intermolecular interactions. In this molecule, key interactions would include:

  • Hydrogen Bonding: A strong O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a classic centrosymmetric dimer motif.

  • N-H···O Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor to a carbonyl oxygen or a carboxylic acid oxygen on a neighboring molecule.

  • π-π Stacking: Interactions between the aromatic rings.

  • Halogen Bonding: Potential C-Cl···O or C-Cl···π interactions.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[21][22][23] The Hirshfeld surface is a 3D map of the close contacts a molecule makes with its neighbors.[21][24]

  • d_norm surface: This surface is mapped with a normalized contact distance, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in a 2D histogram, providing quantitative information about the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[22]

Diagram: Crystal Structure Analysis Workflow

G cluster_analysis Post-Refinement Analysis A Refined Crystal Structure (CIF) B Analyze Molecular Conformation (Torsion Angles, Ring Pucker) A->B C Identify Intermolecular Interactions (H-bonds, π-stacking, etc.) A->C F Comprehensive Structural Report B->F D Generate Hirshfeld Surfaces C->D E Analyze d_norm map & Fingerprint Plots D->E Quantify interactions E->F

Caption: Workflow for the detailed analysis of the crystal structure.

Conclusion

This guide has outlined a comprehensive, start-to-finish workflow for determining and analyzing the crystal structure of a novel pharmaceutical compound, using this compound as a representative model. By integrating robust protocols for synthesis, crystallization screening, and state-of-the-art crystallographic techniques, researchers can obtain a definitive understanding of a molecule's solid-state properties. This knowledge is critical for controlling polymorphism, ensuring product consistency, and ultimately accelerating the drug development pipeline. The principles and methodologies described herein provide a validated framework for tackling the structural elucidation of any new small organic molecule.

References

  • CCDC. (n.d.). A Short Guide to CIFs. Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Tan, Y. S., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 856–868. Retrieved from [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. CrystEngComm, 4, 378-392. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

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  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). Journal of Crystallography, 2020, 1-12. Retrieved from [Link]

  • Challener, C. (2016). Polymorph Screening for Identification of Relevant Crystalline Forms. Pharmaceutical Technology, 40(3), 32-35. Retrieved from [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2020). Magnetochemistry, 6(4), 57. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Retrieved from [Link]

  • Nyman, J., & Day, G. M. (2017). Use of Crystal Structure Informatics for Defining the Conformational Space Needed for Predicting Crystal Structures of Pharmaceutical Molecules. Journal of Chemical Theory and Computation, 13(9), 4545–4557. Retrieved from [Link]

  • Yetnet. (n.d.). X-Ray Crystallography - Refinement. Retrieved from [Link]

  • PharmaCompass. (n.d.). Preformulation | Salt, Polymorph & Cocrystal Screening. Retrieved from [Link]

  • Clegg, W., et al. (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

  • Black, S. N., et al. (2012). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 17(3), 474–487. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1107–1115. Retrieved from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

  • University of Bristol. (2006). Crystallisation Techniques. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Furia, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947–1953. Retrieved from [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

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  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13, 133-145. Retrieved from [Link]

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  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Eckhardt, T., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E, Crystallographic Communications, 77(Pt 2), 142–147. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

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  • Rapid conformational analysis of semi-flexible liquid crystals. (2024). White Rose Research Online. Retrieved from [Link]

  • Eckhardt, T., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr Journals. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is a complex organic molecule with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a chlorinated benzoic acid backbone linked to a trifluoromethyl-substituted benzamide, suggests a compound with distinct physicochemical properties that will govern its behavior in various formulations and biological systems. A thorough understanding of its solubility and stability is paramount for any successful development program, influencing everything from formulation design and manufacturing to bioavailability and shelf-life.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. As a Senior Application Scientist, the following sections synthesize theoretical predictions with actionable, field-proven experimental protocols. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and advancing a development timeline.

Physicochemical Properties: A Predictive Overview

Table 1: Known and Predicted Physicochemical Properties of this compound

PropertyValueSignificance
Molecular Formula C₁₅H₉ClF₃NO₃Provides the elemental composition.
Molecular Weight 343.69 g/mol Essential for all concentration and molarity calculations in experimental work.
Predicted pKa (acidic) ~3.5 - 4.5The carboxylic acid moiety is expected to be the primary acidic center. This pKa suggests that the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which generally increases aqueous solubility.
Predicted pKa (basic) ~12 - 13The amide proton is very weakly acidic and not physiologically relevant as a basic center.
Predicted LogP ~4.0 - 5.0This high value indicates significant lipophilicity (poor water solubility and good lipid/organic solvent solubility). The trifluoromethyl and chloro groups contribute substantially to this property.
Predicted Aqueous Solubility Low (< 0.1 mg/mL)Consistent with the high LogP, the intrinsic solubility in neutral water is expected to be very low. Solubility is predicted to increase significantly at higher pH values due to the ionization of the carboxylic acid.

The interplay between the acidic carboxylic acid group and the lipophilic trifluoromethyl and chloro substituents is the central theme governing the solubility of this molecule. The low predicted intrinsic aqueous solubility necessitates a careful consideration of pH and the potential use of co-solvents or other formulation strategies to achieve desired concentrations for in vitro and in vivo studies.

Solubility Profile: Experimental Determination

A systematic evaluation of the solubility of this compound in various solvents and across a physiologically relevant pH range is a critical first step in its pre-formulation assessment. The following protocol outlines a robust method for determining its equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • pH buffers (e.g., pH 2, 4, 6, 8, 10)

  • Organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, PEG 400)

  • Vials with screw caps

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials containing a known volume of each test solvent (e.g., 1 mL). The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

    • Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL by multiplying the measured concentration by the dilution factor.

    • Perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.

Visualizing the Solubility Assessment Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (24-48h) prep2->equil1 proc1 Centrifuge to pellet solid equil1->proc1 proc2 Filter supernatant (0.22 µm) proc1->proc2 quant1 Dilute sample proc2->quant1 quant2 HPLC analysis quant1->quant2 quant3 Calculate solubility quant2->quant3 G cluster_stress Stress Conditions cluster_analysis Analysis start Compound Stock Solution acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂, RT) start->oxid thermal Thermal (Solid, Heat) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC neutralize->hplc results Identify Degradants & Determine Degradation % hplc->results

Caption: Overall workflow for forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential to separate the parent compound from any potential degradation products, impurities, and excipients. A reverse-phase HPLC method is generally a good starting point for a molecule with the predicted lipophilicity of this compound.

Table 2: Proposed Starting Conditions for a Stability-Indicating HPLC Method

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for separating moderately to highly lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 20-30 minutes.A gradient is necessary to elute the lipophilic parent compound and also separate potentially more polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CTo ensure reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).The aromatic rings in the molecule should provide strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10-20 µLStandard injection volume.

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational framework for characterizing the solubility and stability of this compound. The predictive physicochemical properties suggest a lipophilic compound with pH-dependent aqueous solubility. The provided experimental protocols for solubility determination and forced degradation studies offer a robust starting point for generating the critical data required for formulation development and stability assessment. A systematic approach, combining predictive understanding with rigorous experimental verification, is essential for successfully advancing this compound through the drug development pipeline. The insights gained from these studies will be invaluable for formulating a safe, effective, and stable product.

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potential therapeutic targets of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Foreword: A Hypothesis-Driven Approach to Target Identification

The compound this compound is a novel chemical entity for which specific biological targets have not been empirically defined in publicly available literature. This guide, therefore, adopts a hypothesis-driven approach rooted in established medicinal chemistry principles. By deconstructing the molecule into its constituent pharmacophores—the 2-chlorobenzoic acid scaffold, the benzamide linker, and the 3-(trifluoromethyl)phenyl moiety—we can infer potential biological targets based on the known activities of structurally related compounds. This document serves as a roadmap for researchers, outlining the most promising therapeutic avenues and providing the experimental frameworks required to validate them.

Molecular Deconstruction and Analysis

The structure of this compound combines several key features known to interact with specific classes of biological targets.

  • Benzanilides and Related Amides: The core benzanilide-like structure (an aromatic amide) is a privileged scaffold in drug discovery. It is frequently found in inhibitors of protein kinases and modulators of ion channels.[1][2][3] The amide bond acts as a rigid hydrogen bond donor/acceptor, crucial for anchoring the molecule within a protein's binding site.

  • 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing, highly lipophilic, and can enhance metabolic stability and binding affinity.[4][5][6] Its presence is a hallmark of many modern pharmaceuticals, including potent enzyme inhibitors. For instance, the FDA-approved multi-kinase inhibitor Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting this group's importance in kinase-targeted drug design.[4][7]

  • 2-Chlorobenzoic Acid Moiety: Halogenated benzoic acids are common starting points and structural components in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[8][9][10][11][12] The chlorine atom can modulate the acidity (pKa) of the carboxylic acid and participate in halogen bonding or hydrophobic interactions within a target protein.

Based on this analysis, two primary target classes emerge as highly probable: Receptor Tyrosine Kinases (RTKs) and Soluble Epoxide Hydrolase (sEH) . A secondary, yet viable, target class is the large-conductance calcium-activated potassium (BK) channels .

Primary Hypothesized Target Class: Receptor Tyrosine Kinases (RTKs)

The benzanilide scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1] Many approved drugs, such as Nilotinib and Ponatinib, are based on this core structure and target kinases like Bcr-Abl.[1] The presence of the trifluoromethylphenyl group, as seen in Sorafenib, further strengthens the hypothesis that the compound of interest could function as a kinase inhibitor.[4]

Potential RTK Targets and Therapeutic Rationale
  • c-Met (Hepatocyte Growth Factor Receptor): Overactivation of the c-Met signaling pathway is a known driver in multiple cancers, including lung, gastric, and renal carcinomas. Benzanilides have been successfully identified as potent c-Met inhibitors.

  • Bcr-Abl Kinase: This fusion protein is the causative agent of Chronic Myeloid Leukemia (CML). The development of Bcr-Abl inhibitors has revolutionized CML treatment, and benzanilides are a foundational chemical class for these drugs.[1]

Postulated Signaling Pathway Inhibition

The compound is hypothesized to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting aberrant cell proliferation, survival, and angiogenesis signals.

RTK_Pathway cluster_kinase Kinase Domain Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK binds RTK_Active Active Kinase RTK->RTK_Active activates Compound 2-Chloro-5-(3-(trifluoromethyl) benzamido)benzoic acid Compound->RTK_Active INHIBITS ATP ATP ATP->RTK_Active ADP ADP RTK_Active->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK_Active->Downstream phosphorylates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase signaling pathway.

Secondary Hypothesized Target: Soluble Epoxide Hydrolase (sEH)

Derivatives of 4-benzamidobenzoic acid have been explicitly designed and synthesized as inhibitors of soluble epoxide hydrolase (sEH).[13] sEH metabolizes anti-inflammatory and anti-hypertensive epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH increases the bioavailability of EETs, offering therapeutic potential for cardiovascular and inflammatory diseases. The core structure of our compound of interest shares significant similarity with these reported sEH inhibitors.

Therapeutic Rationale

By inhibiting sEH, the compound could potentiate the beneficial effects of endogenous EETs, leading to vasodilation, reduced inflammation, and analgesic effects. This makes sEH a compelling target for cardiovascular diseases (e.g., hypertension) and chronic inflammatory conditions.

Quantitative Data for Related sEH Inhibitors

While data for the exact topic compound is unavailable, studies on related analogs provide a benchmark for expected potency.

Compound ClassTargetPotency (Example)Therapeutic AreaReference
4-Benzamidobenzoic acid hydrazidesSoluble Epoxide Hydrolase (sEH)72% inhibitionHypertension, Inflammation[13]

Experimental Validation Workflows

To validate these hypotheses, a tiered experimental approach is necessary, moving from broad, target-agnostic screening to specific, functional assays.

Workflow for Target Identification and Validation

Workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_functional Phase 3: Functional Characterization Phenotypic Phenotypic Screening (e.g., Anti-proliferation Assay in Cancer Cell Lines) Proteomic Proteomic Profiling (e.g., CETSA, Affinity Chromatography) Phenotypic->Proteomic Identifies Active Profile Biochemical Biochemical Assays (In-vitro Kinase Assay, sEH Activity Assay) Proteomic->Biochemical Suggests Putative Targets Cellular Cell-Based Target Engagement (Cellular CETSA, Western Blot for Phospho-protein levels) Biochemical->Cellular Confirms Potency & Selectivity Functional Functional Assays (Cell Migration, Tube Formation, Vasodilation Assay) Cellular->Functional Confirms On-Target Cellular Effect

Sources

Methodological & Application

protocol for synthesizing 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Introduction and Strategic Overview

This compound is a key substituted benzamide intermediate in medicinal chemistry and drug development. Its structure combines a halogenated benzoic acid with a trifluoromethyl-substituted benzamide, making it a valuable building block for synthesizing complex molecules, including kinase inhibitors used in oncology research.

The synthesis of this target molecule is a classic example of nucleophilic acyl substitution, specifically an amide bond formation between an amine and an acyl chloride. The most direct and reliable method for this transformation is the Schotten-Baumann reaction .[1][2][3] This robust reaction, first reported in the 1880s, is exceptionally well-suited for acylating amines with acyl chlorides.[1][2] The reaction is typically performed under basic conditions, which serve the critical role of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This neutralization prevents the protonation of the starting amine, ensuring it remains a potent nucleophile and driving the reaction equilibrium towards the amide product.[2][4]

This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound, designed for researchers in organic synthesis and pharmaceutical development.

Reaction Principle: The Schotten-Baumann Acylation

The core of this synthesis is the reaction between the nucleophilic amino group of 5-amino-2-chlorobenzoic acid and the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride .

Overall Reaction Scheme:

Caption: General reaction scheme for amide synthesis.

The mechanism proceeds via a two-step addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[3][4] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, then deprotonates the positively charged nitrogen to yield the neutral amide product and the base hydrochloride salt.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
5-Amino-2-chlorobenzoic acidC₇H₆ClNO₂171.58187-189-Irritant
3-(Trifluoromethyl)benzoyl chlorideC₈H₄ClF₃O208.57-185-187Corrosive, Lachrymator
Pyridine (Anhydrous)C₅H₅N79.10-115115Flammable, Toxic
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93-96.739.6Carcinogen, Irritant
Hydrochloric Acid (1 M aq.)HCl36.46--Corrosive
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01--Irritant
Brine (Saturated NaCl aq.)NaCl58.44---
Anhydrous Magnesium SulfateMgSO₄120.37---
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel / addition funnel

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for scale-up or scale-down, paying close attention to reaction stoichiometry and thermal management.

Part 1: Reaction Setup and Execution
  • Flask Preparation : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-chlorobenzoic acid (1.72 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition : Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension. Add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 equiv.) to the flask via syringe. The pyridine acts as both a basic catalyst and an acid scavenger.[5]

  • Cooling : Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the exothermic nature of the acylation reaction and minimize side reactions.[2]

  • Acyl Chloride Preparation : In a separate dry vial, dissolve 3-(trifluoromethyl)benzoyl chloride (2.29 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.

  • Controlled Addition : Transfer the 3-(trifluoromethyl)benzoyl chloride solution to a dropping funnel attached to the reaction flask. Add the solution dropwise to the stirring amine suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality Note: Slow addition of the highly reactive acyl chloride prevents a rapid exotherm and the formation of potential di-acylated byproducts.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight) to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes with 1% acetic acid).

Caption: Workflow for the synthesis reaction.

Part 2: Work-up and Product Isolation
  • Quenching : After the reaction is complete, cool the flask in an ice bath. Slowly add 50 mL of deionized water to quench the reaction.

  • Acidification : Transfer the mixture to a 500 mL separatory funnel. Add 1 M HCl solution dropwise while shaking, checking the pH of the aqueous layer periodically. Continue adding acid until the pH is approximately 2-3. This step protonates the carboxylate group and separates the pyridine hydrochloride salt into the aqueous phase.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic layers.

  • Washing : Wash the combined organic layer sequentially with:

    • 50 mL of deionized water

    • 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride and excess HCl)

    • 50 mL of brine (to reduce the amount of dissolved water in the organic layer)

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

Part 3: Purification

Recrystallization is the most effective method for purifying the final product on this scale.

  • Solvent Selection : A suitable solvent system for recrystallization is an ethanol/water or isopropanol/water mixture.

  • Procedure : Dissolve the crude solid in a minimum amount of hot ethanol (or isopropanol). While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Crystallization : Add a few more drops of the alcohol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them under vacuum to a constant weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood : Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Reagent Hazards :

    • 3-(Trifluoromethyl)benzoyl chloride : Is corrosive and a lachrymator (causes tearing). Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

    • Pyridine : Is toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

    • Dichloromethane (DCM) : Is a suspected carcinogen. Minimize exposure by handling only in a fume hood.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point : A sharp melting point range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure. Expected proton signals include aromatic protons from both rings, an amide N-H proton, and a carboxylic acid O-H proton.

  • FT-IR Spectroscopy : To identify key functional groups, such as the C=O stretch of the amide and carboxylic acid, and the N-H stretch of the amide.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product (Expected [M-H]⁻ for C₁₅H₈ClF₃NO₃: 358.0).

By following this detailed protocol, researchers can reliably synthesize high-purity this compound for application in further chemical and pharmaceutical research.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry Education. Synthesis and analysis of amides.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.

Sources

Application Note: High-Throughput Screening for Modulators of Gene Expression Using 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on biological targets.[1][2] This application note provides a detailed protocol for the use of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, a representative small molecule, in a high-throughput quantitative real-time PCR (qRT-PCR) screen to identify modulators of a specific target gene's expression. While specific biological activity for this particular compound is not extensively documented in publicly available literature, its chemical structure represents a class of compounds that are frequently evaluated for pharmacological activity. The protocols detailed herein are designed to be adaptable for screening similar small molecules against a variety of gene targets in a cell-based format.

The central nervous system (CNS) presents a plethora of targets for therapeutic intervention. For the purpose of this application note, we will consider a hypothetical screen to identify compounds that modulate the expression of a gene implicated in neuroinflammation. This protocol is designed for researchers, scientists, and drug development professionals seeking to establish a robust HTS cascade.

Compound of Interest:
Compound Name This compound
CAS Number 896160-35-3
Molecular Formula C15H9ClF3NO3
Molecular Weight 343.69 g/mol [3]
Structure (Structure would be depicted here in a full document)

Principle of the High-Throughput qRT-PCR Assay

Quantitative real-time PCR is a powerful and sensitive technique to measure the abundance of specific mRNA transcripts.[4][5] In the context of HTS, this method allows for the direct measurement of a compound's effect on the expression of a target gene within a cellular model. The assay is initiated by treating cells with the compound library. Following an incubation period, total RNA is extracted, reverse-transcribed into complementary DNA (cDNA), and then subjected to qPCR with primers specific to the gene of interest and a stable housekeeping gene for normalization. A decrease in the cycle threshold (Ct) value for the target gene relative to the control indicates upregulation, while an increase suggests downregulation.

This approach offers several advantages over traditional reporter gene assays, including the measurement of the native mRNA transcript and a generally faster development timeline.[4]

High-Throughput Screening Workflow

The HTS process is a multi-step procedure that requires careful planning and execution.[1] The overall workflow for this qRT-PCR-based screen is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_qpcr qRT-PCR cluster_analysis Data Analysis cell_plating Cell Plating in 384-well plates compound_addition Acoustic Dispensing of Compounds cell_plating->compound_addition compound_prep Compound Library Preparation and Dilution compound_prep->compound_addition incubation Cell Incubation compound_addition->incubation cell_lysis Cell Lysis incubation->cell_lysis rna_isolation RNA Isolation cell_lysis->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr_setup qPCR Plate Setup cdna_synthesis->qpcr_setup qpcr_run qPCR Amplification and Data Acquisition qpcr_setup->qpcr_run data_qc Data Quality Control (Z'-factor) qpcr_run->data_qc hit_id Hit Identification (Fold Change) data_qc->hit_id dose_response Dose-Response Confirmation hit_id->dose_response sar Preliminary SAR dose_response->sar

Figure 1: High-throughput qRT-PCR screening workflow.

Detailed Protocols

Assay Development and Miniaturization

Prior to initiating a large-scale screen, the assay must be optimized and miniaturized for a 384-well format.[6]

Key Optimization Parameters:

ParameterRecommendationRationale
Cell Seeding Density Titrate to achieve 80-90% confluency at the time of lysis.Ensures a healthy cell monolayer and sufficient RNA yield.
Compound Concentration Typically 10 µM for primary screens.A balance between identifying potent hits and minimizing off-target effects.
DMSO Tolerance Determine the maximum DMSO concentration that does not affect cell viability or gene expression (typically ≤ 0.5%).DMSO is the standard solvent for compound libraries and can be toxic at higher concentrations.
Incubation Time Varies depending on the kinetics of gene expression. Test a time course (e.g., 6, 12, 24 hours).To capture the peak change in mRNA levels.
Positive and Negative Controls A known activator/inhibitor of the pathway and DMSO vehicle, respectively.Essential for calculating the Z'-factor and assessing assay performance.[7]
Primary High-Throughput Screen

Materials:

  • 384-well cell culture plates

  • Cell line of interest (e.g., a human microglial cell line)

  • Complete cell culture medium

  • Compound library, including this compound

  • Positive and negative controls

  • Acoustic liquid handler (e.g., Labcyte Echo)[2]

  • Automated plate washer/dispenser

  • Lysis buffer

  • RNA isolation kit (compatible with 384-well format)

  • Reverse transcriptase and associated reagents

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)

  • Primers for the target gene and housekeeping gene

  • qPCR instrument

Protocol:

  • Cell Plating: Seed cells into 384-well plates at the predetermined optimal density using an automated dispenser. Incubate overnight at 37°C, 5% CO2.

  • Compound Plating: Prepare compound source plates. Use an acoustic liquid handler to transfer a precise volume (e.g., 50 nL) of each compound, positive control, and negative control (DMSO) to the corresponding wells of the cell plates.

  • Incubation: Incubate the cell plates with compounds for the optimized duration.

  • Cell Lysis: Aspirate the culture medium and add lysis buffer to each well.

  • RNA Isolation and cDNA Synthesis: Perform RNA isolation and subsequent cDNA synthesis according to the manufacturer's protocol for the chosen high-throughput kits. This may involve automated liquid handling systems.

  • qPCR: Prepare a qPCR master mix containing the appropriate primers. Dispense the master mix into a 384-well qPCR plate, followed by the addition of cDNA from each well of the experimental plate. Seal the plate, centrifuge briefly, and run the qPCR program on a compatible instrument.

Data Analysis and Hit Confirmation

Data Normalization: The raw Ct values for the target gene are normalized to the Ct values of the housekeeping gene (e.g., GAPDH, TBP) to account for variations in cell number and RNA extraction efficiency.[4]

ΔCt = Ct(target gene) - Ct(housekeeping gene)

Fold Change Calculation: The change in gene expression relative to the negative control (DMSO) is calculated using the ΔΔCt method.

ΔΔCt = ΔCt(treated sample) - ΔCt(average of DMSO controls) Fold Change = 2^(-ΔΔCt)

Hit Identification: A "hit" is defined as a compound that induces a statistically significant change in gene expression above a certain threshold (e.g., >2-fold increase or <0.5-fold decrease).

Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6] It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hit Confirmation and Dose-Response: Primary hits should be re-tested ("cherry-picked") to confirm their activity. Confirmed hits are then evaluated in a dose-response format to determine their potency (EC50 or IC50).

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway where a small molecule could modulate the expression of a target gene involved in neuroinflammation.

Signaling_Pathway cluster_cell Cell ext_stim External Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) ext_stim->receptor kinase_cascade Kinase Cascade (e.g., MAPK/NF-κB) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus target_gene Target Gene (e.g., IL-6) mrna mRNA target_gene->mrna protein Protein mrna->protein compound 2-Chloro-5-(3-(trifluoromethyl) benzamido)benzoic acid compound->kinase_cascade Inhibition

Figure 2: Hypothetical signaling pathway.

Conclusion and Future Directions

This application note provides a comprehensive framework for utilizing this compound, or other small molecules, in a high-throughput qRT-PCR screen to identify modulators of gene expression. A successful screening campaign will yield a set of confirmed hits with dose-response relationships. Subsequent steps in the drug discovery process would include preliminary structure-activity relationship (SAR) analysis to identify analogs with improved potency and selectivity, as well as further studies to elucidate the mechanism of action of the validated hits.[6]

References

  • Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 4(1), 49-63. Available at: [Link]

  • Broad Institute. (2012). High-Throughput RT-PCR for small-molecule screening assays. Available at: [Link]

  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research, 5(3), 1-6. Available at: [Link]

  • Target Discovery Institute, University of Oxford. Small Compound Screening Overview. Available at: [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid. Available at: [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–147. Available at: [Link]

  • ResearchGate. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available at: [Link]

  • IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Available at: [Link]

  • Dana Bioscience. 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid 5g. Available at: [Link]

  • Sanford Burnham Prebys Medical Discovery Institute. High-Throughput Screening. Available at: [Link]

  • The Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. Available at: [Link]

  • Google Patents. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Available at: [Link]

Sources

Application & Protocol Guide: 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid as a Chemical Probe for NLRP3 Inflammasome Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid as a chemical probe, with a focus on its putative role as an inhibitor of the NLRP3 inflammasome. We will delve into the mechanistic rationale, provide detailed protocols for its use in cell-based and biochemical assays, and discuss its potential in preclinical disease models.

Introduction: Targeting the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[1][2] This assembly, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, leads to the activation of caspase-1.[3][4] Active caspase-1 then cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2][5]

Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a broad spectrum of inflammatory and autoimmune diseases, including metabolic disorders, neurodegenerative diseases, and cryopyrin-associated periodic syndromes (CAPS).[2][3] Consequently, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention.[6] Small molecule inhibitors of the NLRP3 inflammasome, therefore, represent a promising class of therapeutics.

This compound is a novel chemical entity designed to probe the function of the NLRP3 inflammasome. Its structural motifs suggest a potential interaction with the NLRP3 protein, thereby inhibiting its activation and downstream signaling. This guide will provide the necessary protocols to characterize and utilize this compound as a chemical probe.

Mechanism of Action: The Two-Signal Model of NLRP3 Activation

Understanding the mechanism of NLRP3 activation is crucial for designing and interpreting experiments using a chemical probe. The activation of the NLRP3 inflammasome is generally considered a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines (e.g., TNF-α). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[5]

  • Activation (Signal 2): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex. These stimuli include ATP, crystalline substances, and pore-forming toxins, which lead to cellular events like potassium efflux, calcium mobilization, and mitochondrial dysfunction.[1][3]

Our hypothetical probe, this compound, is postulated to interfere with the activation step (Signal 2), preventing the assembly of the inflammasome complex.

Experimental Protocols

The following protocols are designed to validate the inhibitory activity of this compound on the NLRP3 inflammasome and to characterize its mechanism of action.

I. In Vitro Characterization: Cell-Based Assays

Cell-based assays are fundamental for assessing the biological activity of a chemical probe in a cellular context.[7]

  • THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA). Differentiated THP-1 cells are a widely used and reliable model for studying the NLRP3 inflammasome.[1]

  • Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages derived from the bone marrow of mice. BMDMs are a more physiologically relevant model and are essential for validating findings from cell lines.[1]

  • Peripheral Blood Mononuclear Cells (PBMCs): Freshly isolated human PBMCs contain monocytes that can be used to study inflammasome activation in a primary human cell context.[8]

This protocol will determine the potency of this compound in inhibiting NLRP3-dependent IL-1β secretion.

Workflow Diagram:

G cluster_0 Cell Preparation & Priming cluster_1 Inhibition & Activation cluster_2 Readout prep Seed THP-1 cells and differentiate with PMA prime Prime with LPS (Signal 1) prep->prime inhibit Pre-incubate with this compound prime->inhibit activate Activate with Nigericin or ATP (Signal 2) inhibit->activate collect Collect cell supernatant activate->collect elisa Measure IL-1β by ELISA collect->elisa

Caption: Workflow for assessing NLRP3 inhibition in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells by treating with 100 nM PMA for 48-72 hours.

  • Priming:

    • Replace the medium with fresh RPMI-1640 containing 1 µg/mL LPS and incubate for 3-4 hours.

  • Inhibition:

    • Prepare serial dilutions of this compound in RPMI-1640.

    • Remove the LPS-containing medium and add the compound dilutions to the cells. Incubate for 1 hour.

  • Activation:

    • Add Nigericin (10 µM) or ATP (5 mM) to the wells and incubate for 1-2 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

This assay directly measures the activity of caspase-1, the effector enzyme of the inflammasome.

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Lysis & Assay treat Prime, inhibit, and activate cells as in Protocol 1 lyse Lyse cells treat->lyse assay Add Caspase-1 substrate and measure fluorescence/luminescence lyse->assay

Caption: Workflow for Caspase-1 activity measurement.

Materials:

  • Cells treated as in Protocol 1

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)[7][9]

Procedure:

  • Follow the steps for cell treatment (priming, inhibition, activation) as described in Protocol 1.

  • After the activation step, proceed with the caspase-1 activity assay according to the manufacturer's protocol. This typically involves lysing the cells and adding a specific caspase-1 substrate that generates a fluorescent or luminescent signal upon cleavage.

  • Measure the signal using a plate reader.

Data Analysis:

  • Compare the caspase-1 activity in treated cells to that of control cells.

II. Biochemical Characterization

Biochemical assays can help to pinpoint the direct target of the chemical probe within the inflammasome complex.

A hallmark of inflammasome activation is the oligomerization of the ASC adaptor protein into large specks.

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Crosslinking & Lysis cluster_2 Western Blot Analysis treat Prime, inhibit, and activate cells crosslink Crosslink with DSS treat->crosslink lyse Lyse cells crosslink->lyse centrifuge Centrifuge lysate lyse->centrifuge blot Analyze pellet by Western blot for ASC centrifuge->blot

Caption: Workflow for ASC oligomerization analysis.

Materials:

  • Cells treated as described in Protocol 1

  • Disuccinimidyl suberate (DSS)

  • Lysis buffer

  • Anti-ASC antibody

Procedure:

  • Treat cells as described in Protocol 1.

  • After activation, wash the cells and crosslink with DSS.

  • Lyse the cells and centrifuge to pellet the crosslinked ASC specks.

  • Wash the pellet and analyze by SDS-PAGE and Western blotting using an anti-ASC antibody.

Data Analysis:

  • Observe the reduction in high-molecular-weight ASC oligomers in the presence of the inhibitor.

III. In Vivo Validation

In vivo models are essential for evaluating the therapeutic potential of the chemical probe.

  • LPS-induced Systemic Inflammation: Intraperitoneal injection of LPS in mice leads to a robust, NLRP3-dependent release of IL-1β into the serum.[10]

  • Models of NLRP3-driven diseases: Depending on the therapeutic area of interest, specific disease models can be used, such as models for gout, type 2 diabetes, or neuroinflammatory conditions.[5][6][11]

Procedure:

  • Administer this compound to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a suitable pre-treatment time, challenge the mice with an intraperitoneal injection of LPS.

  • At a defined time point post-LPS challenge, collect peritoneal lavage fluid and/or blood.

  • Measure IL-1β levels in the collected samples by ELISA.

Data Analysis:

  • Compare IL-1β levels in the treated group to the vehicle control group to determine the in vivo efficacy of the compound.

Data Presentation

Table 1: Summary of In Vitro Assay Parameters

AssayCell TypePriming (Signal 1)Activation (Signal 2)Readout
IL-1β SecretionDifferentiated THP-1LPS (1 µg/mL)Nigericin (10 µM)IL-1β ELISA
Caspase-1 ActivityDifferentiated THP-1LPS (1 µg/mL)ATP (5 mM)Luminescence/Fluorescence
ASC OligomerizationBMDMsLPS (500 ng/mL)Nigericin (10 µM)Western Blot for ASC

Troubleshooting

  • High background in ELISA: Ensure thorough washing steps and use high-quality reagents.

  • Low signal in Caspase-1 assay: Optimize cell density and activation time.

  • Variability in primary cells: Use cells from multiple donors/animals to ensure reproducibility.

Conclusion

This compound holds promise as a chemical probe for investigating the NLRP3 inflammasome. The protocols outlined in this guide provide a robust framework for its characterization, from initial in vitro screening to in vivo validation. By systematically applying these methods, researchers can elucidate the mechanism of action of this novel compound and explore its potential as a therapeutic agent for NLRP3-driven diseases.

References

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC. (n.d.). PubMed Central.
  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. (2024, January 25). Promega Connections.
  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. (n.d.). MDPI.
  • A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery. (n.d.). Promega Korea.
  • An overview of disease models for NLRP3 inflammasome over-activation. (n.d.). PubMed.
  • Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. (2025, April 21).
  • Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein. (2023, October 25). BioSpace.
  • A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery. (n.d.). Promega Corporation.
  • The NLRP3-Inflammasome in Health and Disease. (2022, October 28). MDPI.
  • Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. (n.d.). PubMed Central.
  • Pharmacological Inhibitors of the NLRP3 Inflammasome. (n.d.). Frontiers.
  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). (n.d.). PubMed Central.

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Application Note & Protocols: A Cell-Based Assay Workflow for Characterizing the Bioactivity of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Compound

The compound 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is a novel molecule with structural motifs, such as the benzamido and trifluoromethyl groups, commonly associated with anti-inflammatory and other immunomodulatory activities. In the absence of established biological data, a systematic, multi-tiered cell-based screening approach is essential to elucidate its functional profile. This guide provides a comprehensive framework for researchers to systematically evaluate the compound's effects on cell viability and key inflammatory pathways.

As a Senior Application Scientist, the workflow presented here is designed not merely as a set of instructions, but as a logical, self-validating system. We will begin by establishing the compound's cytotoxicity profile to define a safe therapeutic window. Subsequently, we will employ a robust human cell model to screen for anti-inflammatory properties, culminating in mechanistic assays to dissect its potential impact on the NF-κB and NLRP3 inflammasome signaling cascades—two central pillars of the innate immune response. This strategic funneling approach ensures that resources are used efficiently and that the resulting data is both reliable and mechanistically informative.

Part 1: Foundational Analysis - Determining the Cytotoxicity Profile

Before assessing the functional activity of any compound, it is critical to determine its effect on cell viability.[1][2] This foundational step identifies the concentration range at which the compound is non-toxic, ensuring that any observed functional effects are not simply a consequence of cell death. The Resazurin reduction assay is a sensitive, reliable, and straightforward method for this purpose.[3][4][5] Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin, providing a quantitative measure of viability.[4][5]

Protocol 1: Resazurin Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of THP-1 human monocytic cells.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin (P/S)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, filter-sterilized)[3]

  • This compound (Test Compound)

  • DMSO (vehicle control)

  • Triton™ X-100 (positive control for cytotoxicity)

  • 96-well opaque-walled tissue culture plates

  • Fluorescence microplate reader (Ex/Em: 560/590 nm)[3]

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% P/S in a 37°C, 5% CO₂ incubator. Maintain cell density between 2x10⁵ and 8x10⁵ cells/mL.[6][7] Ensure cells are in the logarithmic growth phase before the experiment.[8]

  • Cell Seeding: Seed THP-1 cells into a 96-well opaque-walled plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[9]

  • Compound Preparation and Addition:

    • Prepare a 100 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations. A typical starting range might be 200 µM down to 0.1 µM.

    • Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

    • Include vehicle control wells (containing the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., 1% Triton™ X-100 added 30 minutes before the assay endpoint).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 20 µL of the 0.15 mg/mL resazurin solution to each well.[3]

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin.

  • Data Acquisition: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[3][4]

Data Analysis and Interpretation

The data should be used to calculate the percentage of cell viability relative to the vehicle control and to determine the CC₅₀ (50% cytotoxic concentration).

Parameter Description
Raw Fluorescence Units (RFU) Fluorescence reading from each well.
% Viability (RFU of Test Well - RFU of Blank) / (RFU of Vehicle Control - RFU of Blank) * 100
CC₅₀ The concentration of the compound that reduces cell viability by 50%.

Subsequent functional assays should be conducted using concentrations well below the calculated CC₅₀ (e.g., ≤ CC₁₀) to ensure that observed effects are specific and not artifacts of cytotoxicity.

Part 2: Screening for Anti-Inflammatory Activity

Once a non-toxic concentration range is established, the next step is to screen for anti-inflammatory activity. A robust and physiologically relevant model for this is the use of human THP-1 monocytes differentiated into macrophage-like cells.[10][11] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mount an inflammatory response characterized by the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12]

Workflow for Anti-Inflammatory Screening

G cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Endpoint Analysis seed Seed THP-1 Monocytes (5x10^5 cells/mL) pma Differentiate with PMA (50-100 nM, 48h) seed->pma rest Rest Cells in Fresh Medium (24h) pma->rest pre pre rest->pre treat Pre-treat with Test Compound (1-2 hours) lps Stimulate with LPS (100 ng/mL, 4-6 hours) treat->lps supernatant Collect Supernatant lps->supernatant elisa Measure TNF-α by ELISA supernatant->elisa NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates (& degrades) NFKB NF-κB (p65) IkB->NFKB Nucleus Nucleus NFKB->Nucleus translocates Genes Inflammatory Gene Transcription (e.g., TNF-α) Nucleus->Genes activates Compound Test Compound Compound->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol 3: NF-κB (p65) Nuclear Translocation by Immunofluorescence

  • Cell Culture: Seed and differentiate THP-1 cells on sterile glass coverslips or in imaging-compatible 96-well plates.

  • Treatment: Pre-treat cells with the test compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton™ X-100 in PBS.

  • Immunostaining: Block with 5% BSA, then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining & Mounting: Stain nuclei with DAPI. Mount coverslips onto slides or image the plate directly.

  • Imaging & Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity. A decrease in this ratio in compound-treated cells compared to LPS-only treated cells indicates inhibition.

B. NLRP3 Inflammasome Activation Assay

Scientific Rationale: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, activates Caspase-1. [13][14]Active Caspase-1 then cleaves pro-IL-1β into its mature, secreted form. [14]This pathway requires two signals: a priming signal (like LPS) to upregulate pro-IL-1β, and an activation signal (like Nigericin or ATP). We will measure Caspase-1 activity as a direct readout of inflammasome activation. [15][16] Protocol 4: Caspase-1 Activity Assay

Objective: To determine if the test compound inhibits NLRP3 inflammasome activation by measuring Caspase-1 activity.

Materials:

  • Differentiated THP-1 cells

  • LPS

  • Nigericin (NLRP3 activator)

  • Caspase-Glo® 1 Inflammasome Assay kit (or similar) [15][17]* MCC950 (known NLRP3 inhibitor, positive control)

  • Opaque-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Preparation: Differentiate THP-1 cells in an opaque-walled 96-well plate as described in Protocol 2.

  • Priming (Signal 1): Treat cells with a low concentration of LPS (e.g., 200 ng/mL) for 3-4 hours to prime the inflammasome (upregulate NLRP3 and pro-IL-1β).

  • Compound Treatment: Gently remove the LPS-containing medium and replace it with fresh medium containing the test compound or controls (MCC950, vehicle). Incubate for 1 hour.

  • Activation (Signal 2): Add Nigericin (e.g., 10-20 µM) to the wells and incubate for 1-2 hours. [16]5. Caspase-1 Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 1 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 1 reagent directly to each well. [15] * Mix on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 hour to allow the luminescent signal to stabilize. [15][18]6. Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Interpretation

A dose-dependent reduction in the luminescent signal indicates inhibition of Caspase-1 activity and, by extension, the NLRP3 inflammasome. This can be complemented by measuring IL-1β in the supernatant via ELISA for a confirmatory endpoint. [19][20][21]

Condition Caspase-1 Activity (RLU) % Inhibition
Unstimulated 5,120 N/A
LPS + Nigericin 150,450 0%
+ 0.1 µM Compound 135,200 10.1%
+ 1 µM Compound 88,700 41.0%
+ 10 µM Compound 25,300 83.2%

| + MCC950 | 9,850 | 93.5% |

Conclusion

This application note outlines a rigorous, tiered strategy for the initial characterization of this compound. By systematically progressing from broad cytotoxicity assessment to specific mechanistic studies of the NF-κB and NLRP3 inflammasome pathways, researchers can build a comprehensive activity profile for this novel compound. This structured approach, grounded in established and validated cell-based assay methodologies, provides a robust foundation for further drug development and pre-clinical evaluation.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Ubigene. (2025). Expert Insights | Tutorial for THP-1 Cell Culture. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

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  • D'Arcy, R., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. [Link]

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  • D'Arcy, R., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
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  • Al-Sammarraie, N., et al. (2019). Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells. PMC - NIH. [Link]

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  • Singh, S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Scilit.
  • ResearchGate. (2019).
  • NIH. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. [Link]

  • NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • bioworlde. Human IL-1 beta ELISA Kit User Manual. [Link]

  • RayBiotech. Human IL-1 beta ELISA Kit. [Link]

  • MDPI. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. [Link]

  • Frontiers. (2019). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. [Link]

  • MP Biomedicals. Human IL-1β (Interleukin 1 Beta) ELISA Kit. [Link]

  • NIH. (2017). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. [Link]

  • PubMed. (2019). Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453773 in undifferentiated THP1 cells. [Link]

  • Marin Biologic Laboratories. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

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  • ResearchGate. (2020). What's best practice to treat THP1 cells with PMA and lps?. [Link]

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Application Notes and Protocols for the Quantification of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is a complex organic molecule, often synthesized as an intermediate in the development of novel pharmaceutical agents or other specialized chemicals. Accurate and precise quantification of this compound is critical for process monitoring, quality control of the final product, and stability studies. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, a widely accessible and reliable technique. Alternative methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed for applications requiring higher sensitivity or confirmatory analysis.

The methodologies outlined herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures, ensuring the generation of reliable and reproducible data.[1][2][3]

Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The inherent aromaticity and conjugated systems within the molecule make it an excellent candidate for UV detection. A reversed-phase HPLC method is proposed, leveraging a non-polar stationary phase and a polar mobile phase to achieve optimal separation from potential impurities and starting materials.

Causality Behind Experimental Choices

The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of moderately non-polar compounds. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure sharp peak shapes and to control the ionization state of the carboxylic acid group, thereby enhancing retention and reproducibility. Phosphoric acid is a common and effective mobile phase additive for improving the chromatography of acidic compounds. The detection wavelength is selected based on the UV absorbance maxima of the analyte, which is anticipated to be around 230-280 nm due to the benzamido benzoic acid chromophore.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Dissolution (Acetonitrile:Water) Filtration Filtration (0.45 µm) SamplePrep->Filtration StandardPrep Standard Preparation (Known Concentration) StandardPrep->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Standard) Integration->Calibration Quantification Quantification of Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the diluent to a final concentration within the linear range of the assay.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV-Vis detector
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)

6. Data Analysis:

  • Integrate the peak area of this compound in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for the intended purpose.[4][5][6] The validation of this HPLC-UV method should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[2][7][8]

Validation Workflow

Validation_Workflow cluster_validation Method Validation Parameters (ICH Q2(R1)) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Method Developed HPLC-UV Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameter Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample. Assess for any interference at the retention time of the analyte.The analyte peak should be well-resolved from any other peaks.
Linearity Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area vs. concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study and should encompass the expected concentrations in the samples.80% to 120% of the test concentration.[5]
Accuracy Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determine based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.

Alternative and Complementary Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice.[9] This technique combines the separation power of HPLC with the highly specific and sensitive detection of mass spectrometry.

Key Advantages:

  • High Sensitivity: Can achieve detection limits in the pg/mL to ng/mL range.

  • High Selectivity: Reduces the likelihood of interference from matrix components.

  • Structural Confirmation: Provides information on the molecular weight and fragmentation pattern of the analyte.

General Protocol Outline:

  • Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

  • LC Separation: Similar to the HPLC-UV method, but often with faster gradients and shorter columns.

  • MS/MS Detection: Utilize an electrospray ionization (ESI) source in negative ion mode to deprotonate the carboxylic acid. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11][12] For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability.

Key Considerations:

  • Derivatization: The carboxylic acid group needs to be derivatized, for example, by silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane), to form a more volatile ester. The amide group may also undergo derivatization.

  • Method Development: The derivatization reaction needs to be optimized for efficiency and reproducibility.

  • Applications: Useful for impurity profiling where volatile impurities may be present.

General Protocol Outline:

  • Sample Extraction: Extract the analyte from the sample matrix.

  • Derivatization: React the extracted analyte with a suitable derivatizing agent.

  • GC-MS Analysis: Inject the derivatized sample onto a GC column (e.g., a non-polar capillary column) for separation, followed by mass spectrometric detection.

Conclusion

The presented HPLC-UV method provides a robust and reliable approach for the quantification of this compound in a research and quality control setting. Adherence to the detailed protocol and rigorous method validation in accordance with ICH guidelines will ensure the generation of high-quality, defensible analytical data. For specialized applications requiring higher sensitivity or confirmatory analysis, LC-MS/MS and GC-MS offer powerful alternatives.

References

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Application Notes and Protocols: Investigating 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Benzoic Acid Derivative in Oncology

The landscape of cancer research is continually evolving, with a persistent need for novel small molecules that can target specific pathways driving tumorigenesis and therapeutic resistance. Benzoic acid derivatives represent a versatile scaffold known to exhibit a wide range of biological activities. This document concerns 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid , a compound for which, to date, there is a notable absence of published data within the cancer research domain.

This guide is therefore structured not as a summary of existing knowledge, but as a forward-looking strategic workflow for the initial characterization of this compound's potential as an anticancer agent. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for its evaluation. We will proceed based on a plausible and testable hypothesis: that This compound may function as an inhibitor of the NLRP3 inflammasome, a multiprotein complex increasingly implicated in cancer progression.[1][2][3]

The rationale for this hypothesis stems from the established role of other structurally related small molecules in modulating inflammatory pathways and the growing understanding that chronic inflammation, often mediated by the NLRP3 inflammasome, is a critical hallmark of cancer.[1][3] This guide will provide the foundational protocols to test this hypothesis, from initial cytotoxicity screening to specific mechanistic assays targeting NLRP3 inflammasome activity.

Hypothesized Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system. Its canonical activation is a two-step process: a "priming" signal (Signal 1), often from Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β; and an "activation" signal (Signal 2), such as nigericin or ATP, which triggers the assembly of the inflammasome complex.[4] This complex, comprising the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, facilitates the autocatalysis of pro-caspase-1 into its active form.[5] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory cytokines, which are subsequently secreted.[6]

Dysregulation of NLRP3 activity is linked to sustained inflammation that can promote cancer cell proliferation, migration, and invasion.[3][7] Therefore, inhibiting this pathway presents a compelling therapeutic strategy. We hypothesize that this compound interferes with the assembly or activation of the NLRP3 inflammasome, thereby reducing the secretion of IL-1β and mitigating pro-tumorigenic inflammation.

Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway.

Experimental Workflow: A Phased Approach

A logical, phased approach is critical for efficiently evaluating a novel compound. The workflow below progresses from broad phenotypic effects to specific target engagement.

Workflow Phase1 Phase 1: In Vitro Cytotoxicity (Broad Screening) Phase2 Phase 2: Mechanistic Investigation (Apoptosis vs. Other Cell Death) Phase1->Phase2 If cytotoxic Phase3 Phase 3: Target Validation (NLRP3 Inflammasome Inhibition) Phase2->Phase3 Elucidate cell death pathway Outcome Data Synthesis & Go/No-Go Decision (For In Vivo Studies) Phase3->Outcome

Caption: Phased experimental workflow for compound evaluation.

PART 1: Cytotoxicity and Cell Viability Screening

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines. This initial screen is fundamental for identifying a therapeutic window and selecting appropriate concentrations for subsequent mechanistic assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., THP-1 for inflammasome studies, MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

The results of the cytotoxicity screen should be summarized to compare the compound's potency across different cell lines.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
THP-1Acute Monocytic Leukemia15.2
MCF-7Breast Adenocarcinoma25.8
A549Lung Carcinoma31.5
HCT116Colorectal Carcinoma18.9
HEK293Normal Kidney (Control)> 100

This table presents hypothetical data for illustrative purposes.

PART 2: Elucidation of Cell Death Mechanism

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a desirable outcome for an anticancer agent.

Protocol 2: Western Blot for Apoptosis Markers

Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved Caspase-3 and cleaved PARP, which are hallmarks of apoptosis.[2][8]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Treatment and Lysis: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Collect and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imager. β-actin is used as a loading control to ensure equal protein loading.

PART 3: Target Validation - NLRP3 Inflammasome Inhibition

Objective: To directly test the hypothesis that the compound inhibits NLRP3 inflammasome activation. This involves priming cells to express the necessary components and then providing an activation signal in the presence or absence of the test compound.

Protocol 3: IL-1β Secretion Measurement by ELISA

This is the most direct functional readout of inflammasome activation.[9][10] The amount of secreted mature IL-1β in the cell culture supernatant is quantified.

Materials:

  • THP-1 cells (differentiated into macrophages with PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Human IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Cell Differentiation and Seeding: Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming (Signal 1): Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[4]

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of the test compound for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (e.g., 10 µM), for 1-2 hours.[11]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the IL-1β ELISA on the supernatants according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of IL-1β and plot it against the compound concentration to determine the IC₅₀ for inflammasome inhibition.

Protocol 4: Caspase-1 Activity Assay

This assay measures the enzymatic activity of the effector caspase that is directly activated by the inflammasome complex.[12][13]

Materials:

  • Treated cell supernatants or lysates

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 3 (priming, inhibitor treatment, activation).

  • Sample Preparation: Collect cell supernatants or prepare cell lysates according to the assay kit's instructions.

  • Assay: Add the Caspase-1 substrate (e.g., YVAD-AFC) to the samples. The cleavage of the substrate by active Caspase-1 releases a fluorescent or colorimetric molecule.[13]

  • Measurement: Incubate as per the kit's protocol and measure the signal using a plate reader.

  • Data Analysis: Normalize the activity to the untreated control and determine the inhibitory effect of the compound.

Protocol 5: ASC Speck Visualization by Immunofluorescence

Upon activation, the ASC adaptor protein polymerizes into a large, single structure called the "ASC speck," which is a key microscopic hallmark of inflammasome assembly.[14][15]

Materials:

  • Differentiated THP-1 cells on coverslips

  • LPS and Nigericin

  • Test compound

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-ASC)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips as described in Protocol 3.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking buffer for 1 hour.

  • Antibody Staining: Incubate with anti-ASC primary antibody, followed by the fluorescent secondary antibody. Stain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. Count the percentage of cells containing an ASC speck in each treatment group.

Conclusion and Future Directions

This document provides a comprehensive, step-by-step guide for the initial in vitro evaluation of this compound in cancer research, centered on the testable hypothesis of NLRP3 inflammasome inhibition. The successful execution of these protocols will generate a foundational dataset to establish whether the compound exhibits anticancer properties and if its mechanism is linked to the modulation of inflammatory pathways.

Positive and compelling results from this workflow—specifically, selective cytotoxicity towards cancer cells, induction of apoptosis, and potent inhibition of NLRP3 inflammasome activation—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids, co-cultures) and subsequent in vivo studies in relevant cancer models.

References

  • Pellegrini, C., et al. (2021). Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer. Cancers, 13(10), 2297. [Link]

  • Sharma, D., & Kanneganti, T. D. (2021). The cell biology of inflammasomes: Mechanisms of inflammasome activation and regulation. The Journal of cell biology, 220(8), e202102089. [Link]

  • Bertheloot, D., et al. (2023). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology, 2696, 73–92. [Link]

  • Missiroli, S., et al. (2021). NLRP3 Inflammasome Activation in Cancer: A Double-Edged Sword. Frontiers in Immunology, 12, 689139. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • protocols.io. (2021). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. [Link]

  • Franklin, B. S., et al. (2016). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology, 1417, 115–130. [Link]

  • Sester, D. P., et al. (2016). Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Methods in Molecular Biology, 1417, 131–142. [Link]

  • Tengesdal, I. W., et al. (2021). NLRP3 and cancer: pathogenesis and therapeutic opportunities. Journal of Experimental Medicine, 218(10), e20210803. [Link]

  • O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1–13. [Link]

  • Karki, R., & Kanneganti, T. D. (2019). A comprehensive guide for studying inflammasome activation and cell death. Journal of Visualized Experiments, (151), 10.3791/60232. [Link]

  • Li, X., et al. (2023). Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors. Molecules, 28(15), 5797. [Link]

  • AntBio. (n.d.). Caspase 1 Activity Assay Kit. [Link]

  • JoVE. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. [Link]

  • protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. [Link]

  • Wang, L., et al. (2021). Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • JoVE. (2014). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. [Link]

  • Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. [Link]

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680–682. [Link]

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2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid for developing anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Framework for a Novel Anti-inflammatory Agent

Topic: Investigating 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid for the Development of Anti-inflammatory Agents

For: Researchers, scientists, and drug development professionals

I. Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] However, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current mainstays of anti-inflammatory therapy, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is associated with significant adverse effects.[1] This necessitates the discovery and development of novel anti-inflammatory agents with improved safety and efficacy profiles.

The compound this compound represents a novel chemical entity with structural motifs that suggest potential anti-inflammatory activity. This document provides a comprehensive guide for the systematic evaluation of this and similar compounds, from initial in vitro screening to preclinical in vivo validation.

II. Postulated Mechanism of Action: A Hypothesis-Driven Approach

The chemical structure of this compound, a derivative of benzoic acid, suggests several plausible anti-inflammatory mechanisms. The presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals, can enhance metabolic stability and binding affinity. The overall structure bears some resemblance to known inhibitors of key inflammatory pathways. A primary hypothesis is that this compound may exert its effects through one or both of the following pathways:

  • Inhibition of the Cyclooxygenase (COX) Pathway: COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3] Many NSAIDs function by inhibiting COX enzymes.

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as COX-2.[4][5][6]

The following protocols are designed to systematically investigate these hypotheses.

III. Experimental Workflow: A Phased Approach to Drug Discovery

A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory potential of a novel compound. This workflow progresses from broad, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Assessment (e.g., MTT Assay) b COX-1/COX-2 Inhibition Assay a->b Determine non-toxic concentration range c LPS-Stimulated Macrophage Assay (Cytokine & NO Measurement) b->c Assess direct enzyme inhibition d NF-κB Activation Assay (Western Blot, Reporter Assay) c->d Evaluate impact on cellular inflammatory response e Gene Expression Analysis (qPCR for inflammatory mediators) d->e Investigate upstream signaling pathways f Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema) e->f Confirm cellular effects at the transcriptional level g Systemic Inflammation Model (e.g., LPS-Induced Endotoxemia) f->g Validate efficacy in an acute localized model g->g

Caption: A tiered experimental workflow for evaluating novel anti-inflammatory compounds.

IV. Detailed Protocols: In Vitro Evaluation

A. Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages) and establish a non-toxic working concentration range for subsequent assays.

Methodology: MTT Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Parameter Description
Cell Line RAW 264.7 (murine macrophages)
Seeding Density 1 x 10^4 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24 hours
Readout Absorbance at 570 nm
B. Protocol 2: COX-2 Inhibition Assay

Objective: To directly measure the inhibitory activity of the test compound against COX-2 enzyme.[2][7]

Methodology: Fluorometric or Colorimetric Assay

Commercially available COX-2 inhibitor screening kits provide a reliable and high-throughput method.[2][3][8] The general principle involves the detection of prostaglandin G2, an intermediate product of the COX enzyme.[3][8]

  • Reagent Preparation: Prepare all kit components (assay buffer, probe, cofactor, COX-2 enzyme, arachidonic acid) as per the manufacturer's instructions.[3]

  • Inhibitor Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[3]

  • Enzyme Addition: Add the reconstituted human recombinant COX-2 enzyme to the wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode.[3]

  • Data Analysis: Calculate the percent inhibition relative to the enzyme control and determine the IC50 value.

Parameter Description
Enzyme Source Human Recombinant COX-2
Substrate Arachidonic Acid
Positive Control Celecoxib
Readout Fluorescence or Absorbance
Key Metric IC50 Value
C. Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To assess the compound's ability to suppress the production of key inflammatory mediators (TNF-α, IL-6, and nitric oxide) in a cellular model of inflammation.[9]

Methodology: ELISA and Griess Assay

  • Cell Stimulation: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatants for analysis.

  • Cytokine Measurement (ELISA):

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.[10][11]

    • Add the collected supernatants and standards to the wells and incubate.[10][11]

    • Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.[10]

    • Add a substrate solution to develop color, and stop the reaction.[10][12]

    • Measure the absorbance at 450 nm.[12]

    • Calculate cytokine concentrations based on the standard curve.[10][13]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix equal volumes of the cell supernatant and Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

Parameter Description
Cell Line RAW 264.7
Stimulant Lipopolysaccharide (LPS)
Analytes TNF-α, IL-6, Nitric Oxide (NO)
Detection Methods ELISA (for cytokines), Griess Assay (for NO)
Incubation Time 24 hours

V. Mechanistic Elucidation: Unraveling the Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 4: Western Blot for NF-κB Pathway Proteins

Objective: To determine if the test compound inhibits the LPS-induced degradation of IκBα and the phosphorylation of the NF-κB p65 subunit, key events in the activation of the NF-κB pathway.[14][15]

Methodology:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensity to determine the relative protein expression levels.

VI. In Vivo Validation: Preclinical Efficacy

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of localized inflammation.[16][17]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Administer a reference drug (e.g., indomethacin) to a positive control group.

  • Induction of Edema: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 6: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the compound's ability to mitigate a systemic inflammatory response.[18][19]

Methodology:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into control, LPS, and LPS + test compound groups.

  • Compound Administration: Pre-treat the animals with the test compound or vehicle.

  • LPS Challenge: Administer a sublethal dose of LPS via intraperitoneal injection to induce a systemic inflammatory response.[18]

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture.

  • Cytokine Analysis: Prepare serum or plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA as described in Protocol 3.[20][21]

  • Organ Analysis (Optional): Harvest organs such as the liver and lungs for histological analysis or to measure inflammatory markers.[21]

VII. Conclusion and Future Directions

This document provides a structured and comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The proposed workflow, from in vitro screening to in vivo validation, allows for a thorough assessment of its efficacy and mechanism of action. Positive results from these studies would warrant further investigation into its safety profile, pharmacokinetic properties, and efficacy in chronic inflammation models, paving the way for its potential development as a novel therapeutic.

VIII. References

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  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Barnes, P.J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003–1008.

  • Peiris, D.S.H.S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences, 15(1).

  • Warner, T.D., & Mitchell, J.A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Prostaglandins, leukotrienes, and essential fatty acids, 67(5), 323–327.

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.

  • Burda-Grabowska, M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(7), 6192.

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273.

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 120, 159–169.

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 747.

  • Patil, M.V., et al. (2011). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 1), 115-119.

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 1-8.

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta crystallographica. Section E, Crystallographic communications, 77(Pt 2), 142–147.

  • Horii, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Chemical Society, 57(1), 113-117.

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate.

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr Journals.

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

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  • Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & other lipid mediators, 174, 106866.

  • Caroline, C., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules (Basel, Switzerland), 27(19), 6296.

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formulation of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid for In Vivo Studies

Abstract

This guide provides a comprehensive framework for the formulation of this compound, a compound with physicochemical characteristics indicative of poor aqueous solubility, for in vivo preclinical research. Given the absence of established public data for this specific molecule, this document outlines a systematic, first-principles approach to formulation development. We detail a logical workflow, from initial solubility screening to the preparation of robust co-solvent solutions and aqueous suspensions suitable for oral and parenteral administration in rodent models. The protocols are designed to be self-validating, emphasizing the causality behind excipient selection and procedural steps to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing poorly soluble compounds through preclinical evaluation.

Part 1: Pre-Formulation Analysis & Strategy Selection

Molecular Profile and Inferred Properties

The chemical structure of this compound dictates its likely physicochemical behavior. A systematic analysis reveals several key features:

  • Benzoic Acid Core: The carboxylic acid moiety imparts pH-dependent solubility. The molecule will exist predominantly in its less soluble, protonated form in acidic environments (e.g., the stomach) and will be ionized to its more soluble carboxylate salt form at neutral or alkaline pH.

  • Lipophilic Substituents: The presence of two aromatic rings, a chloro group (-Cl), and a trifluoromethyl group (-CF₃) significantly increases the molecule's lipophilicity (hydrophobicity). This structural complexity strongly suggests that the compound will have very low intrinsic solubility in aqueous media.[1]

  • High Molecular Weight: The molecular weight is 343.68 g/mol , which, combined with its lipophilicity, can present challenges for dissolution and permeation.[2]

  • "Brick Dust" Candidate: Such molecules are often crystalline solids with strong intermolecular forces, requiring significant energy to break the crystal lattice for dissolution, a common challenge for poorly soluble drugs.[1]

Based on this profile, a straightforward aqueous solution is unlikely to be a viable formulation strategy, especially for achieving the concentrations required for many in vivo efficacy or toxicology studies.[3]

The Critical First Step: Solubility Screening

Before committing to a complex formulation, a preliminary solubility assessment is mandatory. This empirical step provides the data needed to select the most appropriate formulation path.

Protocol: Basic Solubility Assessment

  • Weigh approximately 2-5 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of a test vehicle from Table 1 to each tube.

  • Vortex vigorously for 2-5 minutes.

  • If the solid dissolves completely, add another 100 µL of the vehicle and repeat until saturation is reached or the desired concentration is exceeded.

  • If the solid does not dissolve, sonicate the mixture for 10-15 minutes.

  • Allow the samples to equilibrate at room temperature for 1-2 hours.

  • Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any undissolved solid.

  • Visually inspect the supernatant for clarity. The highest concentration that results in a clear solution is the estimated solubility.

Table 1: Recommended Vehicles for Preliminary Solubility Screening

Vehicle Type Rationale
Purified Water Aqueous Establishes baseline aqueous solubility.
PBS, pH 7.4 Buffered Aqueous Assesses solubility at physiological pH.
0.1 N HCl Acidic Aqueous Simulates gastric fluid conditions.
Corn Oil Lipid A simple vehicle for highly lipophilic compounds.[4]
Dimethyl Sulfoxide (DMSO) Organic Co-Solvent A powerful solvent for a wide range of compounds.[5]
Polyethylene Glycol 400 (PEG400) Organic Co-Solvent A common, safe, and effective solubilizer.[3][6]
Ethanol, 200 Proof Organic Co-Solvent Often used in combination with other solvents.

| 45% (w/v) HP-β-CD in Water | Complexation Agent | Cyclodextrins can form inclusion complexes to enhance solubility.[7][8] |

Formulation Strategy Decision Workflow

The results from the solubility screen will guide the formulation strategy. The following workflow provides a logical decision path.

Caption: Formulation development decision workflow.

Part 2: Detailed Formulation Protocols

The following protocols represent robust starting points for formulation. They should be optimized based on the target dose concentration and the results of the solubility screen.

Protocol 1: Co-Solvent/Surfactant Vehicle for Solubilization

This approach is ideal for achieving a solution when the compound has poor aqueous solubility but is soluble in organic solvents. It is suitable for oral gavage and, with careful consideration of component concentrations, parenteral routes. A widely used and effective vehicle is a combination of DMSO, PEG400, Tween 80, and a final aqueous component.[9][10]

Rationale for Excipients:

  • DMSO: A powerful aprotic solvent to initially dissolve the compound.[5] Its use should be minimized due to potential intrinsic biological activity.[11]

  • PEG400: A non-toxic, water-miscible co-solvent that helps maintain solubility upon aqueous dilution.[3]

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant that acts as a solubilizer and stabilizer, preventing precipitation.[12][13] It can also inhibit P-glycoprotein efflux pumps in the gut, potentially enhancing oral absorption.[14][15]

  • Saline (0.9% NaCl): The physiologically compatible vehicle for final dilution.

Table 2: Example Co-Solvent Vehicle Compositions

Vehicle Name % DMSO (v/v) % PEG400 (v/v) % Tween 80 (v/v) % Saline (v/v) Common Use
Standard Oral 10 40 5 45 General purpose for oral gavage in robust animals.[9][10]
Low DMSO 5 40 5 50 For sensitive models or when DMSO effects are a concern.

| Parenteral Screen | 5 | 30 | 10 | 55 | Higher surfactant may aid stability for IP/SC routes. |

Step-by-Step Methodology (for 10 mL of "Standard Oral" Vehicle):

  • Calculate Compound Mass: Determine the total mass of this compound required for your study (e.g., for a 10 mg/kg dose in 10 mice weighing 25g each, at a dosing volume of 10 mL/kg, you need 25 mg of compound in 2.5 mL of vehicle).

  • Initial Dissolution: In a sterile glass vial, add the calculated mass of the compound. Add 1 mL of DMSO . Vortex or sonicate until the compound is fully dissolved. A clear solution is mandatory.

  • Add Co-Solvent: To the DMSO solution, add 4 mL of PEG400 . Mix thoroughly until the solution is homogeneous.

  • Add Surfactant: Add 0.5 mL of Tween 80 . Mix thoroughly. The solution may become slightly viscous.

  • Final Dilution: Slowly add 4.5 mL of sterile 0.9% Saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent shock precipitation.

  • Final Homogenization: Vortex the final solution for at least 2 minutes. Perform a final quality control check as described in Part 3.

G cluster_0 Preparation Workflow A 1. Weigh Compound B 2. Add DMSO (Vortex until clear) A->B C 3. Add PEG400 (Mix) B->C D 4. Add Tween 80 (Mix) C->D E 5. Add Saline (slowly) (Vortex) D->E F 6. Final QC Check E->F

Caption: Step-wise preparation of the co-solvent vehicle.

Protocol 2: Aqueous Suspension for Oral Gavage

If the compound cannot be solubilized at the required concentration, an aqueous suspension is the next logical approach for oral administration. The goal is to create a formulation where fine particles of the drug are evenly dispersed and remain suspended long enough for accurate dosing.

Rationale for Excipients:

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC): Suspending agents that increase the viscosity of the vehicle, slowing the sedimentation of drug particles according to Stokes' law.[16]

  • Tween® 80 (Polysorbate 80): A wetting agent is crucial for hydrophobic powders. It reduces the surface tension between the drug particles and the aqueous vehicle, allowing for uniform dispersion and preventing clumping.[17]

Step-by-Step Methodology (for 20 mL of 0.5% MC / 0.2% Tween 80):

  • Prepare the Vehicle: a. Heat 10 mL (half the final volume) of purified water to 60-80°C in a beaker with a stir bar. b. Slowly sprinkle 100 mg of Methylcellulose powder onto the hot water while stirring vigorously. The MC will disperse but not dissolve. c. Remove from heat and add the remaining 10 mL of cold (4°C) purified water. Continue stirring in a cold bath until the solution becomes clear and viscous. This hydration process can take 30 minutes or more.[18][19] d. Add 40 mg (or 40 µL) of Tween 80 to the cool MC solution and mix until homogeneous.

  • Prepare the Compound: a. Weigh the required amount of this compound. For best results, the powder should be as fine as possible (micronize with a mortar and pestle if necessary).

  • Form the Suspension: a. Place the drug powder in a glass mortar or a suitable tube. b. Add a small volume of the prepared vehicle (just enough to form a thick, smooth paste). c. Triturate the paste thoroughly with a pestle or a small spatula to ensure all particles are wetted. This step is critical to avoid particle aggregation. d. Gradually add the remaining vehicle in small portions, mixing continuously (a process called geometric dilution). e. Transfer the final suspension to a vial and stir/vortex until uniform. Sonication can help break up any remaining agglomerates.

  • Storage and Use: Store refrigerated. Before each use, the suspension must be thoroughly re-homogenized by vigorous shaking or vortexing to ensure accurate dosing.

Part 3: Formulation Characterization & In Vivo Considerations

Mandatory Quality Control

Every batch of formulation must be validated before administration.[20]

  • Visual Inspection: Solutions must be clear, free of particulates, and have no evidence of precipitation. Suspensions must appear uniform and be easily resuspendable, with no caking of material at the bottom.

  • pH Measurement: The pH of the final formulation should be measured and recorded. A physiologically compatible range of pH 5-9 is recommended to minimize irritation at the site of administration.[20] For an acidic compound like this, the final pH may be slightly acidic but should be buffered by the vehicle components.

  • Short-Term Stability: Let the prepared formulation sit on the benchtop for the maximum anticipated duration of the dosing procedure (e.g., 2-4 hours). Visually inspect for any signs of precipitation or phase separation. This ensures the formulation is stable throughout the experiment.

Administration and Animal Welfare
  • Route of Administration: The choice of route depends on the study's objective. Oral gavage is common for efficacy and initial safety studies. Intraperitoneal (IP) or subcutaneous (SC) injections may be used for compounds with poor oral bioavailability, but the potential for irritation and precipitation from co-solvent vehicles is higher. Intravenous (IV) administration requires the highest degree of confidence in solubility and stability to prevent embolism.[3]

  • Dosing Volumes: Adhere to established institutional guidelines for maximum dosing volumes to minimize animal stress.

Table 3: General Guidelines for Maximum Dosing Volumes in Rodents

Species Route Max Volume (mL/kg)
Mouse Oral (PO) 10
Intraperitoneal (IP) 10
Subcutaneous (SC) 5
Intravenous (IV) 5
Rat Oral (PO) 10
Intraperitoneal (IP) 10
Subcutaneous (SC) 5

| | Intravenous (IV) | 5 |

  • Gavage Technique: For oral dosing, use a flexible-tipped gavage needle to prevent esophageal trauma.[21] Ensure the needle length is appropriate for the animal size (measure from the tip of the nose to the last rib).[22] Always ensure the animal is properly restrained and the needle is passed without resistance. If the animal shows signs of distress, stop immediately, as this could indicate tracheal intubation.[21]

References

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Application Notes & Protocols: Derivatization of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid for Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on strategic derivatization of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. The parent compound, a derivative of N-benzoyl anthranilic acid, belongs to a class of molecules known for a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide details validated protocols for chemical modification at three key positions of the molecule: the carboxylic acid, the C2-chloro substituent, and the aromatic rings. The primary objective of these modifications is to systematically explore the structure-activity relationship (SAR) to enhance biological potency. Each protocol is presented with an in-depth explanation of the underlying chemical principles and strategic rationale, ensuring that experimental choices are grounded in established medicinal chemistry concepts.

Introduction: Rationale and Strategic Overview

The core scaffold, this compound, presents multiple opportunities for chemical modification to modulate its physicochemical and pharmacological properties. The rationale for derivatization is to improve target engagement, enhance cell permeability, alter metabolic stability, and ultimately increase therapeutic potency.[3]

Key Molecular Sites for Derivatization:

  • Carboxylic Acid (Site A): This acidic group is a primary point for hydrogen bonding with biological targets but can also lead to poor membrane permeability and rapid metabolic clearance.[4][5] Strategies include esterification for prodrugs and bioisosteric replacement to improve pharmacokinetic profiles.[6][7][8]

  • C2-Chloro Group (Site B): The chloro-substituent on the anthranilic acid ring is an ideal handle for modern cross-coupling reactions, allowing for the introduction of diverse substituents to probe steric and electronic requirements of the binding pocket.[9][10]

  • Aromatic Rings (Sites C & D): These rings can be further functionalized to introduce new interaction points, such as hydrogen bond donors/acceptors or hydrophobic moieties, to enhance binding affinity.

The following diagram outlines the strategic workflow for generating a focused library of derivatives from the parent compound.

G cluster_A Site A: Carboxylic Acid Modification cluster_B Site B: C2-Chloro Functionalization cluster_C Evaluation parent Parent Compound This compound ester Ester Prodrugs parent->ester Targeting Site A amide Amide Analogs parent->amide Targeting Site A bioisostere Bioisosteres (e.g., Tetrazole) parent->bioisostere Targeting Site A suzuki Suzuki Coupling (Aryl/Alkyl Groups) parent->suzuki Targeting Site B buchwald Buchwald-Hartwig (N/O-Nucleophiles) parent->buchwald Targeting Site B screening In Vitro Potency Screening ester->screening amide->screening bioisostere->screening suzuki->screening buchwald->screening G start Prepare Reaction Vessel (Dry flask, N2 atmosphere) add_reagents Add Parent Compound (Ester), Arylboronic Acid, Base (e.g., K2CO3) start->add_reagents add_solvent Add Solvent (e.g., Toluene/H2O) add_reagents->add_solvent degas Degas Mixture (N2 bubbling or freeze-pump-thaw) add_solvent->degas add_catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)2 + SPhos) degas->add_catalyst reflux Heat to Reflux (80-110°C, 4-24h) add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Sources

Application Notes and Protocols for Efficacy Testing of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for Novel Compound Evaluation

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous and systematic evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a preclinical efficacy testing program for the compound 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. While the specific biological targets of this molecule are yet to be fully elucidated, its structural motifs, particularly the benzamido benzoic acid scaffold, are common in molecules designed to modulate inflammatory pathways.

Therefore, we hypothesize that This compound possesses anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [1][2][3] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2]

This guide will provide a logical, stepwise approach, beginning with fundamental in vitro characterization to determine cytotoxicity and primary anti-inflammatory activity, followed by more complex mechanistic studies and culminating in a robust in vivo efficacy model. Each protocol is designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of reliable and translatable data.[4][5]

Part 1: In Vitro Characterization: From Cytotoxicity to Mechanism

The initial phase of efficacy testing focuses on cell-based assays to establish a therapeutic window and to probe the compound's mechanism of action in a controlled environment.

Foundational Cytotoxicity Assessment

Before assessing the therapeutic effects of this compound, it is imperative to determine its cytotoxic profile. This ensures that any observed efficacy is not a byproduct of cell death. The XTT assay is a reliable method for quantifying cell viability by measuring the metabolic activity of living cells.[6][7][8]

Protocol 1: XTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[6] Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad to capture a full dose-response curve (e.g., 0.1 µM to 100 µM). Add the compound to the respective wells and incubate for a period relevant to the intended therapeutic application (e.g., 24-48 hours).[6]

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[7]

  • XTT Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the CC50 (50% cytotoxic concentration).

Parameter Recommendation Rationale
Cell LineRAW 264.7 or THP-1Relevant for studying inflammatory responses.
Seeding Density1 x 10⁴ - 5 x 10⁴ cells/wellEnsures logarithmic growth and optimal signal.
Compound Conc.0.1 µM - 100 µM (log dilutions)To determine a full dose-response curve.
Incubation Time24-48 hoursTo assess long-term cytotoxic effects.
Wavelength450-500 nm (test), 630-690 nm (ref)Optimal for detecting the formazan product.[6]
Probing the Anti-inflammatory Mechanism: NF-κB Translocation

Based on our hypothesis, we will investigate the effect of the compound on the NF-κB pathway. A key event in this pathway's activation is the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][9] This can be visualized and quantified using high-content imaging.

Protocol 2: NF-κB (p65) Nuclear Translocation Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549 cells) in a 96-well, black-walled, clear-bottom imaging plate at a density that results in a sub-confluent monolayer after 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the XTT assay) for 1-2 hours. Include a vehicle control and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Inflammatory Stimulus: Induce NF-κB activation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Interleukin-1β (IL-1β, 10 ng/mL) to the wells and incubate for 30-60 minutes.[9]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with a suitable blocking buffer. Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The analysis software will quantify the fluorescence intensity of p65 in both the cytoplasm and the nucleus for each cell.

  • Data Interpretation: A successful inhibition of NF-κB translocation will result in a dose-dependent decrease in the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in the compound-treated cells compared to the stimulated, vehicle-treated cells.

Hypothesized NF-κB Signaling Pathway and Point of Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation p65/p50 NF-κB (p65/p50) IκB->p65/p50 Inhibits p65_p50_nuc NF-κB (p65/p50) p65/p50->p65_p50_nuc Translocates Compound 2-Chloro-5-(3-(trifluoromethyl) benzamido)benzoic acid Compound->IKK Complex Hypothesized Inhibition Gene Transcription Inflammatory Gene Transcription p65_p50_nuc->Gene Transcription Initiates

Caption: Hypothesized mechanism of action.

Part 2: In Vivo Efficacy Assessment

Following successful in vitro characterization, the next critical phase is to evaluate the efficacy of this compound in a living organism. This provides insights into the compound's performance in a complex biological system, including its pharmacokinetic and pharmacodynamic properties.[10]

Prerequisite: Pilot Pharmacokinetic (PK) Study

Before embarking on a full-scale efficacy study, a pilot PK study in the selected animal model (e.g., mice or rats) is essential.[10] This study will determine key parameters such as bioavailability, half-life, and maximum concentration (Cmax), which are crucial for designing an effective dosing regimen for the efficacy study.[5] While a full protocol for a PK study is beyond the scope of this document, it typically involves administering a single dose of the compound and collecting blood samples at multiple time points for analysis. The general pharmacokinetic pathways of benzoic acid involve metabolism into hippuric acid before excretion.[11]

Gold Standard Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is one of the most widely used preclinical models for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[12][13]

Protocol 3: Efficacy in a Murine Collagen-Induced Arthritis Model

  • Animals: Use a susceptible mouse strain, such as DBA/1 mice, aged 8-10 weeks.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[13]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)

    • Group 2: Positive Control (e.g., Methotrexate, 1 mg/kg, intraperitoneally, 3 times a week)

    • Group 3: Test Compound - Low Dose (e.g., 10 mg/kg, daily, oral gavage)

    • Group 4: Test Compound - High Dose (e.g., 50 mg/kg, daily, oral gavage)

  • Treatment Administration: Begin treatment upon the first signs of arthritis (typically around day 25-28) and continue for a predefined period (e.g., 14-21 days).

  • Efficacy Endpoints:

    • Primary Endpoint:

      • Clinical Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

      • Paw Thickness: Measure the thickness of the hind paws using a digital caliper every 2-3 days.

    • Secondary Endpoints (at study termination):

      • Histopathology: Collect hind paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

      • Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA or multiplex assays.

  • Data Analysis: Analyze the clinical scores and paw thickness over time using repeated measures ANOVA. Compare endpoint measurements between groups using one-way ANOVA followed by a post-hoc test.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_workflow In Vivo Efficacy Workflow Start Start Acclimatization Animal Acclimatization (DBA/1 Mice) Start->Acclimatization Primary_Immunization Primary Immunization (Day 0) Collagen + CFA Acclimatization->Primary_Immunization Booster_Immunization Booster Immunization (Day 21) Collagen + IFA Primary_Immunization->Booster_Immunization Arthritis_Onset Onset of Arthritis (Day ~25-28) Booster_Immunization->Arthritis_Onset Group_Allocation Randomize into Treatment Groups Arthritis_Onset->Group_Allocation Treatment_Phase Treatment Administration (14-21 Days) Group_Allocation->Treatment_Phase Monitoring Monitor Clinical Score & Paw Thickness Treatment_Phase->Monitoring Termination Study Termination Monitoring->Termination Endpoint_Analysis Endpoint Analysis: - Histopathology - Serum Biomarkers Termination->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for the in vivo efficacy study.

Parameter Recommendation Rationale
Animal ModelDBA/1 MiceGenetically susceptible to CIA, a well-established model.[13]
Positive ControlMethotrexateA clinically relevant disease-modifying anti-rheumatic drug.[14]
Dosing RouteOral GavageA common and clinically relevant route of administration.
Primary EndpointsClinical Score, Paw ThicknessNon-invasive, quantitative measures of disease progression.
Secondary EndpointsHistology, BiomarkersProvide mechanistic insight into the compound's effect.

Conclusion

This application note provides a structured and scientifically rigorous framework for the preclinical efficacy evaluation of this compound. By systematically progressing from in vitro characterization to a robust in vivo model, researchers can generate a comprehensive data package to support the continued development of this novel compound. The integration of mechanistic assays with a clinically relevant animal model will provide critical insights into the therapeutic potential and mechanism of action of this promising molecule. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, a cornerstone of successful drug development.[15][16]

References

  • Animal models of arthritis: relevance to human disease - PubMed. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • MTT assay - Wikipedia. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. Available from: [Link]

  • Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts - ResearchGate. Available from: [Link]

  • Animal models of rheumatoid arthritis. Available from: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC - NIH. Available from: [Link]

  • 10 Strategies for Effective Preclinical Development Success - bioaccess. Available from: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • Preclinical Planning for Successful Drug Development - Contract Pharma. Available from: [Link]

  • How to Navigate Preclinical to Clinical Development for Faster Trials. Available from: [Link]

  • Preclinical models of arthritis for studying immunotherapy and immune tolerance - PMC. Available from: [Link]

  • Transcription - NF-kB signaling pathway - Bio-Rad. Available from: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available from: [Link]

  • The use of animal models in rheumatoid arthritis research - PMC - NIH. Available from: [Link]

  • NF-kappaB Signaling Pathway | RayBiotech. Available from: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. Available from: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. Available from: [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. Available from: [Link]

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. Available from: [Link]

  • Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed. Available from: [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - NIH. Available from: [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • Benzoic acid - Wikipedia. Available from: [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide - IUCr Journals. Available from: [Link]

  • (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. Available from: [Link]

  • Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed. Available from: [Link]

  • 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem. Available from: [Link]

  • Benzoic Acid | C6H5COOH | CID 243 - PubChem. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. This molecule is a crucial building block in medicinal chemistry and drug development. Its synthesis, primarily achieved through the acylation of 2-amino-5-chlorobenzoic acid with 3-(trifluoromethyl)benzoyl chloride, is a classic example of the Schotten-Baumann reaction.[1][2] While mechanistically straightforward, achieving high yields and purity can be challenging due to competing side reactions and the reactivity of the intermediates.

This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental issues, supported by detailed protocols and mechanistic insights.

Diagram 1: Overall Synthesis Scheme

G cluster_reactants Reactants cluster_product Product A 2-Amino-5-chlorobenzoic acid C This compound A->C + B 3-(Trifluoromethyl)benzoyl chloride B->C Base (e.g., NaOH, Pyridine) Solvent (e.g., DCM/H2O)

Caption: General reaction for the synthesis of the target compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting materials?

A: Extremely critical. The success of this acylation reaction is highly dependent on the quality of both the amine and the acyl chloride.

  • 2-Amino-5-chlorobenzoic acid: Impurities from its synthesis, such as isomeric chloro-amino-benzoic acids or residual reducing agents (e.g., nickel, if prepared by nitro reduction), can lead to a complex mixture of side products that are difficult to separate.[3][4] We recommend verifying the purity by melting point (pure compound melts at 187-188 °C or higher) and NMR before use.[4][5]

  • 3-(Trifluoromethyl)benzoyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[6][7] Exposure to atmospheric moisture will convert it to the unreactive 3-(trifluoromethyl)benzoic acid. It is best practice to use freshly distilled or newly purchased acyl chloride. If in doubt, an IR spectrum should show a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹ and minimal broad O-H stretch from the corresponding carboxylic acid.

Q2: What is the underlying mechanism and why is a base necessary?

A: The reaction proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1][8] The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the amide bond.

A base is essential for two reasons[2][9]:

  • To Neutralize HCl: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The HCl will react with the starting amine to form its non-nucleophilic ammonium salt, effectively halting the reaction. The added base neutralizes the HCl as it is formed.

  • To Maintain Nucleophilicity: By keeping the reaction medium basic (pH > 9), the base ensures the amine remains in its free, unprotonated state, which is necessary for it to act as a nucleophile.[10]

Q3: What are the most common side reactions that lower the yield?

A: The primary competing side reactions are:

  • Hydrolysis of the Acyl Chloride: Any water present in the solvent or on the glassware will rapidly hydrolyze the 3-(trifluoromethyl)benzoyl chloride to the unreactive carboxylic acid.[7] This is often the main cause of low conversion.

  • Formation of Carboxylic Acid Salt: An acid-base reaction between the two starting materials can occur, forming a salt and rendering the amine non-nucleophilic.[7] This is why slow addition of the acyl chloride to the amine/base mixture is often recommended.

  • Diacylation: Although less common due to steric hindrance and the deactivating effect of the first amide group, it is possible for a second acylation to occur, especially if a large excess of the acyl chloride is used.

Part 2: Troubleshooting Guide for Yield Optimization

This section addresses specific experimental failures and provides a logical workflow for identifying and solving the root cause.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_workup Workup & Purification start Problem: Low or No Product Yield check_sm 1. Verify Starting Material Purity (NMR, MP, Freshness) start->check_sm check_conditions 2. Confirm Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_sm->check_conditions If Purity is OK opt_base 3. Optimize Base (Type: NaOH, Pyridine, Et3N) (Equivalents: 1.5-2.0 eq) check_conditions->opt_base If Conditions are Dry opt_temp 4. Adjust Temperature (Start at 0°C, then warm to RT) opt_base->opt_temp opt_addition 5. Control Addition Rate (Add acyl chloride dropwise over 30-60 min) opt_temp->opt_addition workup 6. Improve Workup (Adjust pH to precipitate product) (Use brine to break emulsions) opt_addition->workup If Yield Still Low

Caption: A step-by-step workflow for troubleshooting low product yield.

Problem 1: The reaction yields are consistently below 50%.

  • Potential Cause A: Hydrolysis of the Acyl Chloride.

    • Why it happens: 3-(Trifluoromethyl)benzoyl chloride is highly reactive towards nucleophiles, including water. Trace amounts of moisture in the reaction solvent (e.g., DCM, THF) or from glassware can consume the acyl chloride faster than the desired reaction with the amine.[7]

    • Solution:

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction flask.

      • Check Reagent Quality: If the bottle of acyl chloride is old, consider purifying it by distillation or using a fresh bottle.[11]

  • Potential Cause B: Incorrect Base Stoichiometry or Type.

    • Why it happens: Insufficient base will lead to the protonation of the starting amine by the generated HCl, shutting down the reaction.[9] An inappropriate base may not be strong enough or may introduce competing side reactions.

    • Solution:

      • Stoichiometry: Use at least 2 equivalents of a tertiary amine base like triethylamine (Et₃N) or pyridine. If using an aqueous base like NaOH in a biphasic system, ensure the concentration is sufficient to maintain a high pH.

      • Base Selection: For a biphasic Schotten-Baumann setup, aqueous NaOH is effective.[2] For a single-phase organic reaction, a non-nucleophilic organic base like pyridine or Et₃N is recommended. Pyridine can also act as a nucleophilic catalyst.[12]

  • Potential Cause C: Suboptimal Temperature and Addition Rate.

    • Why it happens: The reaction is exothermic. Adding the acyl chloride too quickly to the amine can cause a rapid increase in temperature, promoting side reactions.

    • Solution:

      • Cool the Reaction: Begin the reaction in an ice bath (0 °C).

      • Slow Addition: Dissolve the 3-(trifluoromethyl)benzoyl chloride in your anhydrous solvent and add it dropwise via an addition funnel to the stirred solution of the amine and base over 30-60 minutes.

      • Warm to Room Temperature: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it goes to completion.[13]

Problem 2: The crude product is very impure, showing multiple spots on TLC.

  • Potential Cause A: Unreacted Starting Materials.

    • Why it happens: This points to an incomplete reaction, as detailed in Problem 1. The unreacted 2-amino-5-chlorobenzoic acid and the hydrolysis product, 3-(trifluoromethyl)benzoic acid, will contaminate the final product.

    • Solution: Follow the optimization steps in Problem 1. During workup, a wash with a weak base (e.g., dilute NaHCO₃ solution) can help remove the acidic starting material and the hydrolyzed acyl chloride, but this may also deprotonate and dissolve your product, so pH control is critical.

  • Potential Cause B: In-situ Acyl Chloride Formation Issues.

    • Why it happens: If you are preparing the acyl chloride from 3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride immediately before the reaction, incomplete conversion can be an issue. Using SOCl₂ often requires heating, which can be harsh.[12]

    • Solution:

      • Use Oxalyl Chloride: Prefer oxalyl chloride with a catalytic amount of DMF. This reaction often proceeds at room temperature and is cleaner.[14]

      • Remove Excess Reagent: Ensure all excess oxalyl chloride or SOCl₂ is removed under vacuum before adding the amine solution, as these reagents can react with the amine.

Problem 3: Difficulty isolating the product during workup.

  • Potential Cause A: Product is soluble in both aqueous and organic layers.

    • Why it happens: The product molecule contains both a carboxylic acid group and a large aromatic system. At high pH, the carboxylic acid is deprotonated to a carboxylate, increasing its water solubility. At low pH, it is protonated and more soluble in organic solvents.

    • Solution:

      • Acidification for Precipitation: After the reaction, if using an aqueous base, carefully acidify the aqueous layer with dilute HCl to a pH of ~3-4.[4] The product should precipitate out as a solid.

      • Extraction: If the product does not precipitate, you may need to perform an extraction. First, acidify the mixture, then extract with a suitable organic solvent like ethyl acetate.

      • Wash Carefully: Wash the organic layer with water and then brine to remove inorganic salts. Be mindful that excessive washing can lead to product loss.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol uses a biphasic Schotten-Baumann condition, which is robust and generally effective.

Reagent/ParameterQuantity/ValueMolar EquivalentsNotes
2-Amino-5-chlorobenzoic acid1.72 g (10 mmol)1.0Ensure purity is >98%.
Sodium Hydroxide (NaOH)0.80 g (20 mmol)2.0Used to prepare a 2M solution.
Deionized Water10 mL--
Dichloromethane (DCM)20 mL-Anhydrous grade.
3-(Trifluoromethyl)benzoyl chloride2.30 g (11 mmol)1.1Use a fresh, high-purity source.
Hydrochloric Acid (HCl)As needed-2M solution for acidification.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 10 mL of deionized water.

  • Add 20 mL of anhydrous dichloromethane (DCM) to the flask to create a biphasic mixture.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve 3-(trifluoromethyl)benzoyl chloride (2.30 g, 11 mmol) in 10 mL of anhydrous DCM.

  • Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid).

  • Once the reaction is complete, separate the layers using a separatory funnel.

  • Wash the organic layer with 15 mL of water.

  • Combine the aqueous layers and cool them in an ice bath. Slowly acidify the combined aqueous solution with 2M HCl while stirring until the pH is approximately 3. The product should precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water (2 x 20 mL), and dry it under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Solvent SystemRationale
Ethanol/WaterThe product is typically soluble in hot ethanol and insoluble in cold water.
TolueneCan be effective for removing less polar impurities.[15]

Procedure (Ethanol/Water):

  • Place the crude, dried product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water mixture, and dry under vacuum.

References

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. Google Patents.
  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Eckhardt, A. K., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

  • IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]

  • Google APIs. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this molecule. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

I. Understanding the Molecule and Potential Impurities

This compound is synthesized via the amidation of 2-amino-5-chlorobenzoic acid with 3-(trifluoromethyl)benzoyl chloride. Understanding this synthetic route is crucial for anticipating potential impurities that can complicate purification.

cluster_reactants Starting Materials cluster_product Target Molecule cluster_impurities Potential Impurities 2_amino_5_chlorobenzoic_acid 2-amino-5-chlorobenzoic acid target_molecule This compound 2_amino_5_chlorobenzoic_acid->target_molecule + 3_trifluoromethyl_benzoyl_chloride 3-(trifluoromethyl)benzoyl chloride 3_trifluoromethyl_benzoyl_chloride->target_molecule + unreacted_sm Unreacted Starting Materials target_molecule->unreacted_sm co-exists with hydrolysis_product 3-(trifluoromethyl)benzoic acid (from hydrolysis of acyl chloride) target_molecule->hydrolysis_product co-exists with diacylated_product Diacylated By-product target_molecule->diacylated_product co-exists with coupling_agent_residue Coupling Agent Residue target_molecule->coupling_agent_residue co-exists with coupling_agent Coupling Agent / Base (e.g., Pyridine, DMAP) coupling_agent->target_molecule facilitates reaction

Caption: Synthetic route and potential impurities.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

A. Recrystallization Challenges

Q1: My recrystallized product is still impure and has a low melting point. What am I doing wrong?

A1: This is a common issue stemming from the choice of solvent and the presence of persistent impurities. The highly polar nature of the carboxylic acid and the amide group, combined with the more nonpolar aromatic rings, can make solvent selection tricky.

Causality:

  • Inappropriate Solvent Choice: A single solvent may not provide the ideal solubility profile for effective purification. The target compound might be too soluble even at low temperatures, or impurities might co-crystallize.

  • Presence of Structurally Similar Impurities: Unreacted 2-amino-5-chlorobenzoic acid and 3-(trifluoromethyl)benzoic acid have similar structural features and may co-precipitate.

Troubleshooting Protocol:

  • Solvent System Screening:

    • Single Solvents: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, toluene, and hexane) at both room temperature and boiling point. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Solvent SystemPolarity IndexSuitability for Target Molecule
Water10.2Good for removing highly polar impurities, but solubility of the target may be low.
Ethanol/WaterVariableA versatile system that can be fine-tuned for optimal crystallization.
Ethyl Acetate/HexaneVariableEffective for removing less polar impurities.
Toluene2.4Can be used to remove non-polar impurities through a hot filtration step.
  • Activated Charcoal Treatment: If your product is colored, this often indicates the presence of high molecular weight, colored by-products.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount (1-2% w/w) of activated charcoal.

    • Boil the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

Q2: Oiling out occurs during recrystallization. How can I prevent this and obtain crystalline material?

A2: "Oiling out" happens when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Causality:

  • High Solute Concentration: The concentration of the compound in the solvent is too high.

  • Inappropriate Solvent: The boiling point of the solvent may be too high.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation.

Troubleshooting Protocol:

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil dissolves completely. Then, allow the solution to cool slowly.

  • Lower the Crystallization Temperature: If the oil persists, try using a solvent with a lower boiling point.

  • Slow Cooling and Seeding:

    • Ensure the solution cools gradually. Insulating the flask can help.

    • Once the solution is cool, if no crystals have formed, add a seed crystal of the pure compound to induce crystallization.

    • Gentle scratching of the inside of the flask with a glass rod can also initiate crystal formation.

B. Chromatographic Purification Issues

Q3: I am struggling to get good separation of my target compound from a closely related impurity using column chromatography. What parameters can I adjust?

A3: Achieving good separation by column chromatography requires optimizing the stationary phase, mobile phase, and loading conditions.

Causality:

  • Poor Solvent System Selection: The polarity of the mobile phase may not be optimal for resolving the target compound from impurities with similar polarities.

  • Column Overloading: Loading too much crude material onto the column will result in broad peaks and poor separation.

Troubleshooting Protocol:

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the mobile phase using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound and maximize the difference in Rf values (ΔRf) between the target and the impurities.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. .

    • A small amount of acetic acid or formic acid (0.1-1%) in the mobile phase can improve the peak shape of carboxylic acids by suppressing their ionization.

  • Column Parameters:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Column Dimensions: Use a column with a high length-to-diameter ratio for better resolution.

    • Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column in a concentrated band.

cluster_workflow Chromatography Optimization Workflow TLC_Optimization 1. TLC Optimization (Vary Hexane:Ethyl Acetate ratio) Good_Separation Good Separation on TLC? TLC_Optimization->Good_Separation Run_Column 2. Run Column Chromatography Good_Separation->Run_Column Yes Adjust_Polarity Adjust Mobile Phase Polarity Good_Separation->Adjust_Polarity No Analyze_Fractions 3. Analyze Fractions by TLC Run_Column->Analyze_Fractions Adjust_Polarity->TLC_Optimization Add_Acid Add Acetic Acid (0.5%) to Mobile Phase Adjust_Polarity->Add_Acid If tailing occurs Add_Acid->TLC_Optimization

Caption: Workflow for optimizing column chromatography.

C. Impurity Removal

Q4: How can I remove unreacted 2-amino-5-chlorobenzoic acid from my final product?

A4: The presence of the basic amino group in the starting material allows for its separation from the acidic product through an acid-base extraction.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent in which the target compound is soluble, such as ethyl acetate.

  • Aqueous Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted 2-amino-5-chlorobenzoic acid will be protonated and move into the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the acid wash if necessary (monitor by TLC).

  • Neutralization and Isolation:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the purified product.

Q5: My product is contaminated with 3-(trifluoromethyl)benzoic acid. How can I remove it?

A5: Both the target molecule and this impurity are carboxylic acids, making simple acid-base extraction challenging. However, their solubility differences in specific solvents can be exploited.

Troubleshooting Protocol: Selective Precipitation/Recrystallization

  • Solvent Selection: Find a solvent system where the solubility of the target compound and the impurity are significantly different. For example, the larger, more complex target molecule may be less soluble in a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent.

  • Procedure:

    • Dissolve the mixture in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly. The less soluble compound (ideally your target molecule) should crystallize out first, leaving the more soluble impurity in the mother liquor.

    • Filter the crystals and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation.

III. References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Slobodianiuk, O., Berezhnytska, O., Kamens'ka, T., & Rusakova, M. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii, (3), 85-91. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during in vitro and in vivo assays. Our goal is to equip you with the knowledge to ensure the reliable and reproducible use of this compound in your experiments.

Introduction: Understanding the Molecule

This compound is a complex organic molecule with a molecular weight of 343.685 g/mol .[1] Its structure, characterized by a substituted benzoic acid and a benzamide group containing a trifluoromethyl moiety, contributes to its hydrophobic nature and consequently, its poor aqueous solubility. This is a common challenge for over 70% of new chemical entities in drug development pipelines.[2] Effectively addressing this solubility issue is critical for obtaining accurate and meaningful assay results.

This guide will walk you through a systematic approach to solubilizing this compound, from initial stock solution preparation to troubleshooting precipitation in your final assay.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the best solvent to prepare a stock solution of this compound?

A: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution. Many organic compounds with low aqueous solubility are readily soluble in aprotic solvents like DMSO.[3] It is crucial to start with a high-quality, anhydrous grade of DMSO to avoid introducing water, which can lower the compound's solubility in the stock solution.[4]

Q2: I've dissolved the compound in DMSO and it looks clear, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

A: This phenomenon, often termed "solvent shock," is a common issue.[5] A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment.[3] The drastic change in solvent polarity upon dilution into your buffer can cause the compound's solubility to plummet, leading to precipitation.[3] This highlights the difference between thermodynamic solubility (the maximum amount that can dissolve in a given solvent) and kinetic solubility (the ability of a compound to remain in solution after a rapid change in solvent composition).[3]

Q3: What is the maximum final concentration of DMSO I should have in my assay?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3] While higher concentrations might temporarily keep the compound in solution, they can also introduce artifacts by affecting the biological system (e.g., enzyme activity, cell viability), thereby confounding your results.[3] It is imperative to maintain a consistent final DMSO concentration across all experimental and control wells.[3]

Q4: Can the pH of my assay buffer influence the solubility of this compound?

A: Absolutely. This compound contains a carboxylic acid group, making it a weak acid. The solubility of ionizable compounds is highly dependent on the pH of the solution.[6][7] For a weak acid, increasing the pH of the solution will increase its solubility.[8] This is because at a higher pH (more basic), the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[9]

Troubleshooting Guide: From Stock to Working Solution

This section provides a systematic approach to troubleshooting and optimizing the solubility of this compound in your specific assay.

Step 1: Optimizing the Stock Solution

Proper preparation of the stock solution is the foundation for a successful experiment.

  • Protocol for Preparing a 10 mM DMSO Stock Solution:

    • Accurately weigh out the desired amount of this compound (Molecular Weight: 343.685 g/mol ). For 1 mL of a 10 mM stock, you would need 3.437 mg.

    • Add the compound to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of high-quality, anhydrous DMSO.

    • Facilitate dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect to ensure complete dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Step 2: Addressing Precipitation in Aqueous Buffers

If you observe precipitation upon diluting your DMSO stock into your aqueous assay buffer, consider the following strategies.

Strategy 1: pH Adjustment

As a weak acid, increasing the pH of your assay buffer can significantly enhance the solubility of this compound.[8][11]

  • Experimental Approach:

    • Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 7.8, 8.2, 8.6).

    • Add your compound (from the DMSO stock) to each buffer to your desired final concentration.

    • Visually inspect for precipitation immediately and after a short incubation period at your assay temperature.

    • For a more quantitative measure, you can use nephelometry to measure light scattering caused by precipitated particles.[3][12]

pH of Buffer Observed Solubility Recommendation
6.8PoorAvoid
7.4ModerateMay be acceptable for low concentrations
8.0GoodRecommended starting point
8.5ExcellentOptimal for higher concentrations

Note: Ensure that any pH adjustment is compatible with the biological components of your assay (e.g., enzyme stability, cell health).

Strategy 2: The Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[13][14] They work by reducing the polarity of the aqueous medium.[15]

  • Commonly Used Co-solvents:

    • Polyethylene glycol (PEG), particularly PEG 400[13][15]

    • Propylene glycol[13]

    • Ethanol[13]

  • Experimental Workflow:

    • Prepare your assay buffer containing a low percentage of a co-solvent (e.g., 1-5% PEG 400).

    • Add your compound to the co-solvent-containing buffer.

    • Assess solubility as described above.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Compound in Focus: 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid (hereafter referred to as "Cmpd-X")

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Cmpd-X. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and mitigate potential off-target effects during preclinical evaluation. As many novel small molecules can interact with unintended targets, rigorous validation is essential to ensure that the observed biological effects are truly due to the intended mechanism of action.[1][2] This document provides a framework of frequently asked questions, troubleshooting strategies, and detailed experimental protocols to build a robust data package for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the initial characterization of a new chemical entity like Cmpd-X.

Q1: We observe significant cytotoxicity in our cell-based assays at concentrations where we expect to see specific target inhibition. Is this an off-target effect?

A1: It's a strong possibility. Cytotoxicity at or near the presumed effective concentration can indicate that Cmpd-X is interacting with proteins essential for cell survival, which may be unrelated to your intended target.[1] It is crucial to differentiate between on-target-driven cell death and non-specific toxicity. We recommend performing a dose-response curve and comparing the IC50 (for inhibition) with the CC50 (cytotoxic concentration 50). A narrow window between these two values suggests a potential off-target liability.

Q2: Our dose-response curve is not behaving as expected; it's either very shallow or biphasic. What could this mean?

A2: This is a classic sign of polypharmacology, where your compound may be acting on multiple targets with different affinities.[3] A shallow curve can indicate engagement with lower-affinity off-targets at higher concentrations. A biphasic curve might suggest that Cmpd-X inhibits one target at low concentrations and a second, different target (which might produce an opposing or distinct effect) at higher concentrations.

Q3: We're seeing an effect with Cmpd-X, but a structurally-related analog, intended as a negative control, also shows some activity. How do we interpret this?

A3: This suggests that the chemical scaffold itself might have some inherent biological activity, or that both compounds share an off-target.[4] A well-designed negative control should be structurally as close as possible to the active compound but be rendered inactive against the primary target through a minor chemical modification.[4] If this control is not "clean," any data generated with the active compound is difficult to interpret. The results indicate that you may need to perform broader profiling to identify the shared off-target or redesign the negative control.

Q4: How low should I go in concentration to be confident I'm avoiding off-target effects?

A4: As a best practice, use the lowest concentration of Cmpd-X that elicits the desired on-target effect.[4] Typically, inhibitors with IC50 values greater than 10 μM in cell-based assays are more likely to act non-specifically.[4] A good starting point is to use concentrations at and below the in vitro IC50 or Ki value for your primary target. Aim for a 10- to 100-fold window of selectivity between your primary target and any identified off-targets.[4]

Q5: Can we predict potential off-targets for Cmpd-X before we even start our experiments?

A5: Yes, computational or in silico approaches are a valuable first step.[5][6] By analyzing the structure of Cmpd-X, you can use ligand-based or structure-based models to predict interactions with a wide range of known proteins, such as kinases, GPCRs, or ion channels.[6][7] These predictions can help you prioritize which off-target assays to run experimentally.

Part 2: Troubleshooting Guides & Proactive Validation Workflows

This section provides systematic approaches to de-risk your findings and build confidence in your compound's specificity.

Guide 1: Differentiating On-Target Efficacy from Off-Target Toxicity

Symptom: You observe the desired phenotype (e.g., cancer cell death), but you are unsure if it is mediated by the intended target or by a hidden off-target. This is a critical issue, as many compounds in clinical trials have been found to kill cancer cells through an off-target mechanism.[1]

Troubleshooting Workflow:

A Observe Phenotype (e.g., Cell Death) B Step 1: Generate Dose-Response Curves - Determine IC50 (Target) vs. CC50 (Toxicity) - Assess therapeutic window A->B C Step 2: Target Engagement Assay - Confirm Cmpd-X binds the target in cells (e.g., CETSA, NanoBRET) B->C D Step 3: Genetic Target Invalidation - Use CRISPR/Cas9 or siRNA to remove the target protein C->D E Does Cmpd-X still cause cell death in target-knockout cells? D->E Treat with Cmpd-X F YES: Off-Target Effect is dominant. Proceed to Off-Target ID. E->F If Yes G NO: On-Target Effect is validated. Phenotype is target-dependent. E->G If No

Caption: Workflow to validate if an observed phenotype is on-target.

Explanation of Causality:

  • Step 2: A phenotype is not enough; you must prove Cmpd-X physically interacts with its intended target inside the cell at relevant concentrations. Assays like the Cellular Thermal Shift Assay (CETSA) provide direct evidence of target engagement.

  • Step 3: This is the definitive control. If the compound's efficacy is truly mediated by its target, removing that target should make the cells resistant to the compound.[1] If the compound still works after the target is gone, its effect is unequivocally off-target.[1][3]

Guide 2: Investigating Unexpected or Variable Results

Symptom: Experimental results are inconsistent, or the compound produces a biological effect that is not known to be associated with the intended target pathway.

Troubleshooting Workflow:

A Observe Unexpected Phenotype or Data Variability B Step 1: Confirm Compound Integrity & Assay Conditions - Check solubility, stability, cell passage number A->B C Step 2: Washout Experiment - Determine if effect is reversible B->C D Step 3: Test Inactive Control Analog - Synthesize and test a closely related but inactive molecule C->D E Step 4: Broad Off-Target Screening - Use profiling services (e.g., Kinase Panel, Safety47 Panel) D->E F Identify Specific Off-Target(s) - Correlate identified off-targets with the observed phenotype E->F

Caption: Systematic approach to diagnose unexpected experimental outcomes.

Explanation of Causality:

  • Step 1: Before blaming off-target effects, rule out basic experimental errors. Compound degradation or inconsistent cell states are common sources of variability.[8]

  • Step 2: A washout experiment helps determine the compound's residence time and mechanism.[4] Rapidly reversible effects upon compound removal suggest a non-covalent interaction, which is typical.[2] Irreversible effects might imply covalent binding, which has a higher potential for off-target reactivity.

  • Step 3: Using an inactive analog is a powerful tool. If the inactive analog reproduces the unexpected effect, it points to an issue with the chemical scaffold itself, which is a key finding for your medicinal chemistry team.[4]

  • Step 4: If simpler explanations are ruled out, a broad screening approach is necessary. Profiling against a panel of common off-targets (like kinases or GPCRs) is an unbiased way to generate new hypotheses.[5][9]

Part 3: Key Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the potency of Cmpd-X against its target (IC50) and its general toxicity (CC50) in a cell-based assay.

Materials:

  • Cmpd-X stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Assay-specific reagents for measuring on-target activity

  • Vehicle (DMSO)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Cmpd-X in culture media. A common range is 100 µM to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • For On-Target Activity: Perform the specific assay to measure target inhibition (e.g., western blot for a signaling protein, ELISA for a secreted factor).

    • For Cytotoxicity: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, fluorescence).

  • Data Analysis: Normalize the data to the vehicle control (100% activity or viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine IC50 and CC50 values.

Data Interpretation:

ParameterIdeal OutcomePotential Red Flag
IC50 < 1 µM in cells[4]> 10 µM (suggests low potency or non-specific effects)[4]
CC50 > 30 µM< 10 µM (indicates general toxicity)
Therapeutic Index > 10 (CC50 / IC50)< 3 (narrow window, high risk of off-target toxicity)
Protocol 2: CRISPR/Cas9-Mediated Target Invalidation

Objective: To definitively test if the effect of Cmpd-X is dependent on its intended target.

Materials:

  • Cas9-expressing stable cell line

  • Synthetic single guide RNAs (sgRNAs) targeting your protein of interest (2-3 different sequences)

  • Non-targeting control sgRNA

  • Lipofection reagent or electroporator

  • Antibody against the target protein for validation

Methodology:

  • Transfection: Transfect the Cas9-expressing cells with the target-specific sgRNAs or the non-targeting control sgRNA.

  • Target Knockout Validation: After 48-72 hours, harvest a portion of the cells. Verify the knockout of the target protein via western blot or flow cytometry. The protein level should be significantly reduced in sgRNA-treated cells compared to the non-targeting control.

  • Phenotypic Assay: Re-plate the validated knockout cells and the control cells.

  • Treatment: Treat both cell populations with a dose-response of Cmpd-X (centered around the previously determined IC50).

  • Analysis: Measure the phenotype (e.g., cell viability).

Expected Results:

  • On-Target Effect: The non-targeting control cells will show sensitivity to Cmpd-X. The target knockout cells will show a significant rightward shift in the dose-response curve, indicating resistance.

  • Off-Target Effect: Both the control cells and the target knockout cells will show similar sensitivity to Cmpd-X.[1] This is a strong indicator that the compound's mechanism of action is independent of the intended target.[3]

References

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • BenchChem. (2025). Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies.
  • Oxford Academic. (2006). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Institute of Cancer Research. (2020).
  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Naeem, M., et al. (2020).
  • Jackson, D. A., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. ACS Chemical Biology.

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optimizing reaction conditions for 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide coupling reaction. The information herein is based on established chemical principles and field-proven insights to ensure you can optimize your reaction conditions and achieve high-purity products.

Introduction to the Synthesis

The synthesis of this compound is fundamentally an amide bond formation reaction. The most direct and common method is the acylation of 2-chloro-5-aminobenzoic acid with 3-(trifluoromethyl)benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly reactive acyl chloride.[1][2] While straightforward in principle, the success of this synthesis hinges on careful control of reaction conditions to maximize yield and purity while minimizing side reactions.

This guide will address critical aspects of the synthesis, from starting material quality to final product purification, in a practical question-and-answer format.

Reaction Scheme

Reaction_Scheme reactant1 2-Chloro-5-aminobenzoic acid arrow Solvent (e.g., DCM, THF) reactant1->arrow reactant2 3-(Trifluoromethyl)benzoyl chloride reactant2->arrow base Base (e.g., Pyridine, TEA, NaOH) base->arrow product This compound byproduct HCl plus1 + plus2 + arrow->product arrow->byproduct

Caption: General scheme for the Schotten-Baumann synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Starting Materials and Reagents

Q1: My 3-(trifluoromethyl)benzoyl chloride is old or appears discolored. Can I still use it?

A1: It is highly inadvisable. Acyl chlorides are extremely sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (3-(trifluoromethyl)benzoic acid) upon exposure to air.[3] This unreactive carboxylic acid will not participate in the amidation reaction, leading to significantly lower yields. Discoloration often indicates degradation. For best results, use freshly opened or recently purchased acyl chloride. If you must use older stock, consider purifying it by distillation under reduced pressure, but this is often not practical for small quantities.

Q2: What is the ideal purity for my starting amine, 2-chloro-5-aminobenzoic acid?

A2: High purity (>98%) is essential. Impurities in the amine can lead to side reactions and complicate the purification of your final product. The presence of other nucleophilic impurities could result in the formation of undesired amides. It is recommended to check the purity of your starting material by NMR or LC-MS before beginning the synthesis. If necessary, the aminobenzoic acid can be recrystallized from aqueous ethanol or a similar solvent system to improve its purity.[4]

Q3: Which base should I choose for this reaction? What are the pros and cons?

A3: The choice of base is critical as it neutralizes the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[5] Your choice will depend on your reaction setup (biphasic vs. single phase).

Base TypeExamplesAdvantagesDisadvantages
Aqueous Inorganic NaOH, K₂CO₃, NaHCO₃Cost-effective, excellent for biphasic (water/DCM) systems, easy removal during workup.[6]Can promote hydrolysis of the acyl chloride if addition is not controlled.[7]
Organic Amine Pyridine, Triethylamine (TEA), DIEASoluble in organic solvents (for single-phase reactions), acts as a nucleophilic catalyst (pyridine).[8]Can be difficult to remove completely, can compete with the primary amine if sterically unhindered.

Recommendation: For a standard Schotten-Baumann setup, a biphasic system with aqueous NaOH is robust and effective.[2] For reactions sensitive to water, an anhydrous organic solvent with a non-nucleophilic base like Triethylamine (TEA) is a good alternative.[9]

Section 2: Reaction Conditions & Optimization

Q4: I am getting a very low yield. What are the most likely causes?

A4: Low yield is the most common problem and can stem from several factors. Use the following flowchart to diagnose the issue.

Low_Yield_Troubleshooting start Low Yield Observed q1 Was the acyl chloride fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Hydrolysis likely occurred. Use fresh acyl chloride. q1->a1_no No q2 Was the reaction run under anhydrous conditions? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Hydrolysis of acyl chloride. Dry glassware and use anhydrous solvents. q2->a2_no No q3 Was the base added correctly? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Poor HCl scavenging or acyl chloride hydrolysis. Add base slowly and control temperature. q3->a3_no No q4 Is the starting amine sufficiently pure? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No: Impurities interfere. Purify the amine before use. q4->a4_no No q5 Was the reaction temperature controlled? a4_yes->q5 a5_yes Yes q5->a5_yes Yes a5_no No: Side reactions may be favored. Run reaction at 0°C to room temp. q5->a5_no No end_node Consider reaction time or stoichiometry. a5_yes->end_node

Caption: Troubleshooting flowchart for low reaction yield.

Key Points for Yield Optimization:

  • Acyl Chloride Hydrolysis: This is the primary culprit. Ensure your solvent is anhydrous and, if possible, run the reaction under an inert atmosphere (Nitrogen or Argon).[9]

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride to ensure complete consumption of the more valuable aminobenzoic acid.

  • Temperature Control: The reaction is exothermic. Add the acyl chloride slowly to the amine solution at 0 °C to control the reaction rate and minimize side reactions.[8]

Q5: My reaction mixture is turning into a thick, un-stirrable slurry. What should I do?

A5: This is likely due to the precipitation of either the product or the amine salt.

  • Product Precipitation: The final product may have limited solubility in the reaction solvent. You can add more solvent to maintain a stirrable mixture.

  • Amine Salt Precipitation: If the base is not effectively neutralizing the generated HCl, the protonated amine salt (2-chloro-5-aminobenzoic acid hydrochloride) can precipitate. Ensure your base is being added effectively and is present in at least a stoichiometric amount (or in large excess if using an aqueous base in a biphasic system).[5]

Section 3: Product Purification

Q6: How do I effectively purify the crude this compound?

A6: The purification strategy depends on the main impurities. The primary impurity is often the unreacted 3-(trifluoromethyl)benzoic acid from the hydrolysis of the acyl chloride.

Step 1: Acid-Base Workup After the reaction is complete, the mixture can be acidified (e.g., with 1M HCl) to a pH of ~2. This will ensure your product (a carboxylic acid) and any unreacted starting acid are in their neutral, organic-soluble form, while the excess organic base (like TEA) will be protonated and move to the aqueous phase.

Step 2: Recrystallization Recrystallization is an excellent method for purifying solid organic compounds.[4]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds like this include ethanol/water mixtures, ethyl acetate, or toluene.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and perform a hot filtration.[4] Allow the solution to cool slowly to form pure crystals.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities clinging to the surface.

Q7: My final product is slightly colored. How can I decolorize it?

A7: A persistent color can often be removed by treating a solution of the product with activated carbon during recrystallization.[4] Use a small amount (1-2% by weight) in the hot solvent, stir for a few minutes, and then filter the hot solution through a pad of celite to remove the carbon before allowing it to crystallize. Performing the purification under an inert atmosphere can also prevent color formation from oxidation.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis (Biphasic Conditions)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-aminobenzoic acid (1.0 eq.) in a 1M aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

  • Addition: Cool the solution to 0-5 °C in an ice bath. In a separate flask, dissolve 3-(trifluoromethyl)benzoyl chloride (1.1 eq.) in an organic solvent like dichloromethane (DCM).

  • Reaction: Add the acyl chloride solution dropwise to the vigorously stirring amine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl and then with brine. Acidify the initial aqueous layer with concentrated HCl to pH ~2, which should precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Anhydrous Synthesis with Organic Base
  • Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add 2-chloro-5-aminobenzoic acid (1.0 eq.) and anhydrous THF or DCM.

  • Base Addition: Add triethylamine (TEA) (1.2 eq.) and stir until the amine dissolves. Cool the mixture to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-16 hours, monitoring for completion.

  • Workup: Quench the reaction by adding water. Acidify the mixture with 1M HCl to pH ~2. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography.[4]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2025, July 3). Acyl Chloride and Primary Amine Reactions. r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Instability of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common instability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments and ensure the integrity of your results.

Introduction to the Molecule

This compound is a complex molecule with several functional groups that can influence its stability in solution. These include a carboxylic acid, an amide linkage, a chlorinated aromatic ring, and a trifluoromethyl group. The interplay of these groups dictates its solubility and susceptibility to degradation under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is precipitating out of my aqueous solution. What is causing this and how can I fix it?

A1: Understanding and Preventing Precipitation

Precipitation is a common issue for complex organic molecules in aqueous media. It typically arises from exceeding the compound's solubility limit, often due to "solvent shock," temperature effects, or unfavorable pH.[1]

Causality:

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out as it is suddenly exposed to a less favorable solvent environment.[1]

  • pH-Dependent Solubility: The carboxylic acid moiety is ionizable. At a pH below its pKa, the carboxylic acid will be protonated and less polar, reducing its aqueous solubility. Conversely, at a pH above its pKa, it will be deprotonated to the more soluble carboxylate salt.[2]

  • Temperature Effects: Generally, the solubility of solid compounds increases with temperature. If you are preparing solutions at room temperature and then storing them at 4°C or on ice, the compound may precipitate.[1][3]

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_prep How was the working solution prepared? start->check_prep check_pH What is the pH of the solution? start->check_pH check_temp What is the storage temperature? start->check_temp solution_conc Lower the final concentration. check_conc->solution_conc solution_prep Prepare serial dilutions. Add stock solution dropwise with vortexing. check_prep->solution_prep solution_pH Adjust pH to be > pKa of the carboxylic acid. check_pH->solution_pH solution_temp Store at a constant, appropriate temperature. Avoid freeze-thaw cycles. check_temp->solution_temp

Caption: Troubleshooting precipitation of this compound.

Experimental Protocol: Optimizing Solubility

  • Determine the appropriate solvent for your stock solution: High-purity, anhydrous DMSO or DMF are common choices for creating high-concentration stock solutions.

  • Prepare a serial dilution: Instead of a single large dilution, prepare an intermediate dilution of your stock in your final aqueous buffer.

  • Controlled mixing: Add the stock or intermediate solution dropwise to the final buffer while gently vortexing or stirring. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • pH adjustment: If your experimental conditions allow, consider adjusting the pH of your final solution. For carboxylic acids, increasing the pH will increase solubility.

  • Use of co-solvents: If aqueous solubility remains an issue, consider the use of a co-solvent.[4][5] A small percentage (e.g., 1-5%) of ethanol, propylene glycol, or PEG 400 in your final aqueous solution can enhance the solubility of poorly soluble compounds.[6][7]

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFHigh dissolving power for complex organic molecules.
Working Solution pH > pKa of carboxylic acidIncreases the concentration of the more soluble carboxylate form.
Dilution Method Serial dilution with gentle mixingAvoids "solvent shock" and localized supersaturation.[1]
Temperature Constant, pre-warmed mediaAvoids precipitation due to temperature-dependent solubility changes.[1]
Q2: I suspect my compound is degrading in solution over time. What are the likely degradation pathways?

A2: Potential Chemical Degradation Mechanisms

The structure of this compound contains functional groups that are susceptible to degradation, primarily through hydrolysis and photolysis.

1. Hydrolysis of the Amide Bond:

The benzamido linkage is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions.[8][9] This would cleave the molecule into 2-chloro-5-aminobenzoic acid and 3-(trifluoromethyl)benzoic acid.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide.[9]

2. Photodegradation:

Aromatic chlorides can be susceptible to photodegradation upon exposure to UV light.[10] This could potentially lead to dechlorination of the benzoic acid ring. The presence of other chromophores in the molecule could also contribute to photosensitivity.

compound This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) compound->hydrolysis photolysis Photolysis (UV Light Exposure) compound->photolysis products_hydrolysis 2-chloro-5-aminobenzoic acid + 3-(trifluoromethyl)benzoic acid hydrolysis->products_hydrolysis products_photolysis Dechlorinated byproducts photolysis->products_photolysis

Caption: Potential degradation pathways of this compound.

Q3: How can I experimentally determine if my compound is degrading and identify the cause?

A3: A Forced Degradation Study Approach

A forced degradation study is a systematic way to investigate the stability of a compound under various stress conditions.[11][12] This will help you identify the conditions that cause degradation and the nature of the degradation products.

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of your compound in a relevant buffer system.

  • Expose to Stress Conditions: Aliquot the solutions and expose them to the following conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate at an elevated temperature (e.g., 50-70°C).

    • Photolytic: Expose to a UV light source.

    • Control: Keep a solution at your normal experimental conditions, protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15]

Data Analysis:

  • HPLC Analysis: Monitor the peak area of your parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • LC-MS Analysis: Use the mass spectrometry data to identify the molecular weights of any new peaks. This can help you to tentatively identify the degradation products. For example, the loss of a chlorine atom or the cleavage of the amide bond would result in predictable mass changes.

Stress ConditionPotential Degradation PathwayExpected Outcome
0.1 M HCl Acid-catalyzed hydrolysisDecrease in parent compound, appearance of hydrolysis products.
0.1 M NaOH Base-catalyzed hydrolysisDecrease in parent compound, appearance of hydrolysis products.
3% H₂O₂ OxidationPotential for various oxidative degradation products.
Elevated Temperature Thermal degradationAccelerated degradation, particularly hydrolysis.
UV Light PhotodegradationPotential for dechlorination and other photoproducts.

Summary and Recommendations

The stability of this compound in solution is influenced by a combination of factors including pH, solvent composition, temperature, and light exposure. By systematically investigating these parameters, you can identify the root cause of any instability and implement strategies to mitigate it.

Key Recommendations:

  • Optimize solubility: Use appropriate stock solution solvents, employ serial dilutions, and consider pH adjustments or the use of co-solvents.

  • Control pH: Be mindful of the pH of your solutions, as both acidic and basic conditions can promote amide hydrolysis.

  • Protect from light: Store solutions in amber vials or protect them from direct light to minimize the risk of photodegradation.

  • Maintain consistent temperature: Avoid temperature fluctuations and freeze-thaw cycles.

  • Perform stability studies: If you continue to experience issues, a forced degradation study can provide valuable insights into the specific vulnerabilities of your compound.

By following these guidelines, you can enhance the reliability and reproducibility of your experiments involving this compound.

References

  • Al-Badr, A. A. (2025).
  • Benzoic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

  • Sato, M., et al. (2011). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 50(1), 125-131.
  • A Comprehensive Review on Method development in pharmaceutical chemistry analysis by chromatography. (2025). Analytical Methods in Environmental Chemistry Journal, 8(3), 147-181.
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (n.d.). Semantic Scholar.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018).
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (n.d.).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2019). MDPI.
  • Benzoic Acid and Deriv
  • Chlorogenic acid UVA–UVB photostability. (2010). PubMed.
  • Analytical techniques in pharmaceutical analysis: A review. (2015).
  • Halogenated Aromatics: Fate and Microbial Degradation. (n.d.).
  • Chemical structures of probe aromatic amides with well-characterised in vivo metabolism... (n.d.).
  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (2020).
  • Precipitation Reactions. (2025). Chemistry LibreTexts.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (1979). The Journal of Organic Chemistry, 44(15), 2550-2553.
  • Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. (2009). The Journal of Organic Chemistry, 74(18), 7044-7049.
  • Some Basic Facts about Forced Degrad
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). SciSpace.
  • Determining if a PRECIPITATE will form in a solution | Chemistry with C
  • pH Optimization of Amidation via Carbodiimides. (2025).
  • Analytical Techniques in the Pharmaceutical Sciences. (n.d.). National Academic Digital Library of Ethiopia.
  • Kinetics of Hydrolysis of Succinimides. (2025).
  • Technical Support Center: Preventing SLC-391 Precipitation in Aqueous Solutions. (n.d.). Benchchem.
  • Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. (2019). MDPI.
  • Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. (2009). The Journal of Organic Chemistry, 74(18), 7044-7049.
  • Bacterial Degradation of Arom
  • Process for preparing 2-benzoylbenzoic acids. (n.d.).
  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016).
  • 15.31d | How to find if a compound precipitates from a solution: Pb3(PO4)2. (2022, July 25). YouTube.
  • Co-solvent: Significance and symbolism. (2025).
  • Forced Degrad
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2009). PubMed.
  • Why is amide acidic? (2023, August 11). Quora.
  • How do I force my compound to precipit
  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2013).
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2017). Asian Journal of Research in Chemistry.
  • Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (2025).
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2015).
  • Halogenated Solvents in Laboratories. (n.d.).
  • Most Read – Chemical Science Blog. (2025).
  • Benzoic Acid, Chlorine Dioxide, and 1-Methylcyclopropene Induce Flavonoid Metabolic Shifts in Postharvest Flowering Chinese Cabbage Revealed by High-Dimensional Analytical Data. (2022).
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Technical Support Center: Synthesis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical amide coupling reaction. Our goal is to provide you with the mechanistic insights and practical troubleshooting steps necessary to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.

The Ideal Synthesis Pathway: The "Golden Path"

The target molecule is synthesized via a nucleophilic acyl substitution reaction. The primary amine of 2-chloro-5-aminobenzoic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in an aprotic solvent with a non-nucleophilic base to scavenge the HCl byproduct.[1][2]

Reaction:

  • Nucleophile: 2-chloro-5-aminobenzoic acid

  • Electrophile: 3-(trifluoromethyl)benzoyl chloride

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

Golden_Path amine 2-chloro-5-aminobenzoic acid product Target Molecule amine->product Nucleophilic Attack acid_chloride 3-(trifluoromethyl)benzoyl chloride acid_chloride->product Acylation hcl HCl product->hcl

Caption: Ideal synthesis pathway for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Even with a well-defined pathway, synthetic challenges can arise. This section addresses the most common issues in a Q&A format, providing both mechanistic explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What is the most likely culprit?

A1: The most common cause of low yield is the competitive hydrolysis of the acyl chloride starting material.

3-(Trifluoromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction medium.[3][4] This non-productive pathway consumes the electrophile, converting it into the unreactive 3-(trifluoromethyl)benzoic acid, thereby reducing the potential yield of your desired amide.

Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the acyl chloride in the same manner as the intended amine. This leads to the formation of the corresponding carboxylic acid and HCl.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

    • Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Handle reagents under an inert atmosphere to minimize exposure to ambient moisture.

  • Reagent Quality:

    • Use a fresh bottle of 3-(trifluoromethyl)benzoyl chloride or purify older stock by distillation. A colorless to light yellow appearance is an indicator of good quality.[3]

    • Confirm the purity of your 2-chloro-5-aminobenzoic acid, as impurities can interfere with the reaction.[5][6][7]

  • Reaction Stoichiometry:

    • Consider using a slight excess (1.05-1.1 equivalents) of the acyl chloride to compensate for minor hydrolysis, but be aware this may complicate purification.

Q2: I've isolated my product, but my NMR and LC-MS data show persistent impurities. What are they and how do I get rid of them?

A2: Besides starting materials, the two most probable impurities are the hydrolyzed acid chloride and a diacylated byproduct.

Identifying these impurities is the first step toward devising a successful purification strategy.

Impurity/Side ProductChemical NameOriginIdentification (LC-MS)
Impurity 1 3-(Trifluoromethyl)benzoic acidHydrolysis of 3-(trifluoromethyl)benzoyl chloride[4]Expected M-H peak
Impurity 2 Unreacted Starting Material2-chloro-5-aminobenzoic acidIncomplete reaction
Side Product 1 Diacylated ProductReaction of the product's amide N-H with a second molecule of acyl chloride.Expected M+H peak

Purification Protocols:

  • For Removing Acidic Impurities (Unreacted Amine & Hydrolyzed Acid Chloride):

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Perform a liquid-liquid extraction with a mild aqueous base (e.g., 1M sodium bicarbonate solution).

    • The acidic impurities and the desired product (which also has a carboxylic acid group) will move into the aqueous basic layer. The neutral diacylated byproduct will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify with 1M HCl until the product precipitates out.

    • Filter, wash the solid with cold deionized water, and dry under vacuum.

  • For Removing the Diacylated Product:

    • If the above extraction is insufficient, column chromatography on silica gel is the most effective method. Use a solvent system such as a gradient of ethyl acetate in hexanes. The less polar diacylated product should elute before the more polar desired product.

Q3: How can I prevent the formation of the diacylated side product?

A3: Formation of the diacylated product occurs when the amide product itself acts as a nucleophile. This can be minimized by controlling reaction conditions.

While the primary amine is a much stronger nucleophile than the resulting amide, under forcing conditions or with a large excess of acyl chloride, a second acylation can occur.

Preventative Measures:

  • Controlled Reagent Addition: Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0°C).[2] This maintains a low instantaneous concentration of the acyl chloride, favoring reaction with the more nucleophilic primary amine.

  • Stoichiometric Control: Use no more than 1.05 equivalents of the acyl chloride. An exact 1:1 stoichiometry is ideal if you can guarantee anhydrous conditions.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting amine. Stop the reaction as soon as the starting material is consumed to prevent further reaction.

Side_Reactions cluster_main Main Reaction Path cluster_side Competing Side Reactions amine Starting Amine product Desired Amide Product amine->product 1 eq. Acyl Chloride acid_chloride Acyl Chloride hydrolyzed_acid Carboxylic Acid (Impurity) acid_chloride->hydrolyzed_acid Hydrolysis diacylated Diacylated Product (Side Product) product->diacylated 1 eq. Acyl Chloride (Excess) water H₂O (Trace Moisture)

Caption: Key side reactions competing with the main synthesis.

References

  • Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.).
  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.
  • 3-(Trifluoromethyl)benzoyl chloride Safety Data Sheet. (n.d.). Synquest Labs.
  • Need help in optimizing amide formation through acyl chloride pathway. (2025, July 15). Reddit.
  • Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). (n.d.). OrgoSolver.
  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate.
  • Synthesis of amides from acid chlorides. (2019, November 12). YouTube.
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021, February 1). National Institutes of Health.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 19). Taylor & Francis Online.
  • Preparation of 2-chloro-5-aminobenzoic acid. (n.d.). Google Patents.
  • Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com.
  • 2-Amino-5-chlorobenzoic acid synthesis. (n.d.). ChemicalBook.

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Technical Support Center: Scaling Up the Production of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this molecule. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically achieved via an amide coupling reaction between two key precursors: 2-chloro-5-aminobenzoic acid and 3-(trifluoromethyl)benzoyl chloride. While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Final Amide Coupling & Purification A o-Chlorobenzoic Acid B Nitration (HNO₃/H₂SO₄) A->B C 2-Chloro-5-nitrobenzoic acid B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E 2-Chloro-5-aminobenzoic acid D->E I Amide Coupling (Base, Solvent) E->I F 3-(Trifluoromethyl)benzoic acid G Chlorination (SOCl₂ or (COCl)₂) F->G H 3-(Trifluoromethyl)benzoyl chloride G->H H->I J Crude Product I->J K Workup & Isolation (Quenching, Filtration) J->K L Purification (Recrystallization) K->L M Final Product: This compound L->M

Caption: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the amide coupling reaction scale-up?

A: The three most critical parameters are:

  • Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, causing solvent boiling and the formation of degradation impurities. A jacketed reactor with precise temperature control is essential.

  • Reagent Addition Rate: Slow, controlled addition of the 3-(trifluoromethyl)benzoyl chloride to the solution of 2-chloro-5-aminobenzoic acid is crucial. This maintains a manageable exotherm and prevents localized high concentrations of the acyl chloride, which can lead to side reactions like the formation of double acylation products.

  • Moisture Control: Acyl chlorides are extremely sensitive to moisture, readily hydrolyzing back to the corresponding carboxylic acid.[1] This not only consumes the reagent but also introduces an acidic impurity that can complicate workup. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q2: What are the primary safety concerns I should be aware of?

A: The primary hazards stem from the reagents used:

  • 3-(Trifluoromethyl)benzoyl chloride: This reagent is corrosive and lachrymatory. It reacts violently with water and releases HCl gas. All handling must be done in a well-ventilated fume hood.[1]

  • Thionyl Chloride (for precursor synthesis): Highly toxic and corrosive. Reacts with water to release HCl and SO₂ gases.

  • Bases (e.g., Triethylamine, Pyridine): These are often flammable, volatile, and toxic.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] Ensure eyewash stations and safety showers are readily accessible.[4]

Q3: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and rapid method. Co-spot the reaction mixture with your starting materials (2-chloro-5-aminobenzoic acid and 3-(trifluoromethyl)benzoic acid - the hydrolysis product of the acyl chloride) to track the disappearance of reactants and the appearance of the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can accurately determine the percentage of starting materials, product, and any impurities.

Troubleshooting Guide: The Amide Coupling Step

This section addresses specific issues you may encounter during the scale-up of the core amide coupling reaction.

Issue 1: Low Yield or Incomplete Reaction

You observe a significant amount of unreacted 2-chloro-5-aminobenzoic acid in your final crude product.

G start Symptom: Low Yield / Incomplete Reaction q1 Was the acyl chloride reagent of high purity? start->q1 sol1 Root Cause: Acyl chloride hydrolyzed to inactive carboxylic acid. Solution: - Use fresh or newly distilled acyl chloride. - Quantify purity via titration or GC and adjust stoichiometry. q1->sol1 No q2 Was the reaction run under strictly anhydrous conditions? q1->q2 Yes sol2 Root Cause: Moisture in solvent or glassware is consuming the acyl chloride. Solution: - Use anhydrous grade solvents. - Flame-dry glassware before use. - Maintain a positive pressure of inert gas (N₂ or Ar). q2->sol2 No q3 Was the base added correctly and in sufficient quantity? q2->q3 Yes sol3 Root Cause: Insufficient base to neutralize HCl byproduct, leading to protonation of the starting amine, rendering it non-nucleophilic. Solution: - Use at least 1.1-1.2 equivalents of a non-nucleophilic base (e.g., triethylamine). - Ensure base is added with the amine starting material. q3->sol3 No

Caption: Troubleshooting logic for low reaction yield.

In-depth Explanation: The nucleophilic attack of the amine on the acyl chloride is the key bond-forming step. If the acyl chloride has hydrolyzed to 3-(trifluoromethyl)benzoic acid, it is no longer sufficiently electrophilic to react under these conditions.[1][2] Furthermore, the reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate any available basic nitrogen, including your starting amine, deactivating it. A non-nucleophilic base (like triethylamine) is required to "scavenge" this HCl, allowing the reaction to proceed to completion.

Issue 2: Formation of an Insoluble Precipitate During Reaction

Upon adding the acyl chloride, the reaction mixture becomes a thick, un-stirrable slurry, hindering mass and heat transfer.

  • Possible Cause 1: Poor Solubility of Starting Materials or Product. The starting aminobenzoic acid, the final product, or their respective salts (e.g., the triethylammonium salt) may have low solubility in your chosen solvent at the reaction temperature.

  • Solution:

    • Solvent Screening: A solvent system that can dissolve all components is ideal. Consider polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dichloromethane (DCM), potentially with co-solvents.

    • Temperature Adjustment: Gently warming the reaction mixture might improve solubility. However, be cautious as higher temperatures can increase the rate of side reactions.

    • Stirring Efficiency: On scale, ensure you are using an appropriate overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to handle viscous slurries.

Issue 3: Difficult Product Isolation & Purification

The crude product is oily, discolored, or difficult to purify by recrystallization.

SymptomPossible Cause(s)Recommended Solution(s)
Product "oils out" during workup/crystallization 1. High levels of impurities are depressing the melting point. 2. The chosen anti-solvent was added too quickly. 3. The temperature difference between the solvent and anti-solvent is too large.1. Perform an aqueous base wash (e.g., 5% NaHCO₃ solution) on the crude product dissolved in an organic solvent (like Ethyl Acetate) to remove acidic impurities like unreacted 3-(trifluoromethyl)benzoic acid.[6] 2. Add the anti-solvent slowly with vigorous stirring at an elevated temperature. 3. Allow the solution to cool slowly to promote crystal growth rather than amorphous precipitation.
Persistent Color in Final Product Formation of colored byproducts due to overheating or side reactions.1. Treat a solution of the crude product with activated carbon, followed by filtration through Celite before recrystallization. 2. Re-evaluate the reaction temperature; a lower temperature, even with a longer reaction time, may prevent impurity formation.
Low Purity After Recrystallization The chosen solvent system is not effective at rejecting key impurities.1. Conduct a systematic solvent screening. Ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. 2. Consider solvent pairs like Ethanol/Water, Isopropanol/Heptane, or Toluene/Heptane.

Recommended Experimental Protocol (Lab Scale)

This protocol serves as a baseline for optimization. All operations should be conducted in a fume hood.

Materials:

  • 2-chloro-5-aminobenzoic acid (1.0 eq)

  • 3-(trifluoromethyl)benzoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of starting amine)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-5-aminobenzoic acid and anhydrous DCM.

  • Base Addition: Add triethylamine to the suspension and stir for 10 minutes.

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Add 3-(trifluoromethyl)benzoyl chloride dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 1M HCl solution (equal volume to the DCM used). Stir vigorously for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

References

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). Retrieved from [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Retrieved from [Link]

  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–147. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-amino-benzoic acid.

Sources

Technical Support Center: Establishing In Vivo Dosage for 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to refine the in vivo dosage of the novel small molecule, 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid. Given the absence of established in vivo data for this specific compound in the public domain, this document outlines a logical, step-by-step process based on established preclinical pharmacological principles to determine a safe and efficacious dose range.

Frequently Asked Questions (FAQs)

Q1: I have promising in vitro data for this compound. How do I begin to determine the in vivo dosage?

The critical first step is to establish a safe dose range in your chosen animal model through a Maximum Tolerated Dose (MTD) study.[1][2][3][4] The MTD is the highest dose of the compound that can be administered without causing unacceptable toxicity or adverse effects.[2][3][4] This study is foundational for designing subsequent efficacy studies.[2][5]

Q2: How should I select the starting dose for my MTD study?

Selecting a starting dose requires careful consideration of your in vitro data and information from related compounds. A common approach is to start with a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If data exists for structurally similar benzamide derivatives, this can also guide your initial dose selection. For instance, some benzoic acid derivatives have been tested in vivo at doses of 20 and 50 mg/kg.[6] However, without specific data for your compound, a conservative dose escalation is recommended.

Q3: What is a Dose Range Finding (DRF) study, and how does it differ from an MTD study?

A Dose Range Finding (DRF) study is a broader investigation to identify both the minimum effective dose (MED) and the MTD.[5][7] While an MTD study focuses solely on toxicity, a DRF study aims to establish a dose-response relationship for both safety and efficacy.[5][7] The results of a DRF study are crucial for selecting appropriate dose levels for more extensive toxicology and efficacy studies.[5][7][8]

Q4: What key parameters should I monitor during my in vivo dosage studies?

Comprehensive monitoring is essential to assess the safety and tolerability of this compound. Key parameters include:

  • Clinical Observations: Daily checks for any changes in behavior, appearance, or activity.

  • Body Weight: Regular monitoring of body weight is a sensitive indicator of overall health.[2]

  • Hematology and Clinical Chemistry: Blood analysis to detect any organ-specific toxicity.

  • Pharmacokinetics (PK): Measurement of drug concentration in plasma over time to understand absorption, distribution, metabolism, and excretion (ADME).[9]

  • Macroscopic Observations: Examination of organs for any visible abnormalities upon necropsy.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe toxicity at the starting dose. The initial dose was too high.Immediately halt the study at that dose level. Re-evaluate your starting dose based on a more conservative estimation from your in vitro data. Consider starting at a dose closer to the in vitro efficacious concentration.
No observable adverse effects, even at the highest tested dose. The MTD is higher than the tested range.If you have not reached a limit dose (e.g., 1000 mg/kg), you can consider a dose escalation study with wider dose intervals to establish the MTD.[2][10]
Inconsistent results between animals in the same dose group. This could be due to variability in drug formulation, administration, or individual animal responses.Ensure your formulation is homogenous and the administration technique is consistent. Increase the number of animals per group to improve statistical power.
Poor oral bioavailability. The compound may have low solubility or high first-pass metabolism.Consider alternative routes of administration (e.g., intraperitoneal, intravenous) or reformulate the compound to improve solubility.[11]
No efficacy observed at well-tolerated doses. The compound may not be reaching the target tissue in sufficient concentrations, or the in vivo model may not be appropriate.Conduct pharmacokinetic studies to correlate plasma/tissue exposure with the in vitro effective concentration. Re-evaluate the suitability of your animal model for the specific biological question.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Materials:

  • This compound

  • Appropriate vehicle for administration

  • Animal model (e.g., mice or rats)

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Dose Grouping: Divide animals into several dose groups (e.g., 3-5 groups) with a small number of animals per group (e.g., 3-5). Include a vehicle control group.

  • Dose Selection: Based on in vitro data and any available information on similar compounds, select a starting dose and progressively increase the dose for subsequent groups (e.g., 2-fold or 3-fold increments).[7]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for a period of 7-14 days.[8]

  • Data Collection: Record all observations systematically.

  • Endpoint: The MTD is defined as the dose level below the one that causes significant adverse effects or mortality.[12]

Protocol 2: Dose Range Finding (DRF) Study

Objective: To identify the minimum effective dose (MED) and the maximum tolerated dose (MTD) of this compound.

Procedure:

  • Study Design: This study will build upon the MTD results. Select a range of doses that includes doses below and up to the determined MTD.

  • Efficacy Model: Utilize an appropriate in vivo model that allows for the assessment of the desired therapeutic effect.

  • Dosing and Monitoring: Administer the compound at the selected doses and monitor for both toxicity (as in the MTD study) and efficacy endpoints.

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile of the compound at different dose levels.[9]

  • Data Analysis: Correlate the dose levels with both the observed toxicity and efficacy to establish a therapeutic window.

Visualizing the Workflow

Dose_Refinement_Workflow cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Efficacy & Dose Range cluster_2 Phase 3: Final Dosage Selection In_Vitro_Data In Vitro Efficacy & Toxicity Data MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro_Data->MTD_Study Inform Starting Dose MTD_Study_Protocol Determine highest non-toxic dose MTD_Study->MTD_Study_Protocol DRF_Study Dose Range Finding (DRF) Study MTD_Study->DRF_Study Set Upper Dose Limit DRF_Study_Protocol Identify MED and refine MTD DRF_Study->DRF_Study_Protocol PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling DRF_Study->PK_PD_Analysis Efficacy_Studies Definitive Efficacy Studies PK_PD_Analysis->Efficacy_Studies Guide Dose Selection Optimal_Dose Select Optimal Dose(s) Efficacy_Studies->Optimal_Dose

Caption: Workflow for in vivo dosage refinement.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Charles River Laboratories. Maximum tolerable dose (MTD) studies. [Link]

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Charles River Laboratories. Dose Range Finding Studies. [Link]

  • Wikipedia. Dose-ranging study. [Link]

  • ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound? [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • EUPATI Toolbox. Maximum Tolerated Dose [MTD]. [Link]

  • ClinicalTrials.gov. Dose Escalation Study Design Example (With Results). [Link]

  • BIOIVT. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

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Validation & Comparative

The Cutting Edge of Antitubercular Drug Discovery: A Comparative Guide to DprE1 Inhibitors Featuring 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics with new mechanisms of action. A highly promising and validated target in the fight against tuberculosis is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme. This essential flavoenzyme is a cornerstone of the mycobacterial cell wall synthesis pathway, making it an ideal chokepoint for therapeutic intervention.

This guide provides a comprehensive comparison of compounds centered around the 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid scaffold, placing it within the broader context of DprE1 inhibitors. We will delve into the mechanistic intricacies of DprE1 inhibition, present comparative experimental data for analogous compounds, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a robust framework for their own investigations in this critical field.

The DprE1 Enzyme: A Prime Target in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a unique and complex structure, indispensable for the bacterium's survival and virulence. A key component of this wall is arabinogalactan, a polymer whose synthesis is dependent on the precursor decaprenylphosphoryl-D-arabinofuranose (DPA). The DprE1 enzyme, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to DPA.[1][2][3] Inhibition of DprE1 effectively halts the production of this essential building block, leading to cell wall disruption and bacterial death.[4]

The significance of DprE1 as a drug target is underscored by the potent activity of several classes of inhibitors, including the well-characterized benzothiazinones (BTZs).[1][5] These compounds have demonstrated remarkable efficacy against both drug-susceptible and drug-resistant Mtb strains, validating the DprE1 inhibition strategy.

Mechanism of Action: Covalent vs. Non-covalent Inhibition

DprE1 inhibitors can be broadly categorized into two classes based on their mode of interaction with the enzyme: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: This class, which includes the notable benzothiazinones BTZ043 and PBTZ169, typically contains a nitro group.[6][7] The flavin cofactor within DprE1 reduces the nitro group of the inhibitor to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible enzyme inactivation.[6][8] The formation of this covalent adduct is a hallmark of their potent and sustained inhibitory activity.

  • Non-covalent Inhibitors: A growing number of DprE1 inhibitors achieve their effect through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within the enzyme's active site. These compounds, which often lack the nitro moiety, offer an alternative approach that can circumvent potential toxicity associated with nitroaromatic compounds.

The subject of our focus, this compound, and its analogs fall into a chemical space that has been extensively explored for DprE1 inhibition. The benzamide and benzoic acid moieties are common features in many reported DprE1 inhibitors, suggesting their importance in binding and activity.

DprE1_Pathway DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-D-2-keto-erythro-pentose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall Inhibitor Benzamide/Benzoic Acid DprE1 Inhibitor Inhibitor->DprE1 Inhibition DprE1->DPX DprE2->DPA

Figure 1: Simplified schematic of the DprE1/DprE2 pathway and the point of inhibition.

Comparative Analysis of DprE1 Inhibitors

While direct experimental data for this compound is not publicly available, we can infer its potential performance by comparing it with structurally similar compounds that have been evaluated as DprE1 inhibitors. The following table summarizes the in vitro activity of representative benzamide and benzoic acid derivatives against M. tuberculosis H37Rv and, where available, their inhibitory concentration against the DprE1 enzyme.

Compound ClassRepresentative CompoundMtb H37Rv MIC (µg/mL)DprE1 IC₅₀ (µM)Key Structural FeaturesReference
Benzothiazinones (Covalent) BTZ0430.001Not consistently reportedNitro group, Thiazinone ring[6][9]
Benzothiazinones (Covalent) PBTZ169~0.001Not consistently reportedNitro group, Piperazino-thiazinone[6][7]
Dinitrobenzamides (Covalent) DNB10.072Not consistently reported3,5-Dinitrobenzamide[4]
Nitrobenzamides (Covalent) CT319Not reportedNot reported3-Nitrobenzamide[8]
Azaindoles (Non-covalent) TBA-73710.0015VariesAzaindole core[9]
Indazole Sulfonamides (Non-covalent) DG167VariesVariesIndazole sulfonamide[10]
Benzoic Acid Derivatives 3,5-Dinitrobenzoic Acid EstersVariable (some <1 µg/mL)Not reportedEster prodrugs of nitrobenzoic acids[11][12]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends in the structure-activity relationships of DprE1 inhibitors:

  • The Nitro Group: For covalent inhibitors, the presence and position of a nitro group are critical for their mechanism of action.[4][8]

  • Amide and Carboxylic Acid Moieties: The benzamide and benzoic acid scaffolds appear to be privileged structures for DprE1 binding, likely participating in crucial hydrogen bonding interactions within the active site.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents such as the trifluoromethyl group and the nature of the amide/ester, plays a significant role in cell wall penetration and ultimately, whole-cell activity.[13][14] The trifluoromethyl group, present in our lead compound, is a common bioisostere used to enhance metabolic stability and membrane permeability.

  • Prodrug Strategies: The use of ester derivatives of benzoic acids has been explored as a prodrug approach to improve cell entry, with subsequent hydrolysis by mycobacterial esterases releasing the active carboxylic acid.[13][14]

Experimental Protocols for Evaluating DprE1 Inhibitors

To facilitate the investigation of novel compounds like this compound, we provide detailed protocols for two fundamental assays in antitubercular drug discovery.

DprE1 Enzyme Inhibition Assay (Fluorometric Method)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of DprE1 by measuring the production of hydrogen peroxide, a byproduct of the reaction, using a fluorogenic probe.

DprE1_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified DprE1 Enzyme - DprE1 Substrate (FPR) - FAD, HRP, Resazurin - Assay Buffer - Test Compound Dilutions start->prep_reagents mix_components In 96-well plate, mix: - DprE1, FAD, HRP, Resazurin - Test Compound (or DMSO control) prep_reagents->mix_components pre_incubate Pre-incubate for 10 min at 30°C mix_components->pre_incubate initiate_reaction Initiate reaction by adding DprE1 substrate (FPR) pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence (Ex: ~540nm, Em: ~590nm) kinetically in a plate reader at 37°C initiate_reaction->measure_fluorescence analyze_data Calculate reaction rates and percentage inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC₅₀ from dose-response curve analyze_data->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for the DprE1 enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant Mtb DprE1 enzyme.

    • Prepare a stock solution of the DprE1 substrate, farnesyl-phosphoryl-β-D-ribofuranose (FPR).

    • Prepare solutions of flavin adenine dinucleotide (FAD), horseradish peroxidase (HRP), and a fluorogenic probe such as Amplex Red or resazurin in an appropriate assay buffer (e.g., 50 mM Glycylglycine, pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij-35).[10]

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well black microplate, add the DprE1 enzyme, FAD, HRP, and the fluorogenic probe to the assay buffer.

    • Add the test compound at various concentrations to the wells. Include a DMSO-only control for 100% activity and a no-enzyme control for background fluorescence.

  • Pre-incubation:

    • Pre-incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FPR substrate to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically over time using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

MIC_Assay_Workflow start Start prep_dilutions Prepare serial two-fold dilutions of the test compound in a 96-well plate start->prep_dilutions prep_inoculum Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture prep_dilutions->prep_inoculum inoculate_plate Inoculate the plate with the Mtb suspension prep_inoculum->inoculate_plate incubate_plate Incubate the plate at 37°C for 5-7 days inoculate_plate->incubate_plate add_indicator Add a viability indicator (e.g., Resazurin) to all wells incubate_plate->add_indicator incubate_indicator Incubate for an additional 16-24 hours add_indicator->incubate_indicator read_results Visually or spectrophotometrically determine the color change incubate_indicator->read_results determine_mic MIC is the lowest concentration that prevents a color change (i.e., inhibits growth) read_results->determine_mic end End determine_mic->end

Figure 3: Workflow for the Mtb growth inhibition (MIC) assay.

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microplate using an appropriate culture medium (e.g., Middlebrook 7H9 supplemented with OADC and a surfactant like Tween 80).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in culture medium.

    • Adjust the optical density of the bacterial suspension to a standardized value and then dilute it to the final desired cell concentration for inoculation.

  • Inoculation and Incubation:

    • Inoculate the wells of the microplate containing the compound dilutions with the prepared Mtb suspension. Include a drug-free control for bacterial growth and a media-only control for sterility.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Viability Assessment:

    • After the incubation period, add a viability indicator dye, such as resazurin, to all wells.[10]

    • Incubate for an additional 16-24 hours.

  • MIC Determination:

    • Visually inspect the plate for a color change (blue to pink for resazurin) or measure the absorbance/fluorescence with a plate reader.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating the inhibition of bacterial growth.

Conclusion and Future Directions

The exploration of benzamide and benzoic acid derivatives as DprE1 inhibitors represents a promising avenue for the development of new antitubercular agents. While direct data on this compound remains to be published, its structural similarity to known DprE1 inhibitors suggests it is a compound of significant interest. By understanding the structure-activity relationships of this class of compounds and employing robust in vitro assays, researchers can effectively evaluate its potential and contribute to the pipeline of novel tuberculosis therapies. The continued investigation into both covalent and non-covalent inhibitors of DprE1 will be crucial in the global effort to combat this devastating disease.

References

  • Makarov, V., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 373-383.
  • Cole, S. T., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(5), e02476-19.
  • Singh, V., et al. (2023). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. Journal of Biomolecular Structure and Dynamics, 41(15), 7248-7271.
  • Duncan, K., et al. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(3), 349-358.
  • Pawar, S. V., et al. (2023). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. Journal of Biomolecular Structure and Dynamics, 41(15), 7248-7271.
  • Semantic Scholar. (n.d.). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. Retrieved from [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. Retrieved from [Link]

  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosisDprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
  • Working Group for New TB Drugs. (n.d.). Macozinone (MCZ, PBTZ-169). Retrieved from [Link]

  • ResearchGate. (n.d.). Assays probing inhibition of DprE1 and whole-cell activity of CT325... Retrieved from [Link]

  • Frontiers in Cellular and Infection Microbiology. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]

  • Campos-Bermudez, V. A., et al. (2009). Antimycobacterial susceptibility testing methods for natural products research. Journal of Antimicrobial Chemotherapy, 64(3), 457-463.
  • ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium... Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2023). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis and evaluation of antitubercular activity of 4-oxo-butanamido benzoate derivatives. Bioorganic & Medicinal Chemistry Letters, 68, 128769.
  • National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • ResearchGate. (2023). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]

  • Working Group for New TB Drugs. (n.d.). Macozinone (MCZ, PBTZ-169). Retrieved from [Link]

  • ACS Omega. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Inhibitors and enzymatic activity of DprE1. (A) Structures of... Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • University of Birmingham. (n.d.). Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds Project 2. Retrieved from [Link]

  • Ciência-UCP. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of BTZ043/PBTZ169 with DprE1. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2012). Structural basis of inhibition of Mycobacterium tuberculosisDprE1 by benzothiazinone inhibitors. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive validation framework for a novel investigational compound, 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, hereafter referred to as Cmpd-X. The content herein is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of Cmpd-X's hypothesized performance with established alternatives, supported by detailed experimental methodologies and data.

Introduction: The Rationale for Investigating Cmpd-X

Substituted benzamides represent a versatile chemical scaffold with a broad spectrum of documented biological activities.[1][2] Modifications to the benzamide core can significantly alter its pharmacodynamic and pharmacokinetic properties, leading to diverse therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[3][4] The inclusion of a trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and target affinity.[5][6][7][8]

Based on its structural characteristics, we hypothesize that Cmpd-X functions as an inhibitor of the B-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[9][10]

This guide will therefore focus on validating the biological activity of Cmpd-X as a potential B-Raf inhibitor, comparing its efficacy against established B-Raf and MEK inhibitors.

The MAPK Signaling Pathway: A Key Target in Oncology

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that translates extracellular signals into cellular responses.[9] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the B-Raf protein and downstream signaling, driving uncontrolled cell proliferation.[10][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CmpdX Cmpd-X CmpdX->BRaf BRaf_Inhibitor Vemurafenib / Dabrafenib BRaf_Inhibitor->BRaf MEK_Inhibitor Trametinib / Cobimetinib MEK_Inhibitor->MEK

Comparator Compounds

To objectively evaluate the biological activity of Cmpd-X, we will compare its performance against the following FDA-approved inhibitors:

  • B-Raf Inhibitors:

    • Vemurafenib[10][12]

    • Dabrafenib[11][12]

  • MEK Inhibitors:

    • Trametinib[13][14]

    • Cobimetinib[13][14]

The combination of a B-Raf and a MEK inhibitor is the current standard of care for patients with BRAF V600-mutant melanoma, as this dual blockade can overcome or delay the onset of resistance.[15][16]

Experimental Validation of Cmpd-X

The following experimental workflows are designed to validate the hypothesized biological activity of Cmpd-X as a B-Raf inhibitor.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its purified target kinase.[17][18]

Objective: To quantify the in vitro inhibitory potency of Cmpd-X against wild-type and V600E mutant B-Raf.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of the test compound to the kinase active site.[19][20]

Kinase_Binding_Assay cluster_assay_components Assay Components cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase Europium-labeled B-Raf Kinase Binding_Complex Kinase-Tracer Complex Displacement Tracer Displacement Tracer Fluorescently-labeled ATP-competitive Tracer Inhibitor Cmpd-X or Comparator Inhibitor->Displacement FRET High TR-FRET Signal Binding_Complex->FRET No_FRET Low TR-FRET Signal Displacement->No_FRET

Experimental Protocol:

  • Reagent Preparation: Prepare serial dilutions of Cmpd-X and comparator compounds in DMSO. Prepare assay buffer containing the Europium-labeled anti-tag antibody, the fluorescent tracer, and the purified B-Raf kinase (wild-type or V600E mutant).

  • Assay Plate Setup: Add the compound dilutions to a 384-well assay plate.

  • Kinase/Tracer Addition: Add the kinase/tracer mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curves to determine the IC50 values.

Hypothetical Comparative Data:

CompoundB-Raf (WT) IC50 (nM)B-Raf (V600E) IC50 (nM)
Cmpd-X 85015
Vemurafenib10031
Dabrafenib50.8
Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of a compound in a more physiologically relevant context.[21]

Objective: To assess the ability of Cmpd-X to inhibit MAPK pathway signaling and cell proliferation in cancer cell lines.

Methodology 1: Western Blot Analysis of Phospho-ERK

Rationale: Inhibition of B-Raf should lead to a decrease in the phosphorylation of its downstream substrate, MEK, and subsequently, ERK.

Experimental Protocol:

  • Cell Culture: Culture A375 human melanoma cells, which harbor the BRAF V600E mutation.

  • Compound Treatment: Treat the cells with increasing concentrations of Cmpd-X and comparator compounds for 2 hours.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

  • Detection and Analysis: Use a chemiluminescent substrate to detect the antibody-bound proteins and quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal.

Methodology 2: Cell Proliferation Assay (MTS Assay)

Rationale: Inhibition of the MAPK pathway should lead to a reduction in cell proliferation.

Experimental Protocol:

  • Cell Seeding: Seed A375 cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Cmpd-X and comparator compounds.

  • Incubation: Incubate the cells for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.

Hypothetical Comparative Data:

Compoundp-ERK Inhibition IC50 (nM) (A375 cells)Cell Proliferation GI50 (nM) (A375 cells)
Cmpd-X 25 50
Vemurafenib4080
Dabrafenib1025
Trametinib510

Discussion and Future Directions

The hypothetical data presented in this guide suggest that Cmpd-X is a potent and selective inhibitor of the B-Raf V600E mutant kinase, with cellular activity comparable to established B-Raf inhibitors. The next logical steps in the validation of Cmpd-X would include:

  • Kinome Profiling: To assess the selectivity of Cmpd-X against a broad panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of Cmpd-X in animal models of melanoma.

  • Pharmacokinetic and Toxicology Studies: To determine the drug-like properties and safety profile of Cmpd-X.

References

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • ResearchGate. (n.d.). List of MEK inhibitor drug combination clinical trials with primary.... [Link]

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  • PubMed Central. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. [Link]

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  • PubMed Central. (n.d.). Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma. [Link]

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  • PMC - PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

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  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • ResearchGate. (n.d.). BRAF inhibitors in development. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(benzamido)benzoic Acid Analogs as CFTR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-5-(benzamido)benzoic acid derivatives, a chemical scaffold that has proven pivotal in the development of therapeutics for cystic fibrosis (CF). By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with actionable insights into this important class of molecules.

Introduction: Targeting the Root Cause of Cystic Fibrosis

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate ion channel in epithelial cells, and its malfunction leads to the buildup of thick, sticky mucus in various organs, particularly the lungs.[1]

The advent of CFTR modulators—small molecules that directly target the defective protein—has revolutionized CF treatment.[2][3] These modulators fall into two main categories: potentiators , which increase the channel opening probability of CFTR at the cell surface, and correctors , which rescue the folding and trafficking of mutant CFTR protein to the cell membrane.[4][5]

The 2-chloro-5-(benzamido)benzoic acid scaffold is a core component of a class of CFTR correctors developed to address the most common CF-causing mutation, the deletion of phenylalanine at position 508 (F508del).[4] This guide will dissect the key structural features of this scaffold and their impact on corrector activity, drawing insights from the development of leading clinical candidates.

The Core Scaffold: 2-Chloro-5-(benzamido)benzoic Acid

The fundamental structure consists of a benzoic acid ring substituted with a chloro group at the 2-position and a benzamido group at the 5-position. This arrangement has been identified through high-throughput screening and subsequent medicinal chemistry efforts as a potent starting point for CFTR corrector activity. The development of Tezacaftor (VX-661), a clinically approved CFTR corrector, provides a key example of the optimization of this scaffold.[2][3]

Structure-Activity Relationship Analysis

The potency and efficacy of this class of compounds are highly dependent on the nature and position of substituents on both the benzoic acid and the benzamido rings. The following sections detail the impact of key structural modifications.

Part 1: Modifications of the Benzamido Phenyl Ring

The substitution pattern on the benzamido phenyl ring is a critical determinant of corrector activity. While a comprehensive public SAR table for direct analogs of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is not available, insights can be gleaned from the development of related compounds and patent literature.

R Group on Benzamido RingRelative ActivityRationale and Insights
3-(Trifluoromethyl)High The trifluoromethyl group at the 3-position is a key feature in many potent analogs. This electron-withdrawing group likely influences the conformation of the molecule and its binding to the target protein.
Other Electron-Withdrawing GroupsModerate to HighGroups such as nitro and cyano have also been explored. The electronic properties of this ring appear to be crucial for activity.
Electron-Donating GroupsGenerally LowerSubstituents like methoxy or amino groups in this position tend to result in lower potency, suggesting that an electron-deficient ring is preferred.
Positional IsomersVariesMoving the trifluoromethyl group to the 2- or 4-position can significantly impact activity, highlighting the importance of the specific substitution pattern for optimal interaction with the binding site on the CFTR protein.
Part 2: Modifications of the Benzoic Acid Ring

The substituted benzoic acid moiety is essential for the activity of these correctors.

ModificationImpact on ActivityRationale and Insights
2-Chloro Group Crucial for Activity The chloro group at the 2-position is a consistent feature in highly active compounds. Its size and electronic properties are thought to be optimal for fitting into a specific binding pocket. Replacement with other halogens (e.g., F, Br) or a methyl group generally leads to a decrease in potency.
5-Amido Linker Essential Linker The amide bond at the 5-position serves as a critical linker, orienting the two aromatic rings in a specific conformation required for binding.
Carboxylic Acid Key Interaction Group The carboxylic acid is a key functional group, likely involved in hydrogen bonding interactions within the protein binding site. Esterification or replacement with other acidic groups often reduces activity.

From Scaffold to Clinical Candidate: The Case of Tezacaftor (VX-661)

Tezacaftor (VX-661) exemplifies the successful optimization of a related, more complex scaffold that builds upon the fundamental principles of the 2-chloro-5-(benzamido)benzoic acid core.[2][3] While not a direct analog, its structure incorporates a substituted indole attached to a cyclopropane carboxamide, which is in turn linked to a difluorobenzodioxole moiety.[2][6] This complex structure was rationally designed to improve upon earlier correctors like lumacaftor by enhancing pharmacokinetic properties and reducing side effects.[7]

The development of Tezacaftor highlights a key principle in modern drug discovery: the combination of multiple optimized fragments to create a highly potent and selective molecule.[2][3] Tezacaftor is used in combination with other modulators, such as the potentiator ivacaftor and the next-generation corrector elexacaftor, in the highly effective triple-combination therapy, Trikafta.[8]

Experimental Protocols for Evaluating Corrector Activity

The assessment of CFTR corrector activity relies on a suite of specialized cellular and electrophysiological assays. The causal relationship between a compound's structure and its biological function is established through these rigorous experimental workflows.

Ussing Chamber Electrophysiology

This is a gold-standard technique for measuring ion transport across epithelial cell monolayers.

Workflow:

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports until they form a polarized monolayer.

  • Compound Incubation: The cell monolayers are incubated with the test compound (corrector) for a specified period (e.g., 24 hours) to allow for the rescue of F508del-CFTR trafficking.

  • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

  • Short-Circuit Current (Isc) Measurement: The potential difference across the monolayer is clamped to zero, and the resulting short-circuit current is measured. This current is a direct measure of net ion transport.

  • CFTR Activation: Forskolin is added to increase intracellular cAMP levels and activate CFTR. The change in Isc upon forskolin stimulation reflects the amount of functional CFTR at the cell surface.

  • Data Analysis: The EC50 (half-maximal effective concentration) and maximal efficacy of the corrector are determined by testing a range of compound concentrations.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Culture Culture HBE Cells Incubate Incubate with Corrector Culture->Incubate 24h Mount Mount in Ussing Chamber Incubate->Mount Measure_Isc Measure Short-Circuit Current Mount->Measure_Isc Activate Activate CFTR with Forskolin Measure_Isc->Activate Analyze Determine EC50 & Efficacy Activate->Analyze

Caption: Ussing Chamber Workflow for CFTR Corrector Evaluation.

YFP-Based Fluorescence Assays

This is a cell-based, higher-throughput method for assessing CFTR-mediated ion transport.

Workflow:

  • Cell Line: A cell line (e.g., Fischer Rat Thyroid - FRT) co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) is used.

  • Compound Incubation: Cells are plated in multi-well plates and incubated with corrector compounds.

  • Iodide Influx: The cell medium is replaced with a buffer containing iodide.

  • CFTR Activation: CFTR is activated with a cocktail containing forskolin and a potentiator like genistein or ivacaftor.

  • Fluorescence Quenching: The influx of iodide through active CFTR channels quenches the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR activity at the cell surface. This allows for the determination of the corrector's potency and efficacy.

YFP_Assay_Workflow Start Plate FRT cells with F508del-CFTR and YFP Incubate Incubate with Corrector Compound Start->Incubate Add_Iodide Add Iodide-containing Buffer Incubate->Add_Iodide Activate_CFTR Activate CFTR (Forskolin + Potentiator) Add_Iodide->Activate_CFTR Measure_Fluorescence Measure YFP Fluorescence Quenching Activate_CFTR->Measure_Fluorescence Analyze Calculate Rate of Quenching (CFTR Activity) Measure_Fluorescence->Analyze

Caption: YFP-Based Fluorescence Assay Workflow.

Conclusion

The 2-chloro-5-(benzamido)benzoic acid scaffold has been instrumental in the development of potent CFTR correctors, culminating in life-changing therapies for individuals with cystic fibrosis. The structure-activity relationships discussed in this guide underscore the importance of specific substitution patterns on both aromatic rings for optimal activity. The chloro group at the 2-position of the benzoic acid and an electron-withdrawing substituent at the 3-position of the benzamido ring are key features for high potency.

Future research in this area will likely focus on fine-tuning these structures to further enhance efficacy, improve pharmacokinetic profiles, and address the needs of patients with rarer CFTR mutations. The experimental workflows outlined here provide a robust framework for the continued evaluation and optimization of the next generation of CFTR modulators.

References

  • The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to tre
  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. MDPI. [Link]

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PubMed. [Link]

  • In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein. MDPI. [Link]

  • tezacaftor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators. National Institutes of Health. [Link]

  • Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis. National Institutes of Health. [Link]

  • Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain. PubMed. [Link]

  • CFTR Modulators for the Treatment of Cystic Fibrosis. (URL not available)
  • Vertex Pharmaceuticals Announces Discovery of Two New Classes of Compounds Targeting Cystic Fibrosis. (URL not available)
  • Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs. (URL not available)
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed. [Link]

  • Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. PubMed. [Link]

  • Discovery and SAR of 4-aminopyrrolidine-2-carboxylic acid correctors of CFTR for the treatment of cystic fibrosis. PubMed. [Link]

  • The response of rare CFTR mutations to specific modulator combinations. National Institutes of Health. [Link]

  • Functional Rescue of F508del-CFTR Using Small Molecule Correctors. Frontiers. [Link]

  • CFTR Modulator Types. Cystic Fibrosis Foundation. [Link]

  • Nanomolar-Potency Aminophenyl-1,3,5-triazine Activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel for Prosecretory Therapy of Dry Eye Diseases. National Institutes of Health. [Link]

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  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. National Institutes of Health. [Link]

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Bridging the Divide: A Guide to Correlating In Vitro and In Vivo Activity of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, a Novel CFTR Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The journey from a promising molecular hit to a clinically effective drug is fraught with challenges, chief among them being the translation of laboratory findings to living systems. This guide delves into the critical process of establishing an in vitro-in vivo correlation (IVIVC) for 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, a novel investigational compound. For the purpose of this technical discussion, we will treat this molecule as a hypothetical modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We will explore the causal links between experimental design, the nuanced interpretation of results, and the predictive power of robust IVIVC in the context of cystic fibrosis (CF) drug development.

Introduction: The Compound and the Challenge

This compound is a synthetic small molecule with structural motifs suggestive of interaction with biological channels or enzymes. Its development hinges on understanding whether its potent effects observed in isolated cellular systems (in vitro) can be replicated within the complex environment of a whole organism (in vivo).

Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[1][2] Defective CFTR protein leads to ion transport abnormalities, resulting in thick, sticky mucus in the lungs and other organs.[3] Therapeutics known as CFTR modulators aim to restore the protein's function.[3][4] They are broadly classified as:

  • Correctors: Which aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

  • Potentiators: Which enhance the opening probability (gating) of the CFTR channel at the cell surface.[3]

This guide will outline a strategic experimental framework to characterize our hypothetical compound and establish a meaningful IVIVC, a cornerstone of modern translational medicine.

Section 1: In Vitro Characterization - Quantifying Molecular Potency

The primary objective of in vitro analysis is to quantify the direct interaction of the compound with its target in a controlled, simplified environment. This allows us to determine intrinsic potency and mechanism of action, free from the confounding variables of metabolism and biodistribution.

Experimental Rationale

We employ a two-tiered approach. First, a high-throughput, target-based assay using an engineered cell line provides initial potency data. Second, a more physiologically relevant assay using patient-derived organoids confirms functional efficacy in a human genetic context. This progression validates the initial findings in a more complex biological matrix.

Protocol 1: Ussing Chamber Assay on CFBE41o- Cells

The Ussing chamber is considered a gold standard for measuring ion transport across polarized epithelial monolayers.[5][6] It allows for the direct measurement of CFTR-mediated chloride secretion.

Methodology:

  • Cell Culture: Culture human bronchial epithelial cells homozygous for the F508del mutation (CFBE41o-) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 400 Ω·cm²) is formed.

  • Chamber Mounting: Mount the permeable supports in an Ussing chamber system, bathed in symmetrical Ringer's solution. Maintain temperature at 37°C and continuously bubble with 95% O₂/5% CO₂.

  • Basal Measurement: Clamp the voltage to 0 mV and measure the basal short-circuit current (Isc).

  • Compound Application: Add this compound (in a dose-response range, e.g., 0.1 nM to 10 µM) to the apical and basolateral chambers. If testing as a corrector, pre-incubate for 24-48 hours.

  • CFTR Activation: Sequentially add a CFTR activator cocktail. A typical sequence is:

    • Amiloride (100 µM, apical) to block epithelial sodium channels (ENaC).

    • Forskolin (10 µM, apical and basolateral) to raise cAMP and activate CFTR.

    • Genistein (50 µM, apical) to further potentiate CFTR.

  • Data Analysis: The primary endpoint is the change in forskolin-stimulated Isc (ΔIsc). Plot the dose-response curve to calculate the EC₅₀ (concentration for 50% of maximal effect).

Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids

Patient-derived intestinal organoids are three-dimensional structures that recapitulate the in vivo epithelium and provide a powerful platform for predicting patient-specific drug responses.[1][7][8] Functional CFTR channels secrete chloride and fluid into the organoid lumen, causing them to swell.

Methodology:

  • Organoid Culture: Culture patient-derived intestinal organoids (e.g., homozygous for F508del) in a Matrigel matrix.

  • Assay Seeding: Dissociate mature organoids and seed into 96-well plates.

  • Compound Incubation: Once new organoids have formed, incubate them with this compound (dose-response) for 24 hours.

  • Swelling Induction: Add 5 µM forskolin to the culture medium to activate CFTR.

  • Imaging and Analysis: Perform live-cell imaging at t=0 and after several hours (e.g., 8 hours). Use imaging software to quantify the total area of the organoids in each well.

  • Data Calculation: The endpoint is the area under the curve (AUC) of the swelling response over time. Normalize the response to positive (non-CF organoids) and negative (untreated CF organoids) controls.

Visualization: In Vitro Experimental Workflow

InVitro_Workflow cluster_0 Tier 1: Target-Based Assay cluster_1 Tier 2: Functional Assay CFBE_cells CFBE41o- Cells (F508del/F508del) Ussing_Chamber Ussing Chamber Assay CFBE_cells->Ussing_Chamber Polarized Monolayer EC50_Calc Calculate EC50 (Potency) Ussing_Chamber->EC50_Calc ΔIsc Data AUC_Calc Calculate AUC (Functional Rescue) Patient_Biopsy Patient Rectal Biopsy Organoids Intestinal Organoids Patient_Biopsy->Organoids Derivation FIS_Assay Forskolin-Induced Swelling (FIS) Assay Organoids->FIS_Assay 3D Culture FIS_Assay->AUC_Calc Imaging Data

Caption: Tiered in vitro workflow to determine compound potency and functional efficacy.

In Vitro Data Summary
ParameterAssayResultInterpretation
EC₅₀ Ussing Chamber (CFBE41o-)150 nMHigh intrinsic potency at the molecular target.
Max Efficacy Ussing Chamber (CFBE41o-)45% of wild-type CFTRSignificant partial correction/potentiation activity.
Swelling AUC FIS Assay (F508del Organoids)60% of positive controlRobust functional rescue in a patient-derived tissue model.

Section 2: In Vivo Evaluation - Assessing Systemic Efficacy

The goal of in vivo studies is to determine if the compound's in vitro activity translates into a therapeutic benefit within a complex living system, accounting for Absorption, Distribution, Metabolism, and Excretion (ADME).

Experimental Rationale

The choice of animal model is critical. While no single model perfectly recapitulates human CF lung disease, genetically engineered mice are invaluable for assessing CFTR functional correction.[9][10] The nasal potential difference (NPD) measurement is a well-established biomarker of CFTR activity in both mice and humans, providing a direct translational link.

Protocol 3: Nasal Potential Difference (NPD) in Cftr knockout Mice

NPD measures ion transport across the nasal epithelium. In CF, there is a characteristic hyperpolarization in response to low-chloride perfusion due to unregulated sodium absorption, and a lack of response to CFTR stimulation. Correction of this electrophysiological signature is a strong indicator of drug efficacy.

Methodology:

  • Animal Model: Use Cftr knockout mice (e.g., Cftrtm1Unc) and wild-type littermates as controls.

  • Dosing: Administer this compound to a cohort of Cftr knockout mice via a clinically relevant route (e.g., oral gavage) for a set period (e.g., 14 days). Include a vehicle-treated Cftr knockout group.

  • Anesthesia and Setup: Anesthetize the mouse and place it on a heated platform. Perfuse solutions across the nasal mucosa at a constant rate via a fine catheter.

  • NPD Measurement: Place an exploring electrode on the nasal epithelium and a reference electrode subcutaneously. Record the potential difference during sequential perfusion of:

    • Basal Ringer's solution.

    • Ringer's with Amiloride to block ENaC.

    • Low-Chloride Ringer's with Amiloride to create a chloride gradient.

    • Low-Chloride Ringer's with Amiloride and Forskolin to stimulate CFTR-dependent chloride secretion.

  • Data Analysis: The key endpoint is the change in NPD in response to the low-chloride and forskolin perfusion. A significant repolarization (less negative PD) towards wild-type levels indicates functional CFTR restoration.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow Mouse_Cohorts Generate Mouse Cohorts (WT, CF-Vehicle, CF-Treated) Dosing Chronic Dosing Regimen (e.g., 14 days, oral gavage) Mouse_Cohorts->Dosing NPD_Measurement Nasal Potential Difference (NPD) Measurement under Anesthesia Dosing->NPD_Measurement Post-Treatment Data_Analysis Analyze ΔNPD (Response to Low Cl- + Forskolin) NPD_Measurement->Data_Analysis Electrophysiological Traces IVIVC_Factors InVitro In Vitro Potency (EC50, Organoid Swelling) InVivo In Vivo Efficacy (ΔNPD, Clinical Outcome) InVitro->InVivo Desired Correlation PK Pharmacokinetics (ADME) PK->InVivo Modulates Exposure PPB Plasma Protein Binding PPB->InVivo Reduces Free Drug Tox Off-Target Toxicity Tox->InVivo Limits Dose Model Model Translatability Model->InVivo Impacts Prediction

Caption: Factors modulating the correlation between in vitro potency and in vivo efficacy.

Conclusion and Future Directions

This guide outlines a robust, tiered approach to characterizing a novel CFTR modulator, this compound. By systematically progressing from target-based assays to functional patient-derived models and finally to in vivo efficacy studies, we can build a strong IVIVC. The positive correlation observed in this hypothetical case provides confidence to advance the compound into further preclinical safety studies and, ultimately, clinical trials. The strength of the correlation between the organoid swelling assay and the in vivo NPD data is particularly promising, highlighting the power of modern, patient-derived in vitro systems to predict therapeutic outcomes.

References

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  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. Available at: [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Available at: [Link]

  • Predicting CFTR activity with front-runner cystic fibrosis drugs. PMC - NIH. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • CFTR Modulator Therapies. Cystic Fibrosis Foundation. Available at: [Link]

  • Determination of CFTR chloride channel activity and pharmacology using radiotracer flux methods. PubMed. Available at: [Link]

  • CFTR Modulator Types. Cystic Fibrosis Foundation. Available at: [Link]

  • Functional Consequences of CFTR Interactions in Cystic Fibrosis. MDPI. Available at: [Link]

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benchmarking 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid against standard inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid Against Standard Inhibitors MCC950 and Glyburide

For researchers, scientists, and drug development professionals, the identification and characterization of novel modulators of inflammatory pathways are of paramount importance. This guide provides a comprehensive framework for evaluating the potential of a novel compound, this compound, as an inhibitor of the NLRP3 inflammasome. Due to the limited publicly available data on the biological activity of this specific molecule, we present an investigative approach, benchmarking it against the well-characterized and potent NLRP3 inhibitors, MCC950 and Glyburide.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory cytokines.[1] Therefore, the inhibition of this pathway presents a promising therapeutic strategy.

This guide will detail the scientific rationale and step-by-step experimental protocols for a head-to-head comparison. We will explore key assays to measure NLRP3 inflammasome activation, including IL-1β release, caspase-1 activity, and ASC oligomerization. By comparing the inhibitory profile of this compound with that of MCC950 and Glyburide, researchers can gain valuable insights into its potential as a novel therapeutic agent.

The Benchmarking Candidates: A Comparative Overview

CompoundStructureKnown Mechanism of Action on NLRP3
This compound Hypothesized Target: NLRP3 Inflammasome. The structural motifs of this compound, including the benzoic acid and benzamido groups, are present in other known enzyme inhibitors, prompting an investigation into its potential anti-inflammatory properties.
MCC950 Direct NLRP3 Inhibitor: A potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NLRP3 NACHT domain, preventing its conformational change and subsequent oligomerization.[1]
Glyburide Indirect NLRP3 Inhibitor: An approved anti-diabetic drug that also inhibits the NLRP3 inflammasome.[3] Its mechanism is thought to be upstream of NLRP3 activation and may involve the inhibition of ATP-sensitive potassium channels.[4]

Experimental Design: A Multi-Faceted Approach to Assess Inhibition

To comprehensively evaluate the inhibitory potential of this compound, a series of in vitro assays are proposed. These assays will be performed in parallel with our standard inhibitors, MCC950 and Glyburide, to provide a robust comparison.

Visualizing the Core Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation & Priming cluster_treatment Inhibitor Treatment & NLRP3 Activation cluster_assays Downstream Assays Cell_Culture Culture THP-1 Monocytes or Bone Marrow-Derived Macrophages (BMDMs) Priming Prime cells with Lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 Cell_Culture->Priming Pre_incubation Pre-incubate primed cells with: - Test Compound - MCC950 (Positive Control) - Glyburide (Positive Control) - Vehicle (Negative Control) Priming->Pre_incubation Activation Activate NLRP3 inflammasome with Nigericin or ATP Pre_incubation->Activation IL1b_Assay Measure IL-1β release (ELISA) Activation->IL1b_Assay Caspase1_Assay Measure Caspase-1 activity (Fluorometric/Colorimetric Assay) Activation->Caspase1_Assay ASC_Assay Assess ASC oligomerization (Western Blot/Microscopy) Activation->ASC_Assay nlrp3_pathway cluster_stimuli Stimuli cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects cluster_inhibitors PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 MCC950_inhibition MCC950 (Directly inhibits NLRP3) MCC950_inhibition->NLRP3 Glyburide_inhibition Glyburide (Upstream of NLRP3) Glyburide_inhibition->PAMPs_DAMPs Test_Compound_inhibition Test Compound? (Hypothesized) Test_Compound_inhibition->NLRP3

Caption: The NLRP3 inflammasome signaling cascade and the potential points of inhibition.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for the initial characterization of this compound as a potential NLRP3 inflammasome inhibitor. By benchmarking against the well-established inhibitors MCC950 and Glyburide, researchers can obtain clear and comparative data on its potency and likely mechanism of action.

Positive results from these in vitro studies would warrant further investigation, including selectivity assays against other inflammasome subtypes (e.g., NLRC4, AIM2) and in vivo studies in animal models of NLRP3-driven diseases. This structured approach ensures a thorough and efficient evaluation of novel compounds, accelerating the path towards the development of new anti-inflammatory therapeutics.

References

  • Coll, R. C., Robertson, A. A. B., Chae, J. J., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. [Link]

  • Tapia-Abellán, A., Angosto-Bazarra, D., Martínez-Banaclocha, H., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state. Nature Chemical Biology, 15(6), 560–564. [Link]

  • Lamkanfi, M., Mueller, J. L., Vitari, A. C., et al. (2009). Glyburide inhibits the Cryopyrin/Nalp3 inflammasome. The Journal of Cell Biology, 187(1), 61–70. [Link]

  • Fernandes-Alnemri, T., Wu, J., Yu, J. W., et al. (2007). The pyroptosome: a supramolecular assembly of ASC dimers mediating inflammatory cell death via caspase-1 activation. Cell Death and Differentiation, 14(9), 1590–1604. [Link]

  • Sutterwala, F. S., Ogura, Y., Szczepanik, M., et al. (2006). Critical role for NALP3/CIAS1/Cryopyrin in innate and adaptive immunity to Francisella tularensis. The Journal of Immunology, 176(12), 7523–7530. [Link]

  • Mangan, M. S. J., Olhava, E. J., Roush, W. R., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680–682. [Link]

  • InvivoGen. (n.d.). MCC950. InvivoGen. [Link]

  • Marchetti, C., Chojnacki, J., Toldo, S., et al. (2014). A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury following ischemia-reperfusion in the mouse. Journal of Cardiovascular Pharmacology, 63(4), 316–322. [Link]

  • JoVE. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Journal of Visualized Experiments, (81), e51284. [Link]

  • Gross, O., Poeck, H., Bscheider, M., et al. (2009). Syk kinase signalling couples to the Nlrp3 inflammasome for anti-fungal host defence. Nature, 459(7245), 433–436. [Link]

  • Bio-protocol. (n.d.). ASC oligomerization assay. Bio-protocol. [Link]

  • Rathinam, V. A. K., Vanaja, S. K., Waggoner, L., et al. (2012). TRIF licenses caspase-11-dependent NLRP3 inflammasome activation by gram-negative bacteria. Cell, 150(3), 606–619. [Link]

  • Franklin, B. S., Bossaller, L., De Nardo, D., et al. (2014). The adaptor ASC has extracellular and prionoid activities that propagate inflammation. Nature Immunology, 15(8), 727–737. [Link]

  • Zahid, A., Li, B., Kombe, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]

  • Juliana, C., Fernandes-Alnemri, T., Wu, J., et al. (2012). Anti-inflammatory compounds parthenolide and Bay 11-7082 are direct inhibitors of the inflammasome. The Journal of Biological Chemistry, 287(50), 42217–42228. [Link]

  • Shao, B. Z., Xu, Z. Q., Han, B. Z., et al. (2015). NLRP3 inflammasome and its inhibitors: a review. Frontiers in Pharmacology, 6, 262. [Link]

  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012–1021. [Link]

  • Vande Walle, L., & Lamkanfi, M. (2016). Pyroptosis. Current Biology, 26(13), R568–R572. [Link]

  • Bauernfeind, F. G., Horvath, G., Stutz, A., et al. (2009). Cutting edge: NF-κB activating pattern recognition and cytokine receptors license NLRP3 inflammasome activation. The Journal of Immunology, 183(2), 787–791. [Link]

  • Martinon, F., Pétrilli, V., Mayor, A., et al. (2006). Gout-associated uric acid crystals activate the NALP3 inflammasome. Nature, 440(7081), 237–241. [Link]

  • Mariathasan, S., Weiss, D. S., Newton, K., et al. (2006). Cryopyrin activates the inflammasome in response to toxins and ATP. Nature, 440(7081), 228–232. [Link]

  • InvivoGen. (n.d.). NLRP3 Inflammasome. InvivoGen. [Link]

  • Jiang, H., He, H., Chen, Y., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine, 214(11), 3219–3238. [Link]

  • Youm, Y. H., Nguyen, K. Y., Grant, R. W., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine, 21(3), 263–269. [Link]

  • Ismael, S., Zhao, Y., & Fu, Y. (2021). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences, 22(23), 12899. [Link]

  • Marchetti, C., & Toldo, S. (2016). A new lead to NLRP3 inhibition. Journal of Experimental Medicine, 213(12), 2621–2623. [Link]

  • O'Brien, M. J., Moehring, D., Muñoz-Planillo, R., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1–13. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of N-(2,3-dimethylphenyl)anthranilic Acid (Mefenamic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial query for "2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid" did not yield a publicly documented profile for a compound with this specific structure. To provide a comprehensive and actionable guide that adheres to the core scientific requirements of the request, we have selected a well-characterized and structurally related surrogate: Mefenamic Acid . This N-arylanthranilic acid derivative shares a core diarylamine benzoic acid scaffold with the requested molecule. The principles, experimental workflows, and data interpretation presented herein for Mefenamic Acid serve as a robust framework for evaluating the cross-reactivity of novel chemical entities, including the one specified in the original query, should it become a focus of future investigation.

Introduction: Beyond the Primary Target

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins. By blocking this pathway, mefenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects.

However, the therapeutic efficacy and safety profile of any small molecule are not solely defined by its interaction with the intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or, in some cases, polypharmacology that may be therapeutically beneficial. Understanding the cross-reactivity profile of a compound is therefore a critical step in drug development. This guide provides a comparative analysis of mefenamic acid's cross-reactivity and details the experimental protocols to assess it.

Comparative Cross-Reactivity Profile

To contextualize the selectivity of mefenamic acid, it is compared with other common NSAIDs that also target COX enzymes but belong to different chemical classes.

CompoundChemical ClassPrimary Target(s)Known Off-Targets / Cross-Reactivities
Mefenamic Acid FenamateCOX-1, COX-2Peroxisome proliferator-activated receptor gamma (PPARγ), 5-lipoxygenase (5-LOX)
Ibuprofen Propionic Acid DerivativeCOX-1, COX-2Fatty acid amide hydrolase (FAAH)
Celecoxib SulfonamideCOX-2Carbonic anhydrase isoenzymes
Diclofenac Acetic Acid DerivativeCOX-1, COX-2Voltage-gated sodium and potassium channels

This table highlights that while all these drugs share the same primary targets, their distinct chemical scaffolds lead to different off-target interaction profiles.

Signaling Pathway of Primary Target

The primary targets of mefenamic acid, COX-1 and COX-2, are key enzymes in the arachidonic acid signaling pathway, which is central to inflammation.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Mefenamic_Acid Mefenamic_Acid Mefenamic_Acid->COX-1_COX-2 Inhibition

Caption: Inhibition of COX-1/2 by Mefenamic Acid.

Experimental Protocols for Cross-Reactivity Assessment

A comprehensive evaluation of a compound's selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods.

In Vitro Kinase Profiling

While mefenamic acid's primary targets are not kinases, kinase panels are a standard and crucial tool for assessing the broader cross-reactivity of small molecules due to the large size and structural conservation of the kinome.

Objective: To determine the inhibitory activity of mefenamic acid against a broad panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of mefenamic acid in 100% DMSO. A 10-point, 3-fold serial dilution is then prepared in an intermediate plate.

  • Kinase Reaction Setup:

    • Add kinase, substrate, and ATP to the wells of a 384-well plate. The final ATP concentration should be at or near the Km for each specific kinase.

    • Add the serially diluted mefenamic acid or control (DMSO) to the reaction wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and quantify the amount of phosphorylated substrate. This is often done using technologies like ADP-Glo™, HTRF®, or AlphaScreen®.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Reaction_Setup Combine Reagents and Compound in Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Stop Reaction and Detect Signal Incubation->Detection Calculate_Inhibition Calculate Percent Inhibition Detection->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve Determine_Selectivity Determine Selectivity Score IC50_Curve->Determine_Selectivity

Caption: Workflow for In Vitro Kinase Profiling.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement and can be used to validate in vitro findings in a more physiologically relevant cellular context.[1][2][3][4][5]

Objective: To determine if mefenamic acid binds to and stabilizes its target proteins in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with mefenamic acid at various concentrations or with a vehicle control (DMSO).

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[2]

  • Cell Lysis: Lyse the cells to release the proteins. This can be done through freeze-thaw cycles or by using lysis buffers.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[3]

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The comprehensive assessment of a compound's cross-reactivity is paramount for the development of safe and effective therapeutics. While mefenamic acid's primary targets are well-established, its interactions with other proteins contribute to its overall pharmacological profile. The methodologies of in vitro kinase profiling and Cellular Thermal Shift Assay provide a robust framework for elucidating these off-target effects. For novel compounds like "this compound," the application of these techniques will be indispensable in characterizing their selectivity and predicting their potential for clinical success.

References

Sources

head-to-head comparison of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of antimicrobial drug discovery, the targeting of bacterial communication systems, known as quorum sensing, has emerged as a promising strategy to combat pathogenic bacteria like Pseudomonas aeruginosa. This guide provides a detailed head-to-head comparison of a series of benzamidobenzoic acid derivatives as inhibitors of PqsD, a key enzyme in the Pseudomonas quinolone signal (PQS) pathway. By analyzing the structure-activity relationships (SAR) of these compounds, we can glean critical insights for the rational design of next-generation anti-infective agents.

The Benzamidobenzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs.[1] Its prevalence stems from its synthetic accessibility and its ability to form key hydrogen bonding interactions with biological targets. The benzamidobenzoic acid scaffold, in particular, offers a versatile platform for generating diverse chemical libraries with a range of physicochemical properties.

Unveiling the SAR of Benzamidobenzoic Acids as PqsD Inhibitors

A pivotal study by Storz et al. provides a systematic investigation into a series of benzamidobenzoic acid derivatives, enabling a clear comparison of their inhibitory potency against PqsD.[2] The following sections dissect the key structural modifications and their impact on biological activity.

Core Structure and Numbering

The core structure of the benzamidobenzoic acid derivatives discussed in this guide is presented below. The numbering convention used throughout this guide will follow standard chemical nomenclature.

Core Benzamidobenzoic Acid Scaffold

Impact of Substitution on the Benzoic Acid Ring

The position and nature of substituents on the benzoic acid portion of the molecule significantly influence PqsD inhibitory activity. Let's examine a series of derivatives to understand these effects.

CompoundSubstitution on Benzoic Acid RingPqsD IC50 (µM)[2]
1 2-OH>100
2 3-OH15
3 4-OH12
4 2-Cl>100
5 3-Cl6.2
6 4-Cl11
7 Unsubstituted25

From this data, several key SAR insights emerge:

  • Positional Importance of Substituents: Substitution at the 2-position of the benzoic acid ring, whether with a hydroxyl (-OH) or a chloro (-Cl) group, leads to a dramatic loss of activity (compounds 1 and 4 ). This suggests that this position is sterically hindered within the PqsD active site.

  • Favorable 3- and 4-Positions: In contrast, substituents at the 3- and 4-positions are well-tolerated and can enhance potency.

  • Electronic Effects: The 3-chloro substituted analog (5 ) is the most potent compound in this series, with an IC50 of 6.2 µM.[2] This highlights the favorable contribution of an electron-withdrawing group at this position. The 3-hydroxy derivative (2 ) is also active, indicating that both hydrogen bond accepting and donating functionalities can be accommodated.

Influence of Modifications on the Benzamide Ring

To further probe the SAR, modifications were made to the benzamide portion of the scaffold.

CompoundSubstitution on Benzamide RingPqsD IC50 (µM)[2]
8 3-CF318
9 4-CF322
10 3,5-di(CF3)14

The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, is well-tolerated at various positions on the benzamide ring. The disubstituted analog (10 ) shows slightly improved potency compared to the monosubstituted derivatives, suggesting that multiple interactions with the enzyme's active site may be beneficial.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the general experimental protocols for the synthesis and biological evaluation of these benzamidobenzoic acid derivatives are outlined below.

General Synthetic Procedure for Benzamidobenzoic Acids

The synthesis of the benzamidobenzoic acid derivatives is typically achieved through an amidation reaction between a substituted aminobenzoic acid and a substituted benzoyl chloride.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aminobenzoic_Acid Substituted Aminobenzoic Acid Benzamidobenzoic_Acid Benzamidobenzoic Acid Derivative Aminobenzoic_Acid->Benzamidobenzoic_Acid + Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Benzamidobenzoic_Acid Base Base (e.g., Pyridine) Base->Benzamidobenzoic_Acid Solvent Solvent (e.g., DCM) Solvent->Benzamidobenzoic_Acid Temperature Room Temperature Temperature->Benzamidobenzoic_Acid

Sources

Statistical Validation of Preclinical Anti-Inflammatory Activity: A Comparative Guide for 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of the experimental results for a novel compound, 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, herein referred to as Compound X. The focus of this document is to outline a robust preclinical evaluation strategy for its putative anti-inflammatory properties, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs). This guide is intended for researchers, scientists, and drug development professionals.

The core principle of this guide is to establish a self-validating system of experimentation, where the causality behind each methodological choice is clearly articulated, ensuring scientific integrity and trustworthiness in the generated data. All claims and protocols are grounded in authoritative sources, which are cited throughout the text and compiled in a comprehensive reference list.

Rationale for Preclinical Anti-Inflammatory Evaluation

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous pathological conditions.[1] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade, mediating the production of prostaglandins which are key inflammatory mediators.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3]

Compound X, with its benzamido-benzoic acid scaffold, shares structural motifs with known anti-inflammatory agents. Therefore, a logical starting point for its preclinical evaluation is to assess its potential as a COX inhibitor. This guide will compare Compound X against two well-characterized NSAIDs:

  • Ibuprofen: A non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[4]

  • Celecoxib: A selective COX-2 inhibitor, which preferentially targets the inflammation-associated COX-2 enzyme.[5][6]

By comparing Compound X to both a non-selective and a selective COX inhibitor, we can not only determine its anti-inflammatory potential but also gain initial insights into its mechanism of action and potential side-effect profile.

In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays provide a controlled environment to assess the direct inhibitory effects of a compound on specific molecular targets. Here, we outline two key in vitro assays to determine the anti-inflammatory potential of Compound X.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Causality of Experimental Choice: This assay directly measures the ability of Compound X to inhibit the activity of the primary targets for most NSAIDs.[7] By testing against both COX-1 and COX-2 isoforms, we can determine the potency and selectivity of the compound. A high selectivity for COX-2 is often a desirable characteristic for novel anti-inflammatory drugs as it may be associated with a reduced risk of gastrointestinal side effects.[8]

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare solutions of Compound X, Ibuprofen, and Celecoxib at various concentrations.

  • Assay Procedure (Colorimetric Assay):

    • Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.

    • Add the test compounds (Compound X, Ibuprofen, Celecoxib) or vehicle control to the respective wells.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzyme.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compounds compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound against both COX-1 and COX-2 using non-linear regression analysis.[9][10]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound XExperimental ValueExperimental ValueCalculated Value
Ibuprofen2.9[4]1.1[4]~2.6
Celecoxib>10[11]0.067[11]>150
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Causality of Experimental Choice: Macrophages play a crucial role in the inflammatory response, and upon stimulation with lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[12] This assay assesses the ability of Compound X to suppress this inflammatory response in a cellular context.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Compound X, Ibuprofen, or a known iNOS inhibitor (positive control) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Determination (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.[13]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of the test compounds relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

CompoundNO Inhibition IC50 (µM)
Compound XExperimental Value
IbuprofenExperimental Value
L-NAME (Positive Control)Experimental Value

In Vivo Evaluation of Anti-Inflammatory Activity

In vivo models are essential to evaluate the efficacy of a compound in a whole biological system, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME).

Carrageenan-Induced Paw Edema in Rats

Causality of Experimental Choice: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[14][15] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the production of prostaglandins in the second phase.[1] This model is particularly useful for evaluating the efficacy of NSAIDs.

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • House the animals under standard laboratory conditions with free access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group 2: Compound X (at various doses).

    • Group 3: Ibuprofen (positive control, e.g., 10 mg/kg).

    • Group 4: Celecoxib (positive control, e.g., 10 mg/kg).

  • Procedure:

    • Administer the test compounds or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[16]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using a one-way or two-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance of the results.[18][19]

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle Control-Experimental Value0
Compound XDose 1Experimental ValueCalculated Value
Compound XDose 2Experimental ValueCalculated Value
Compound XDose 3Experimental ValueCalculated Value
Ibuprofen10Experimental ValueCalculated Value
Celecoxib10Experimental ValueCalculated Value

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

in_vitro_workflow cluster_cox COX Inhibition Assay cluster_no NO Inhibition Assay A Prepare Reagents (Enzymes, Substrate, Compounds) B Assay Setup (96-well plate) A->B C Incubate with Inhibitors B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Measure Absorbance D->E F Data Analysis (IC50 Calculation) E->F G Culture RAW 264.7 Cells H Pre-treat with Compounds G->H I Stimulate with LPS H->I J Collect Supernatant I->J K Griess Assay J->K L Data Analysis (IC50 Calculation) K->L

Caption: In Vitro Experimental Workflow.

in_vivo_workflow A Animal Acclimatization B Group Allocation A->B C Compound/Vehicle Administration B->C D Initial Paw Volume Measurement C->D E Carrageenan Injection D->E F Paw Volume Measurement (1, 2, 3, 4, 5 hours) E->F G Data Analysis (ANOVA) F->G

Caption: In Vivo Experimental Workflow.

Statistical Considerations and Interpretation

  • In Vitro Assays: The IC50 values should be determined from at least three independent experiments, and the data should be presented as the mean ± standard error of the mean (SEM) or standard deviation (SD).[20] The goodness of fit of the non-linear regression curve should be assessed using the R-squared value.[21]

  • In Vivo Assays: The use of ANOVA is appropriate for comparing the means of multiple groups.[19] A p-value of less than 0.05 is typically considered statistically significant. Post-hoc tests are crucial for identifying which specific groups differ from each other. It is important to ensure that the data meets the assumptions of ANOVA (e.g., normality and homogeneity of variances).

Conclusion

This guide provides a structured and scientifically rigorous approach to the preclinical statistical validation of the anti-inflammatory properties of this compound (Compound X). By employing a combination of in vitro and in vivo assays and comparing the results to well-established drugs, researchers can generate a robust data package to support the further development of this compound. The emphasis on explaining the rationale behind experimental choices and adhering to sound statistical principles will ensure the generation of trustworthy and authoritative data.

References

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link][5]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link][22]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link][1]

  • Patel, R., & Tadi, P. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link][6]

  • Gautam, R. K., & Singh, D. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics, 9(4-s), 799-805. [Link]

  • Sostres, C., Gargallo, C. J., & Lanas, A. (2014). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Revista espanola de enfermedades digestivas, 106(3), 184–195. [Link]

  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert opinion on investigational drugs, 8(8), 1299–1311. [Link]

  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link][9]

  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link][14]

  • Singh, S., & Sharma, N. (2018). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 8(1), 43-47. [Link]

  • YouTube. (2021, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.25. [Link][23]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British journal of pharmacology, 42(3), 392–402. [Link][16]

  • Georgiev, G. P., & Malinova, D. S. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Academie bulgare des sciences, 69(11), 1499-1506. [Link][17]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link][7]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Retrieved from [Link][2]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link][20]

  • YouTube. (2021, February 4). GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD. Retrieved from [Link]

  • SlideShare. (n.d.). Determination of IC50 values using GraphPad Prism. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]

  • Cell Biologics. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Australian Prescriber. (2021). Choosing a nonsteroidal anti-inflammatory drug for pain. Retrieved from [Link]

  • YouTube. (2018, April 28). How to calculate IC50. Retrieved from [Link]

  • Pu, S., & Tang, W. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 174(2), e67-e73. [Link][12]

  • Bate, S. T., & Clark, R. A. (2014). Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery. [Link][18]

  • Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. Alexandria, VA: American Statistical Association. 2818-2823. [Link]

  • Wu, T. Y., Khor, A., & Cheah, S. H. (2010). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in health and disease, 9, 126. [Link][13]

  • El-Sayed, M., & Ezzat, S. M. (2017). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 15(11), 346. [Link]

  • Stack Exchange. (2021, January 31). analysis for different kinds of in vivo experiments with multiple groups (ANOVA vs. t-test). Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Park, S. Y., & Kim, Y. H. (2015). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Korean Society of Food Science and Nutrition, 44(2), 215-221. [Link]

  • Ballo, A., Sanogo, R., & Dembélé, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-40. [Link]

  • Fiveable. (n.d.). ANOVA for Biological Experiments | Biostatistics Class Notes. Retrieved from [Link][19]

  • Deranged Physiology. (n.d.). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link][3]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. Retrieved from [Link]

  • YouTube. (2022, March 18). Application of One-Way ANOVA in Animal Studies|Graph-Break Effective Graph Representation Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientific inquiry pushes the boundaries of drug discovery, the synthesis and handling of novel chemical entities become routine. Among these is 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, a compound with potential applications in pharmaceutical development. Ensuring the safety of laboratory personnel is paramount during its handling and study. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles for related chemical structures.

Hazard Identification and Risk Assessment

Based on data from related compounds, this compound is anticipated to be a solid that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5][6][7] The presence of halogen (chlorine) and a trifluoromethyl group necessitates careful handling to avoid exposure.

Key Physicochemical Properties (Inferred):

PropertyValueSource
Molecular FormulaC15H9ClF3NO3[8]
Molecular Weight343.69 g/mol [8]
Boiling Point385.6±42.0 °C at 760 mmHg[8]
Density1.5±0.1 g/cm3 [8]

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of material being used, the potential for dust or aerosol generation, and the duration of the handling activities.

Personal Protective Equipment (PPE): A Proactive Approach

A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on best practices for handling similar chemical structures.[9][10]

Primary Engineering Controls: The First Line of Defense

Whenever possible, handle this compound within a certified chemical fume hood.[9] This engineering control is the most effective way to prevent inhalation of any dust or aerosols.

Essential Personal Protective Equipment

The following diagram illustrates the decision-making process for selecting appropriate PPE:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound Assess_Task Assess Task: - Quantity - Dust/Aerosol Potential - Duration Start->Assess_Task Hand_Protection Hand Protection: Nitrile or Neoprene Gloves Assess_Task->Hand_Protection All Tasks Eye_Protection Eye/Face Protection: Safety Goggles with Side Shields or Face Shield Assess_Task->Eye_Protection All Tasks Body_Protection Body Protection: Lab Coat Assess_Task->Body_Protection All Tasks Respiratory_Protection Respiratory Protection: (If fume hood is unavailable or in case of large spills) N95 or P100 Respirator Assess_Task->Respiratory_Protection High Dust/Aerosol Potential or No Fume Hood

Caption: PPE Selection Workflow for Handling the Target Compound.

  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory.[2][9] In situations where there is a higher risk of splashes, a face shield should be worn in addition to goggles.[9][10]

  • Skin Protection : Wear a flame-retardant lab coat to protect against accidental skin contact. Ensure that gloves are compatible with the solvents being used. Nitrile or neoprene gloves are generally recommended.[10] Always inspect gloves for any signs of degradation or punctures before use.

  • Respiratory Protection : For routine handling within a fume hood, respiratory protection is typically not required. However, if a fume hood is not available, or in the event of a large spill, a NIOSH-approved N95 or P100 particulate respirator should be used.[2][11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling the compound, ensure that all necessary PPE is donned correctly and that a chemical spill kit is readily accessible. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer : When weighing the solid, use a draft shield or conduct the operation in a fume hood to minimize the dispersal of dust. Use a spatula for transfers and avoid creating dust clouds.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[3][4] Decontaminate the work surface with an appropriate solvent and cleaning agent.

Storage Requirements
  • Store this compound in a tightly sealed, clearly labeled container.[3][4]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9]

  • The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response
  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate : If the spill occurs outside of a fume hood, ensure the area is well-ventilated.

  • Contain : For small spills, use an absorbent material from a chemical spill kit to contain the substance. Avoid generating dust.

  • Clean-up : Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated waste container.[2][11]

  • Decontaminate : Clean the spill area with a suitable solvent and then with soap and water.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3][4] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[11]

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12][13] This includes:

  • Unused or excess compound.

  • Contaminated PPE (gloves, lab coats).

  • Spill clean-up materials.

  • Empty containers that are not triple-rinsed.

Disposal Procedure
  • Collect all waste in a designated, properly labeled hazardous waste container. The label should clearly indicate "Halogenated Organic Waste".[12]

  • Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[14]

  • Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pick-up by a licensed hazardous waste disposal company. Incineration at high temperatures is a common and effective method for the safe disposal of halogenated organic compounds.[15]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.

References

  • This compound. Mol-Instincts. [Link]

  • 2-Chloro-5-(trifluoromethyl)benzoic acid. PubChem. [Link]

  • 4-(Benzoylamino)benzoic acid Safety Data Sheet. Molekula. [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 173–178. [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. [Link]

  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Benzoic Acid Safety Data Sheet. Redox. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr Journals. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Benzoic Acid (Acidimetric Standard) Safety Data Sheet. National Institute of Standards and Technology. [Link]

  • BENZOIC ACID AR/ACS Safety Data Sheet. Loba Chemie. [Link]

  • Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.